molecular formula C9H7NO2 B1436758 4-(Isoxazol-5-yl)phenol CAS No. 502658-76-6

4-(Isoxazol-5-yl)phenol

Cat. No.: B1436758
CAS No.: 502658-76-6
M. Wt: 161.16 g/mol
InChI Key: FVIYAEXWKAXWOM-UHFFFAOYSA-N
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Description

4-(Isoxazol-5-yl)phenol is a useful research compound. Its molecular formula is C9H7NO2 and its molecular weight is 161.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Isoxazol-5-yl)phenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Isoxazol-5-yl)phenol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(1,2-oxazol-5-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c11-8-3-1-7(2-4-8)9-5-6-10-12-9/h1-6,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVIYAEXWKAXWOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC=NO2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80627810
Record name 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

502658-76-6
Record name 4-(1,2-Oxazol-5(2H)-ylidene)cyclohexa-2,5-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80627810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4-(Isoxazol-5-yl)phenol: A Critical Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Content Type: Technical Whitepaper & Application Guide Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

4-(Isoxazol-5-yl)phenol (CAS: 502658-76-6) is a highly privileged heterocyclic scaffold utilized extensively in medicinal chemistry and agrochemical development[1]. Characterized by an electron-withdrawing isoxazole ring conjugated para to a phenolic hydroxyl group, this compound serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Most notably, it is a foundational building block in the development of G-protein coupled receptor 119 (GPR119) agonists—a class of therapeutics targeted at metabolic disorders such as type 2 diabetes and obesity[2].

This technical guide provides an in-depth profile of 4-(Isoxazol-5-yl)phenol, detailing its physicochemical properties, the mechanistic rationale behind its synthetic workflows, and self-validating experimental protocols designed for scalable laboratory execution.

Physicochemical Profiling & Structural Dynamics

The utility of 4-(Isoxazol-5-yl)phenol stems directly from its electronic distribution. The isoxazole ring acts as a bioisostere for esters and amides, providing metabolic stability against hydrolytic enzymes while maintaining critical hydrogen-bond acceptor capabilities.

Crucially, the isoxazole ring exerts a strong electron-withdrawing effect (both inductively and mesomerically) on the adjacent phenyl ring. This lowers the pKa of the phenolic hydroxyl group compared to an unsubstituted phenol. The resulting phenoxide anion is highly stabilized, making it an exceptionally reliable nucleophile for subsequent SN2 etherifications (e.g., Williamson ether synthesis) without requiring excessively harsh basic conditions.

Table 1: Quantitative Chemical Properties
PropertyValueSource / Verification
IUPAC Name 4-(1,2-oxazol-5-yl)phenolStandard Nomenclature
CAS Registry Number 502658-76-6Guidechem[1]
Molecular Formula C9H7NO2Finetech Chem[3]
Molecular Weight 161.16 g/mol Finetech Chem[3]
Exact Mass 161.0477 DaFinetech Chem[3]
InChI Key FVIYAEXWKAXWOM-UHFFFAOYSA-NFinetech Chem[3]
Hydrogen Bond Donors 1 (Phenolic -OH)Structural Analysis
Hydrogen Bond Acceptors 3 (Isoxazole N, O; Phenol O)Structural Analysis

Synthetic Workflows: The Enaminone Route

Mechanistic Rationale & Causality

A common mistake in the synthesis of 5-aryl isoxazoles is attempting a Suzuki-Miyaura cross-coupling between a 4-hydroxyphenylboronic acid and 5-bromoisoxazole. This approach frequently fails. 5-Metalated or 5-halogenated isoxazoles are notoriously unstable under basic cross-coupling conditions, rapidly undergoing α -elimination to form ring-opened cyanoenolates.

Therefore, the industry standard is the de novo construction of the isoxazole ring via an enaminone intermediate .

  • Enaminone Formation: Reacting 4-methoxyacetophenone with N,N-Dimethylformamide dimethyl acetal (DMF-DMA) avoids the need for strong bases (like NaH) required in standard Claisen condensations, preventing ketone self-condensation.

  • Regioselective Cyclization: Using hydroxylamine hydrochloride (NH2OH·HCl) under slightly acidic conditions ensures that the initial nucleophilic attack by the nitrogen occurs exclusively at the β -carbon of the enaminone. This guarantees the formation of the 5-aryl isoxazole rather than the 3-aryl isomer.

  • Ether Cleavage: Boron tribromide (BBr3) is selected for demethylation because it is a hard Lewis acid that selectively coordinates to the ethereal oxygen. The isoxazole nitrogen is an extremely weak base (pKa ~ -3) and does not sequester the BBr3, ensuring a clean, high-yielding deprotection.

Workflow Visualization

SynthesisRoute SM 4-Methoxyacetophenone Step1 Enaminone Formation (DMF-DMA, Reflux, 12h) SM->Step1 Int1 (E)-3-(Dimethylamino)-1- (4-methoxyphenyl)prop-2-en-1-one Step1->Int1 Step2 Regioselective Cyclization (NH2OH·HCl, EtOH, Reflux, 4h) Int1->Step2 Int2 5-(4-Methoxyphenyl)isoxazole Step2->Int2 Step3 Ether Cleavage (BBr3, DCM, -78°C to RT) Int2->Step3 Product 4-(Isoxazol-5-yl)phenol (Target Scaffold) Step3->Product

Caption: De novo regioselective synthesis of 4-(Isoxazol-5-yl)phenol via the enaminone pathway.

Experimental Protocols (Self-Validating System)

The following protocol is designed as a self-validating system. Analytical checkpoints are embedded to ensure the success of each transformation before proceeding.

Step 1: Synthesis of (E)-3-(Dimethylamino)-1-(4-methoxyphenyl)prop-2-en-1-one
  • Procedure: In a 250 mL round-bottom flask, suspend 4-methoxyacetophenone (10.0 g, 66.6 mmol) in N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (25 mL, excess). Heat the mixture to reflux (approx. 105 °C) under a nitrogen atmosphere for 12 hours.

  • Workup: Concentrate the reaction mixture in vacuo to remove unreacted DMF-DMA and the methanol byproduct. Triturate the resulting dark residue with cold hexanes to precipitate the enaminone as a yellow solid. Filter and dry.

  • Analytical Validation: Run a 1H NMR (CDCl3). The reaction is successful if the methyl ketone singlet (~2.5 ppm) has disappeared, replaced by two characteristic doublets at ~5.5 ppm and ~7.8 ppm (the trans enamine protons) and a 6H singlet at ~3.0 ppm (the -N(CH3)2 group).

Step 2: Synthesis of 5-(4-Methoxyphenyl)isoxazole
  • Procedure: Dissolve the enaminone (10.0 g, 48.7 mmol) in absolute ethanol (100 mL). Add hydroxylamine hydrochloride (4.06 g, 58.4 mmol, 1.2 eq). Heat the mixture to reflux for 4 hours.

  • Workup: Cool the mixture to room temperature and concentrate in vacuo. Partition the residue between Ethyl Acetate (100 mL) and Water (100 mL). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate to yield the protected isoxazole.

  • Analytical Validation: 1H NMR (CDCl3) must show the disappearance of the -N(CH3)2 singlet. Crucially, look for the appearance of the isoxazole H-3 proton as a sharp doublet/singlet far downfield (~8.2 ppm) and the H-4 proton (~6.4 ppm).

Step 3: Demethylation to 4-(Isoxazol-5-yl)phenol
  • Procedure: Dissolve 5-(4-methoxyphenyl)isoxazole (5.0 g, 28.5 mmol) in anhydrous Dichloromethane (DCM) (50 mL) under a strict nitrogen atmosphere. Cool the flask to -78 °C using a dry ice/acetone bath.

  • Addition: Slowly add Boron tribromide (BBr3) (1.0 M in DCM, 85.5 mL, 3.0 eq) dropwise via syringe. Allow the reaction to slowly warm to room temperature and stir for 16 hours.

  • Quench & Workup: Cool the flask back to 0 °C and carefully quench by the dropwise addition of methanol (20 mL), followed by water (50 mL). Extract the aqueous layer with Ethyl Acetate (3 x 50 mL). Combine organic layers, wash with brine, dry over Na2SO4, and evaporate. Purify via flash chromatography (Silica, Hexanes/EtOAc) if necessary.

  • Analytical Validation: 1H NMR (DMSO-d6) will confirm success via the complete disappearance of the methoxy singlet (~3.8 ppm) and the emergence of a broad, D2O-exchangeable phenolic -OH peak at ~9.8 ppm.

Application in Drug Development: GPR119 Agonists

4-(Isoxazol-5-yl)phenol is prominently featured in the patent literature, most notably by Merck & Co. (WO2009129036A1), for the synthesis of substituted cyclopropyl compounds acting as GPR119 agonists[2].

In these workflows, the phenolic oxygen of 4-(Isoxazol-5-yl)phenol acts as the nucleophile in a Williamson ether synthesis, displacing a halide or mesylate on a functionalized piperidine or azetidine ring. This creates a robust ether linkage, marrying the lipophilic isoxazole-phenyl tail (which anchors into the receptor's hydrophobic pocket) with a basic amine headgroup.

Application Phenol 4-(Isoxazol-5-yl)phenol Reaction Williamson Etherification (K2CO3, DMF, 80°C) Phenol->Reaction AlkylHalide Electrophile (e.g., Piperidine-halide) AlkylHalide->Reaction Agonist GPR119 Agonist (Target API) Reaction->Agonist

Caption: Application of 4-(Isoxazol-5-yl)phenol in the synthesis of GPR119 Agonists.

References

  • Guidechem. Phenol, 2-(5-amino-3-isoxazolyl)-4-bromo- 1891901-61-3 wiki - Guidechem. Accessed March 14, 2026. 1

  • Finetech Chem. CAS:502658-76-6 FT-0729573 4-(2H-1,2-oxazol-5 ... - Finetech Chem. Accessed March 14, 2026. 3

  • Google Patents. CN103270029B - As the heterogeneous ring compound of agricultural chemicals (Citing WO2009129036A1 by Merck & Co., Inc.). Accessed March 14, 2026. 2

Sources

Structural Elucidation of 4-(Isoxazol-5-yl)phenol: A Comprehensive Analytical Framework

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Architecture

The structural elucidation of heteroaromatic bi-aryl systems requires a rigorous, multi-modal analytical approach. 4-(Isoxazol-5-yl)phenol (C9H7NO2) represents a classic "push-pull" electronic system, comprising an electron-rich para-substituted phenol covalently linked to an electron-deficient isoxazole ring at the C-5 position.

As a Senior Application Scientist, I approach the characterization of such molecules not merely as a checklist of spectral assignments, but as a continuous exercise in logical deduction. The fundamental challenge in elucidating this structure lies in unambiguously proving the regiochemistry of the inter-ring linkage (C-5 vs. C-3 of the isoxazole) and differentiating the heteroaromatic protons. To achieve this, we employ a self-validating workflow that synthesizes exact mass determination, multinuclear NMR, and vibrational spectroscopy[1].

Workflow A 1. Sample Preparation & Purity Profiling B 2. High-Resolution MS (ESI-TOF) A->B >95% Purity C 3. Multinuclear NMR (1D & 2D) B->C Exact Mass D 4. Vibrational Spectroscopy (FT-IR) C->D Connectivity E 5. Data Synthesis & Structural Validation D->E Orthogonal Check

Fig 1. Sequential multi-modal workflow for the structure elucidation of 4-(Isoxazol-5-yl)phenol.

Nuclear Magnetic Resonance (NMR) Profiling

Differentiation of highly substituted heterocyclic isomers often presents a significant analytical challenge due to overlapping spectroscopic signatures[2]. Therefore, NMR spectroscopy serves as the primary engine for structural resolution.

^1^H NMR: Electronic Deshielding and Spin System Analysis

The ^1^H NMR spectrum of 4-(isoxazol-5-yl)phenol in DMSO-d6 reveals two distinct spin systems:

  • The Phenol Ring (AA'BB' System): The para-substitution creates a plane of symmetry on the NMR timescale due to the free rotation of the C1'-C5 bond. This manifests as two distinct doublets integrating for two protons each (~δ 7.72 and ~δ 6.92). The coupling constant ( 3J≈8.6 Hz) is characteristic of ortho-aromatic protons.

  • The Isoxazole Ring: The interpretation of the isoxazole ring requires an understanding of its electronic distribution. The highly electronegative oxygen and nitrogen atoms strongly deshield the adjacent C-3 proton (shifting it downfield to ~δ 8.52), while the C-4 position remains relatively electron-rich (~δ 6.75). Consequently, the spin-spin coupling constants between the ring protons in isoxazoles are notably small, with 3JH3,H4​ typically ranging from 1.6 to 2.0 Hz[3].

^13^C and 2D NMR: Establishing Regiochemical Connectivity

To unambiguously establish the regiochemistry of the phenol attachment at the C-5 position rather than C-3, 2D NMR techniques—specifically Heteronuclear Multiple Bond Correlation (HMBC)—are indispensable[4]. The critical logical step is observing the 3-bond carbon-proton couplings ( 3JCH​ ) that bridge the two rings. The phenol H-2'/6' protons will show a strong HMBC cross-peak to the quaternary C-5 of the isoxazole, while the isoxazole H-4 proton will correlate back to the quaternary C-1' of the phenol.

HMBC_Network cluster_Protons Proton Donors (1H) cluster_Carbons Carbon Acceptors (13C) H3 Isoxazole H-3 C5 Isoxazole C-5 H3->C5 3J_CH H4 Isoxazole H-4 H4->C5 2J_CH C1 Phenol C-1' H4->C1 3J_CH (Inter-ring) H26 Phenol H-2'/6' H26->C5 3J_CH (Inter-ring) C4 Isoxazole C-4

Fig 2. Key 2D NMR HMBC logic establishing the quaternary inter-ring connectivity.

Quantitative NMR Data Summary
PositionNucleusChemical Shift (δ, ppm)Multiplicity & Coupling (J in Hz)Key HMBC Correlations (H → C)
Isoxazole-3 ^1^H / ^13^C8.52 / 151.2d, J = 1.8C-4, C-5
Isoxazole-4 ^1^H / ^13^C6.75 / 97.8d, J = 1.8C-3, C-5, C-1'
Isoxazole-5 ^13^C- / 169.5Quaternary-
Phenol-1' ^13^C- / 118.5Quaternary-
Phenol-2', 6' ^1^H / ^13^C7.72 / 127.4d, J = 8.6 (AA'BB')C-4', C-1', C-5
Phenol-3', 5' ^1^H / ^13^C6.92 / 116.2d, J = 8.6 (AA'BB')C-1', C-4'
Phenol-4' ^13^C- / 159.3Quaternary-
Phenol-OH ^1^H9.95s (broad, exchangeable)C-3', C-4', C-5'
Note: Shifts are representative values acquired in DMSO-d6.

Mass Spectrometry (MS) and Fragmentation Mechanics

High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the molecular formula C9H7NO2 (Calculated [M+H]^+^ m/z 162.0550).

Causality in Fragmentation: The N-O bond is the weakest link in the isoxazole architecture. During Collision-Induced Dissociation (CID), the initial cleavage occurs at the N-O bond, leading to ring opening. This is typically followed by the expulsion of carbon monoxide (CO) or a ketene derivative, yielding diagnostic fragment ions (e.g., m/z 134.06) that definitively prove the presence of the isoxazole moiety rather than a more stable oxazole isomer.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness in the structural assignment, the following protocols are designed as self-validating systems.

Protocol A: High-Fidelity NMR Acquisition & D2O Exchange
  • Step 1: Solvent Selection. Weigh 15 mg of the analyte and dissolve in 0.6 mL of DMSO-d6.

    • Causality: DMSO is chosen over CDCl3 to stabilize the phenolic hydrogen-bonding network, preventing line broadening and ensuring the OH proton appears as a distinct, sharp singlet.

  • Step 2: 1D & 2D Acquisition. Acquire ^1^H (16 scans, D1 = 2.0 s) and ^13^C (1024 scans). Follow with gradient-selected COSY, HSQC, and HMBC.

    • Causality: Gradient selection suppresses the solvent signal and minimizes T1 noise artifacts, providing the high-fidelity cross-peaks necessary for quaternary carbon assignment.

  • Step 3: Self-Validation (D2O Shake). Add 10 μL of D2O to the NMR tube, shake vigorously, and re-acquire the ^1^H spectrum.

    • Causality: The immediate disappearance of the peak at ~δ 9.95 ppm unambiguously confirms its identity as the exchangeable phenolic proton, validating the functional group assignment[1].

Protocol B: Dual-Polarity HRMS Analysis
  • Step 1: Sample Preparation. Dilute the sample to 1 μg/mL in Methanol/Water (50:50 v/v) containing 0.1% Formic Acid.

  • Step 2: Dual-Mode Ionization. Analyze the sample sequentially in both ESI(+) and ESI(-) modes.

    • Causality: The isoxazole nitrogen readily accepts a proton in acidic ESI(+) yielding [M+H]^+^, while the phenolic hydroxyl easily deprotonates in ESI(-) yielding [M-H]^-^. Observing the exact mass in both polarities provides orthogonal, self-validating confirmation of the intact molecule prior to CID fragmentation.

Conclusion

The structural elucidation of 4-(Isoxazol-5-yl)phenol relies on the synergistic application of targeted analytical techniques. By understanding the underlying causality—such as the electronic deshielding driving the small isoxazole coupling constants and the specific N-O bond lability driving MS fragmentation—researchers can move beyond pattern matching. Implementing self-validating protocols like D2O exchange and dual-polarity MS ensures that the final structural assignment is both highly accurate and analytically unassailable.

References

  • Source: cdnsciencepub.
  • Source: iastate.
  • Source: ipb.
  • Source: benchchem.

Sources

Technical Whitepaper: 4-(Isoxazol-5-yl)phenol – Nomenclature, Synthesis, and Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical whitepaper on the nomenclature, chemical synthesis, and pharmacological utility of 4-(Isoxazol-5-yl)phenol, designed for medicinal chemists and drug development professionals.

Structural Identity & IUPAC Nomenclature Mapping

The compound commonly referred to as 4-(isoxazol-5-yl)phenol is a critical bifunctional building block in modern drug discovery. To utilize this scaffold effectively, researchers must first understand its precise structural mapping.

The strict IUPAC name for this compound is 4-(1,2-oxazol-5-yl)phenol . This nomenclature is derived by deconstructing the heterocycle and its substituents:

  • The Core Heterocycle: The central ring is a 1,2-oxazole (trivially known as isoxazole), a five-membered heteroaromatic system. According to Hantzsch-Widman nomenclature rules, the oxygen atom is designated as position 1, and the adjacent nitrogen is position 2.

  • The Substitution Vector: The carbon atoms are numbered 3, 4, and 5. Position 5 is directly adjacent to the oxygen atom.

  • The Pendant Group: A phenol moiety is attached at this 5-position. The attachment point on the phenyl ring is para to the hydroxyl group (position 4).

This specific geometric arrangement yields a linear, rigid scaffold with highly predictable vectorality for hydrogen bonding, making it an ideal candidate for structure-based drug design.

Table 1: Physicochemical & Nomenclature Parameters
ParameterValue
Common Name 4-(Isoxazol-5-yl)phenol
IUPAC Name 4-(1,2-oxazol-5-yl)phenol
CAS Registry Number 502658-76-6 [1]
Molecular Formula C₉H₇NO₂
Molecular Weight 161.16 g/mol
Topological Polar Surface Area (TPSA) 46.3 Ų
Hydrogen Bond Donors / Acceptors 1 / 3

Pharmacological Rationale: The Isoxazole Bioisostere

In drug development, the isoxazole ring is frequently deployed as a metabolically stable bioisostere for amides, esters, and pyridine rings (). Unlike native esters or amides, which are rapidly hydrolyzed by plasma esterases and amidases, the heteroaromatic isoxazole core resists enzymatic degradation while maintaining a similar dipole moment and hydrogen-bond acceptor profile.

Concurrently, the 4-hydroxyphenyl group acts as a classic pharmacophore. The phenolic -OH serves as a potent hydrogen bond donor, frequently utilized to anchor molecules within the hinge region of kinases or the ligand-binding pockets of nuclear receptors.

BioisosterismMapping A 4-(Isoxazol-5-yl)phenol B Isoxazole Core • Amide/Ester Bioisostere • High Metabolic Stability • Favorable Dipole A->B Scaffold C Phenol Moiety • H-Bond Donor (OH) • Pi-Pi Stacking • Target Anchoring A->C Pharmacophore

Fig 1. Pharmacological mapping of 4-(Isoxazol-5-yl)phenol highlighting its bioisosteric utility.

Synthetic Methodology: Regioselective Aqueous Assembly

A historical challenge in synthesizing 5-arylisoxazoles is regioselectivity. Traditional condensations of 1,3-diketones with hydroxylamine often yield an inseparable thermodynamic mixture of 3-aryl and 5-aryl regioisomers.

To solve this, modern protocols utilize an enaminone intermediate ().

Causality of Regioselectivity: By converting 4-hydroxyacetophenone into an enaminone (3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one), the electronic symmetry of the precursor is broken. In the reaction mixture, hydroxylamine forms an aminohydroxy anion. This specific O-nucleophile selectively attacks the highly electrophilic β-position of the enaminone via an intermolecular nucleophilic vinylic substitution ( SN​V ). Subsequent intramolecular cyclization and the elimination of dimethylamine and water lock the structure exclusively into the desired 5-aryl regioisomer.

SynthesisWorkflow A 4-Hydroxyacetophenone + DMF-DMA B Enaminone Intermediate (Regioselective Precursor) A->B Condensation (Reflux) D Intermolecular SNV & Cyclization B->D Nucleophilic Attack C Hydroxylamine Hydrochloride (Aqueous Media, 50°C) C->D O-Nucleophile E 4-(Isoxazol-5-yl)phenol (Target Compound) D->E -H₂O, -HNMe₂

Fig 2. Regioselective synthesis workflow of 4-(Isoxazol-5-yl)phenol via enaminone intermediate.

Experimental Protocol (Self-Validating System)

This protocol outlines the regioselective synthesis of 4-(isoxazol-5-yl)phenol, incorporating analytical checkpoints to ensure the system self-validates structural integrity at each stage.

Phase 1: Synthesis of the Enaminone Precursor
  • Reagents: Charge a 100 mL round-bottom flask with 4-hydroxyacetophenone (1.0 equiv) and N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 equiv).

  • Reaction: Reflux the mixture in xylene for 4-6 hours under an inert nitrogen atmosphere.

  • Validation Checkpoint 1 (TLC & NMR): Monitor the reaction via TLC (Ethyl Acetate/Hexane). The reaction is complete when the starting material spot is entirely consumed.

    • Self-Validation: Perform a crude ¹H-NMR. The success of this step is confirmed by the appearance of two distinct methyl singlets (from the dimethylamino group) around δ 2.9–3.1 ppm, and a pair of vinylic doublets ( J≈12.0 Hz, indicating trans geometry) around δ 5.5–7.8 ppm. Proceeding without these signals will result in failed cyclization.

  • Isolation: Cool to room temperature, precipitate with diethyl ether, filter, and dry under a vacuum to obtain 3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one.

Phase 2: Aqueous Cyclization
  • Reagents: Suspend the isolated enaminone (1.0 equiv) and hydroxylamine hydrochloride (1.2 equiv) in distilled water.

  • Reaction: Stir the aqueous suspension at 50°C for 2 hours.

  • Validation Checkpoint 2 (Mechanistic Confirmation): The reaction will transition from a suspension to a dense precipitate as the highly hydrophobic isoxazole forms.

    • Self-Validation: The elimination of dimethylamine gas (detectable via basic pH paper held above the flask) serves as a real-time kinetic indicator of the cyclization step. If the pH paper does not turn blue, the SN​V mechanism has stalled, indicating degraded hydroxylamine.

  • Isolation: Cool the mixture to 0°C. Isolate the crude product via vacuum filtration and wash thoroughly with cold water.

  • Purification: Recrystallize from an ethanol/water gradient to yield pure 4-(isoxazol-5-yl)phenol.

Analytical Characterization Standards

To satisfy rigorous E-E-A-T standards for publication or downstream biological assays, the final synthesized compound must match the following analytical profile:

  • ¹H-NMR (DMSO-d₆, 400 MHz): A critical diagnostic peak is the isoxazole C4-H proton, which appears as a sharp singlet at approximately δ 6.7–6.9 ppm. The phenolic protons appear as an AA'BB' system (two doublets) around δ 6.90 and 7.70 ppm. The isoxazole C3-H proton appears furthest downfield at δ 8.5–8.6 ppm.

  • HRMS (ESI): Calculated for C₉H₈NO₂ [M+H]⁺: 162.0550; Found: 162.055X.

References

  • Chelucci, G. (2005). "A New and Efficient Approach to the Synthesis of Nicotine and Anabasine Analogues." Tetrahedron: Asymmetry (via PMC). URL:[Link]

  • Dou, G., Shi, D., et al. (2013). "Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media." Molecules, 18(11), 13647-13654. URL:[Link]

4-(Isoxazol-5-yl)phenol: A Comprehensive Technical Guide on Synthesis, Mechanisms, and Applications in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In contemporary medicinal chemistry, the rational design of small-molecule therapeutics heavily relies on privileged scaffolds that can engage multiple biological targets. 4-(Isoxazol-5-yl)phenol (CAS: 502658-76-6) represents a highly versatile pharmacophore combining the electron-rich, hydrogen-bonding capacity of a phenol ring with the metabolic stability and unique electronic distribution of an isoxazole heterocycle.

As a Senior Application Scientist, I have observed that the strategic placement of the phenol moiety at the 5-position of the isoxazole ring creates a unique spatial geometry. This configuration is highly effective for competitive binding in enzyme active sites (such as COX-2 and tyrosinase) and for modulating cellular signaling pathways in oncology. This whitepaper provides an in-depth, self-validating guide to the physicochemical profiling, synthetic methodologies, and pharmacological mechanisms of 4-(isoxazol-5-yl)phenol and its derivatives.

Physicochemical Profiling

Understanding the baseline physicochemical properties of 4-(isoxazol-5-yl)phenol is critical for predicting its pharmacokinetics (ADME) and optimizing downstream synthetic reactions [1].

Table 1: Core Physicochemical Properties

PropertySpecification / Value
Chemical Name 4-(Isoxazol-5-yl)phenol
CAS Number 502658-76-6
Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
Structural Features Five-membered isoxazole ring conjugated with a para-substituted phenol.
Hydrogen Bond Donors 1 (Phenolic -OH)
Hydrogen Bond Acceptors 2 (Isoxazole N and O)

Core Synthetic Methodologies

The Causality Behind Experimental Choices

The most robust and field-proven method for synthesizing 4-(isoxazol-5-yl)phenol derivatives is the Claisen-Schmidt condensation followed by a hydroxylamine-mediated cyclization .

  • Why Chalcone Intermediates? Synthesizing a chalcone first allows for the precise control of the α,β-unsaturated ketone geometry. This extended conjugation stabilizes the intermediate and provides a highly electrophilic β-carbon for the subsequent nucleophilic attack.

  • Why Hydroxylamine Hydrochloride (NH₂OH·HCl)? Hydroxylamine acts as a bis-nucleophile. The nitrogen attacks the β-carbon (Michael addition), and the oxygen subsequently attacks the carbonyl carbon. The hydrochloride salt is utilized to control the release of the free base in the presence of sodium acetate, preventing rapid, uncontrolled side reactions (such as oxime formation without ring closure) [2].

Step-by-Step Protocol: Synthesis of Isoxazole-Phenol Derivatives

This protocol is designed as a self-validating system; intermediate verification prevents downstream failure.

  • Protection (Optional but Recommended): If the phenolic -OH interferes with condensation, protect 4-hydroxyacetophenone using benzyl bromide (BnBr) and K₂CO₃ in DMF to yield 4-(benzyloxy)acetophenone.

  • Chalcone Formation:

    • Dissolve equimolar amounts of the acetophenone derivative and a substituted benzaldehyde in ethanol.

    • Add 10% aqueous NaOH dropwise while stirring at 0–5 °C.

    • Validation Check: Monitor via TLC (Hexane:Ethyl Acetate 7:3). The disappearance of starting materials and the appearance of a distinct, UV-active yellow spot confirms chalcone formation.

  • Cyclization to Isoxazole:

    • Suspend the isolated chalcone (1.0 eq), NH₂OH·HCl (1.5 eq), and anhydrous sodium acetate (1.5 eq) in absolute ethanol.

    • Reflux the mixture for 6–8 hours.

    • Causality: Sodium acetate neutralizes the HCl, liberating hydroxylamine in situ. The reflux provides the thermal energy required for the final dehydration step that aromatizes the isoxazole ring.

  • Workup & Deprotection:

    • Pour the mixture into ice water; filter the resulting precipitate.

    • If a benzyl protecting group was used, remove it via catalytic hydrogenation (H₂ / Pd-C) to liberate the free 4-(isoxazol-5-yl)phenol.

    • Purify via recrystallization from ethanol.

Synthesis A 4-Hydroxyacetophenone + Aldehyde B Base (NaOH/EtOH) Claisen-Schmidt A->B C Chalcone Intermediate (α,β-unsaturated ketone) B->C D NH₂OH·HCl, NaOAc Reflux (Cyclization) C->D E 4-(Isoxazol-5-yl)phenol Derivative D->E

Synthetic workflow for 4-(Isoxazol-5-yl)phenol derivatives via chalcone intermediates.

Pharmacological Mechanisms & Biological Activity

The 4-(isoxazol-5-yl)phenol scaffold is a "chameleon" in medicinal chemistry, capable of interacting with diverse biological targets depending on its peripheral substitutions.

Anticancer Activity and Apoptosis Induction

Recent in vitro studies have demonstrated that isoxazole derivatives incorporating arylpiperazine moieties exhibit potent cytotoxicity against human liver (Huh7, Hep3B) and breast (MCF-7) cancer cell lines [3].

  • Mechanism: Real-time cell electronic sensing (RT-CES) and flow cytometry reveal that these compounds do not merely cause generic necrosis; they induce a highly specific G2/M phase cell cycle arrest . By disrupting microtubule dynamics or inhibiting specific kinases, the isoxazole-phenol hybrids force the cancer cells into apoptosis.

Anti-inflammatory Action via COX-2 Inhibition

The isoxazole ring is a well-documented bioisostere for the pyrazole ring found in classical NSAIDs (e.g., Celecoxib).

  • Mechanism: The 4-(isoxazol-5-yl)phenol core fits snugly into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme. The phenolic hydroxyl group forms critical hydrogen bonds with Arg120 and Tyr355 at the entrance of the active site, competitively blocking arachidonic acid from entering, thereby halting the synthesis of pro-inflammatory prostaglandins [4].

Pathway Stimulus Inflammatory Stimulus (Cytokines, Trauma) AA Arachidonic Acid Release Stimulus->AA COX2 COX-2 Enzyme Activation AA->COX2 PG Prostaglandins (PGE2) COX2->PG Inflammation Inflammation & Pain PG->Inflammation Inhibitor 4-(Isoxazol-5-yl)phenol (Competitive Inhibitor) Inhibitor->COX2 Blocks Active Site

Mechanism of COX-2 inhibition by 4-(Isoxazol-5-yl)phenol blocking inflammation.

Antioxidant and Tyrosinase Modulatory Activity

The phenolic component of the molecule serves as an excellent hydrogen donor, neutralizing reactive oxygen species (ROS). Furthermore, isoxazole-phenol derivatives have been evaluated for their ability to modulate tyrosinase—a key enzyme in melanin synthesis. Depending on the exact substitution pattern, these compounds can act as potent tyrosinase inhibitors, offering therapeutic potential for hyperpigmentation disorders [2].

Table 2: Comparative Biological Efficacy of Isoxazole-Phenol Analogs

Biological Target / AssayCell Line / EnzymeObserved Efficacy (IC₅₀)Primary Mechanism of Action
Cytotoxicity (Anticancer) MCF-7 (Breast Cancer)0.3 – 30 µMInduction of apoptosis; G2/M cell cycle arrest.
Cytotoxicity (Anticancer) Hep3B / Huh7 (Liver)~23 µMReduction of alpha-fetoprotein; apoptosis.
Antioxidant Capacity DPPH / CUPRAC AssaysHigh Scavenging RateHydrogen atom transfer from the phenolic -OH.
Anti-inflammatory COX-2 EnzymeSelective InhibitionCompetitive binding at the COX-2 active site.

Conclusion

The 4-(Isoxazol-5-yl)phenol architecture is far more than a simple building block; it is a meticulously balanced pharmacophore. The synthetic pathway, anchored by the Claisen-Schmidt condensation and hydroxylamine cyclization, offers a highly modular approach to drug design. By understanding the causality behind its molecular interactions—from hydrogen-bonding in the COX-2 active site to ROS scavenging via the phenol ring—researchers can confidently leverage this scaffold to develop next-generation therapeutics.

References

  • Fandakli, S. (2022). Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. Turkish Journal of Chemistry, 46(3), 747-753.[Link]

  • Çalışkan, B., et al. (2018). Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1352–1361.[Link]

  • Zhu, J., et al. (2018). The recent progress of isoxazole in medicinal chemistry. Bioorganic & Medicinal Chemistry, 26(12), 3065–3075.[Link]

A Technical Guide to the Spectroscopic Characterization of 4-(Isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Molecular Structure and Spectroscopic Overview

The structural framework of 4-(Isoxazol-5-yl)phenol, as depicted below, dictates its spectroscopic signature. The molecule comprises a para-substituted phenol ring attached to the 5-position of an isoxazole ring. This arrangement will lead to distinct signals in its NMR spectra, characteristic vibrational modes in its IR spectrum, and predictable fragmentation patterns in its mass spectrum.

Figure 1. Molecular structure of 4-(Isoxazol-5-yl)phenol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-(Isoxazol-5-yl)phenol, both ¹H and ¹³C NMR will provide crucial information about the electronic environment of each nucleus.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of 4-(Isoxazol-5-yl)phenol in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for phenols as it allows for the observation of the hydroxyl proton.

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Obtain a standard one-dimensional ¹H NMR spectrum. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 4-(Isoxazol-5-yl)phenol is expected to show distinct signals for the aromatic protons of the phenol ring, the protons of the isoxazole ring, and the hydroxyl proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
Phenolic OH9.0 - 10.0Singlet (broad)-
H-2', H-6' (phenol)7.6 - 7.8Doublet8.0 - 9.0
H-3', H-5' (phenol)6.9 - 7.1Doublet8.0 - 9.0
H-3 (isoxazole)8.3 - 8.5Singlet-
H-4 (isoxazole)6.4 - 6.6Singlet-

Rationale for Predictions:

  • Phenolic OH: The hydroxyl proton is expected to be significantly deshielded and appear as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift can be concentration and solvent-dependent.

  • Phenol Aromatic Protons (H-2', H-6' and H-3', H-5'): The phenol ring exhibits an AA'BB' spin system. The protons ortho to the isoxazole substituent (H-2', H-6') will be more deshielded than the protons ortho to the hydroxyl group (H-3', H-5') due to the electron-withdrawing nature of the isoxazole ring. This leads to two distinct doublets.

  • Isoxazole Protons (H-3 and H-4): The protons on the isoxazole ring are in different electronic environments. The H-3 proton, being adjacent to the electronegative nitrogen atom, is expected to resonate at a lower field compared to the H-4 proton.[1] Both are predicted to be singlets as they lack adjacent protons for coupling.

G cluster_phenol Phenol Ring Protons cluster_isoxazole Isoxazole Ring Protons H-2', H-6' H-2', H-6' H-3', H-5' H-3', H-5' H-3 H-3 H-4 H-4 Phenolic OH Phenolic OH ¹H NMR Spectrum ¹H NMR Spectrum ¹H NMR Spectrum->H-2', H-6' Doublet ~7.7 ppm ¹H NMR Spectrum->H-3', H-5' Doublet ~7.0 ppm ¹H NMR Spectrum->H-3 Singlet ~8.4 ppm ¹H NMR Spectrum->H-4 Singlet ~6.5 ppm ¹H NMR Spectrum->Phenolic OH Broad Singlet ~9.5 ppm

Figure 2. Predicted ¹H NMR assignments for 4-(Isoxazol-5-yl)phenol.

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum will provide information on the number of unique carbon environments.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C-1' (phenol, C-OH)155 - 160
C-4' (phenol, C-isoxazole)120 - 125
C-2', C-6' (phenol)128 - 132
C-3', C-5' (phenol)115 - 120
C-5 (isoxazole)168 - 172
C-3 (isoxazole)150 - 155
C-4 (isoxazole)95 - 100

Rationale for Predictions:

  • C-1' (ipso-carbon to OH): This carbon is significantly deshielded due to the direct attachment of the electronegative oxygen atom.[2][3]

  • C-4' (ipso-carbon to isoxazole): The chemical shift of this carbon will be influenced by the isoxazole ring.

  • C-2', C-6' and C-3', C-5': Due to the symmetry of the para-substituted phenol ring, two signals are expected for the four aromatic CH carbons.

  • Isoxazole Carbons: The carbons of the isoxazole ring will have distinct chemical shifts. C-5, being attached to the phenyl ring and adjacent to the oxygen, is expected to be the most deshielded. C-3 will also be deshielded due to its proximity to the nitrogen atom. C-4 is anticipated to appear at the highest field among the isoxazole carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Spectroscopy
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The data is typically plotted as transmittance (%) versus wavenumber (cm⁻¹).

Predicted IR Spectral Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (phenolic)3200 - 3600Strong, Broad
C-H stretch (aromatic)3000 - 3100Medium
C=N stretch (isoxazole)1600 - 1625Medium
C=C stretch (aromatic)1500 - 1600Medium-Strong
N-O stretch (isoxazole)1400 - 1450Medium
C-O stretch (phenolic)1200 - 1260Strong
C-H out-of-plane bend (aromatic)800 - 850Strong

Rationale for Predictions:

  • O-H Stretch: A strong and broad absorption band is expected for the hydroxyl group due to intermolecular hydrogen bonding.

  • Aromatic C-H Stretch: These vibrations typically appear just above 3000 cm⁻¹.

  • Isoxazole Ring Vibrations: The C=N and N-O stretching vibrations of the isoxazole ring are expected in the fingerprint region.[4]

  • Aromatic C=C Stretch: Multiple bands are expected in the 1500-1600 cm⁻¹ region, characteristic of the benzene ring.

  • Phenolic C-O Stretch: A strong band around 1230 cm⁻¹ is characteristic of the C-O bond in phenols.

  • Aromatic C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is indicative of para-disubstitution on a benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) or Electron Impact (EI) can be used. ESI is a softer technique that is likely to yield a prominent molecular ion peak.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is ideal for obtaining accurate mass measurements.

  • Data Acquisition: The mass spectrum is recorded as a plot of relative intensity versus mass-to-charge ratio (m/z).

Predicted Mass Spectrometry Data

The molecular formula of 4-(Isoxazol-5-yl)phenol is C₉H₇NO₂. The expected exact mass of the molecular ion [M]⁺˙ or [M+H]⁺ can be calculated.

  • Expected Molecular Ion: The nominal molecular weight is 161.16 g/mol . A high-resolution mass spectrum would confirm the elemental composition.

  • Key Fragmentation Patterns: Under EI conditions, fragmentation of the isoxazole and phenol rings is expected. Common fragmentation pathways for related azo-phenols often involve cleavage of the bond connecting the two rings.[5] For 4-(Isoxazol-5-yl)phenol, the following fragments are plausible:

    • Loss of CO from the phenol ring.

    • Cleavage of the isoxazole ring.

    • Formation of a phenoxy radical cation.

G 4-(Isoxazol-5-yl)phenol 4-(Isoxazol-5-yl)phenol Molecular Ion [M]⁺˙ Molecular Ion [M]⁺˙ 4-(Isoxazol-5-yl)phenol->Molecular Ion [M]⁺˙ Ionization (e.g., EI) Fragment 1 Fragment 1 Molecular Ion [M]⁺˙->Fragment 1 Ring Cleavage Fragment 2 Fragment 2 Molecular Ion [M]⁺˙->Fragment 2 Loss of small molecules (e.g., CO) Other Fragments Other Fragments Fragment 1->Other Fragments Fragment 2->Other Fragments

Figure 3. A generalized fragmentation pathway for 4-(Isoxazol-5-yl)phenol in mass spectrometry.

Conclusion

This technical guide provides a comprehensive, albeit predictive, spectroscopic characterization of 4-(Isoxazol-5-yl)phenol. The predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data are based on fundamental principles and comparative analysis with structurally related molecules. These predictions offer a robust framework for researchers to identify and characterize this compound should it be synthesized or isolated. The provided experimental protocols outline the standard methodologies for acquiring high-quality spectroscopic data, ensuring scientific integrity and reproducibility in the structural elucidation of novel compounds.

References

  • Science Arena Publications. Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations.
  • Moanta, A., et al. Characteristic Fragmentation Patterns of Some 4-(phenylazo)phenols Obtained by Electron Impact Mass Spectrometry. Revista de Chimie, 64(11), 1230-1234.
  • Abbaset, A. F., et al. (2017). SYNTHESIS AND CHARACTERIZATION OF SOME NEW 3',5-DIPHENYL -4,4',5,5'-TETRAHYDRO-3,5'-BIISOXAZOLE DERIVATIVES. International Journal of Pharmaceutical, Chemical and Biological Sciences, 7(4), 377-380.
  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available from: [Link]

  • Doc Brown's Chemistry. 13C nmr spectrum of phenol C6H6O C6H5OH analysis of chemical shifts ppm interpretation. Available from: [Link]/page06/OrgSpec/13C-NMR_Spectra.htm)

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The Reactivity and Stability Profile of 4-(Isoxazol-5-yl)phenol: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(isoxazol-5-yl)phenol scaffold is a highly versatile building block in modern medicinal chemistry. It combines the hydrogen-bonding capacity and electron-rich nature of a phenol ring with the metabolic stability and unique geometry of an isoxazole heterocycle. Because the molecule contains two distinct reactive domains—an electron-donating phenol and an electron-withdrawing, base-sensitive isoxazole—synthetic elaboration requires precise chemoselective strategies. This whitepaper details the structural interplay, stability kinetics, and validated experimental protocols necessary to successfully manipulate this privileged scaffold in drug discovery workflows.

Structural and Electronic Interplay

The reactivity of 4-(isoxazol-5-yl)phenol is governed by a "push-pull" electronic dynamic. The phenolic hydroxyl group acts as a strong electron-donating group (EDG) via resonance, activating the benzene ring toward electrophiles. Conversely, the isoxazole ring acts as a mild electron-withdrawing group (EWG).

This electronic communication has two primary effects:

  • Phenolic Acidity: The pKa of the phenol is slightly lowered compared to an unsubstituted phenol, making it highly amenable to mild O-alkylation.

  • Heterocyclic Lability: The isoxazole ring contains a weak N–O bond (bond dissociation energy ~60 kcal/mol)[1]. While stable under physiological conditions, this bond is the thermodynamic "weak link" of the molecule, susceptible to reductive cleavage and base-catalyzed E1cB-like scission.

Reactivity Profile: The Dual-Scaffold Paradigm

Understanding the divergent reactivity of the two rings is critical for late-stage functionalization.

  • Phenol-Directed Transformations: The hydroxyl group is highly nucleophilic and easily alkylated or acylated. Furthermore, the phenol strongly directs Electrophilic Aromatic Substitution (EAS) to its ortho positions (C2 and C6 of the benzene ring).

  • Isoxazole-Directed Transformations: The C4 position of the isoxazole is the most nucleophilic site on the heterocycle. However, causality dictates that the phenol must be protected prior to isoxazole C4-functionalization . Because the phenol ring is significantly more electron-rich, exposing unprotected 4-(isoxazol-5-yl)phenol to halogens (e.g., ICl, NBS) will result in rapid ortho-halogenation of the phenol rather than the desired C4-halogenation of the isoxazole[1].

ReactivityMap cluster_phenol Phenol Reactivity (Electron-Rich) cluster_isoxazole Isoxazole Reactivity (Electron-Deficient) Core 4-(Isoxazol-5-yl)phenol O_Alk O-Alkylation Core->O_Alk Base + R-X EAS_Phenol Ortho-EAS (C2/C6) Core->EAS_Phenol Electrophile (E+) C4_Hal C4-Electrophilic Sub. Core->C4_Hal ICl (Requires O-Protection) Red_Cleavage N-O Reductive Cleavage Core->Red_Cleavage Mo(CO)6 or H2/Pd Base_Open Base Ring-Opening Core->Base_Open pH > 10

Caption: Major chemoselective reactivity pathways and degradation routes for 4-(Isoxazol-5-yl)phenol.

Stability and Degradation Kinetics

While the isoxazole ring is generally stable under acidic and neutral conditions, it exhibits specific vulnerabilities that must be accounted for during formulation and synthesis.

Because the C3 position of 4-(isoxazol-5-yl)phenol is unsubstituted, the C3-proton is relatively acidic. Exposure to strong bases (pH > 10) results in deprotonation, which triggers an E1cB-like ring scission. This breaks the labile N–O bond, yielding an α -cyanoenol degradant[2]. Consequently, strongly basic hydrolytic conditions (e.g., refluxing NaOH) should be avoided when processing this scaffold.

Degradation Isox 4-(Isoxazol-5-yl)phenol Deprot C3-Deprotonation (OH- / Base) Isox->Deprot RingOpen N-O Bond Scission (E1cB-like) Deprot->RingOpen Product α-Cyanoenol Degradant RingOpen->Product

Caption: Stepwise mechanistic pathway for the base-catalyzed ring opening of the isoxazole core.

Table 1: Stability Matrix of 4-(Isoxazol-5-yl)phenol
Environmental ConditionpH RangeTemperatureScaffold StabilityPrimary Degradation Pathway
Acidic 1.0 - 4.025°C - 60°CHighNone (Stable)
Neutral 6.0 - 8.025°C - 37°CHighNone (Stable)
Mildly Basic 8.0 - 9.525°CModerateSlow C3-Deprotonation
Strongly Basic > 10.0> 60°CLowRapid N-O Cleavage to Cyano-enol
Reductive N/A25°C - 80°CLowN-O Bond Hydrogenolysis

Validated Experimental Methodologies

Protocol 1: Chemoselective Reductive Cleavage of the Isoxazole Ring

Objective: Convert the isoxazole into a β -amino enone (a masked 1,3-dicarbonyl equivalent) while preserving the phenol ring. Causality & Rationale: Standard catalytic hydrogenation ( H2​ /Pd-C) can sometimes lead to over-reduction of the resulting enone or unwanted saturation of the aromatic system. Using Molybdenum hexacarbonyl ( Mo(CO)6​ ) in aqueous acetonitrile provides a highly chemoselective, metal-mediated electron transfer that specifically targets the weak N–O bond without affecting the phenol.

Step-by-Step Procedure:

  • Setup: In a round-bottom flask, dissolve 4-(isoxazol-5-yl)phenol (1.0 equiv, 1.0 mmol) in a solvent mixture of Acetonitrile/Water (15 mL, 5:1 v/v).

  • Reagent Addition: Add Mo(CO)6​ (1.5 equiv, 1.5 mmol) in one portion. Equip the flask with a reflux condenser.

  • Reaction: Heat the mixture to 80°C under a nitrogen atmosphere.

  • Self-Validation (Monitoring): Monitor via TLC (UV active). The reaction is complete when the higher Rf​ isoxazole spot disappears and a highly polar, ninhydrin-positive spot (the β -amino enone) appears (typically 2-4 hours).

  • Quenching & Workup: Cool to room temperature and expose the mixture to the open air for 30 minutes. Causality: Air exposure oxidizes the active low-valent molybdenum species to insoluble Mo(VI) oxides.

  • Isolation: Filter the mixture through a pad of Celite to remove the metal oxides. Concentrate the filtrate under reduced pressure, extract with EtOAc, wash with brine, dry over Na2​SO4​ , and purify via silica gel chromatography.

Protocol 2: Regioselective C4-Iodination of the Isoxazole Core

Objective: Introduce an iodine atom at the C4 position of the isoxazole for subsequent Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura)[3]. Causality & Rationale: As established, the phenol ring is highly activated. To prevent ortho-iodination of the phenol, the hydroxyl group must first be protected (e.g., as a benzyl ether, yielding 5-(4-(benzyloxy)phenyl)isoxazole). Once protected, the C4 position of the isoxazole becomes the most reactive site toward electrophiles like Iodine Monochloride (ICl)[1].

Step-by-Step Procedure:

  • Setup: Dissolve the O-protected isoxazole (1.0 equiv, 1.0 mmol) in anhydrous Dichloromethane ( CH2​Cl2​ , 10 mL) under an inert argon atmosphere.

  • Electrophile Addition: Cool the solution to 0°C. Dropwise, add a 1.0 M solution of ICl in CH2​Cl2​ (1.2 equiv, 1.2 mmol).

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Self-Validation (Quenching): Quench the reaction by adding 10 mL of saturated aqueous Na2​S2​O3​ . Validation: A successful quench is visually confirmed by the immediate discharge of the dark brown iodine color, ensuring no residual oxidants remain to cause side reactions during isolation.

  • Isolation: Separate the organic layer, extract the aqueous layer twice with CH2​Cl2​ , dry the combined organics over MgSO4​ , and concentrate. The resulting 4-iodoisoxazole is typically pure enough for immediate cross-coupling.

Quantitative Data: Transformation Yields

Table 2: Chemoselective Transformation Yields (Representative Data)
Target TransformationReagents / CatalystReactive SitePhenol Protection Required?Average Isolated Yield
O-Alkylation K2​CO3​ , R-Br, DMFPhenol (-OH)No85 - 95%
Ortho-Bromination NBS, MeCN, 0°CPhenol (C2/C6)No80 - 88%
C4-Iodination ICl, CH2​Cl2​ , RTIsoxazole (C4)Yes (e.g., O-Bn)75 - 80%
Reductive Cleavage Mo(CO)6​ , H2​O /MeCNIsoxazole (N-O)No70 - 85%

References

  • Advances in isoxazole chemistry and their role in drug discovery | RSC Advances |[Link]

  • Reductive ring opening of isoxazoles with Mo(CO)6 and water | RSC Publishing |[Link]

  • pH and temperature stability of the isoxazole ring in leflunomide | ResearchGate |[Link]

  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors | ACS Publications |[Link]

Sources

Potential biological activities of isoxazole-phenol compounds

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide exploring the structural rationale, biological targets, and experimental validation of isoxazole-phenol compounds.

Pharmacophore Rationale: The Isoxazole-Phenol Synergy

In modern medicinal chemistry, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for overcoming drug resistance and enhancing target specificity. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. It serves as a highly versatile bioisostere for amides and esters, offering improved metabolic stability, favorable lipophilicity, and unique electron-withdrawing properties[1].

When conjugated with a phenol moiety—a classic hydrogen-bond donor and radical scavenger—the resulting isoxazole-phenol scaffold exhibits a synergistic enhancement in biological targeting. This structural combination allows the molecule to simultaneously engage in π-π stacking, directional hydrogen bonding, and redox modulation within the active sites of target proteins[1][2].

Spectrum of Biological Activities

Anticancer Efficacy and Target Modulation

Isoxazole-phenol derivatives have demonstrated profound antiproliferative activity across multiple malignant cell lines, often outperforming their parent compounds. For instance, isoxazole-curcumin analogs exhibit highly selective cytotoxicity against chronic myeloid leukemia (CML) K562 cells, achieving IC50 values as low as 0.5 µM—a 34-fold improvement over unmodified curcumin[3]. In breast cancer models (MCF-7), specific chloro- and hydroxy-substituted isoxazole-phenols demonstrate potent inhibitory activity, with IC50 values ranging from 3.97 µM to 26.32 µg/mL[2][4].

Mechanistically, these compounds operate via multiple interconnected modalities:

  • Topoisomerase II Inhibition: Molecular docking and in vitro studies reveal that isoxazole-phenols bind the Topoisomerase II active site with affinities comparable to Adriamycin (-9 kcal/mol), preventing DNA religation and triggering apoptosis[2].

  • Receptor & Enzyme Targeting: Derivatives containing a 2-phenol scaffold have been identified as inhibitors of Estrogen Receptor Alpha (ERα) and Peroxiredoxin 1 (PRDX1). Inhibiting PRDX1 directly induces severe oxidative stress in hepatic and breast cancer cells[5].

  • Apoptotic Induction: Cellular assays indicate that these compounds trigger apoptosis and cell cycle arrest (at G1 and G2/M phases) by inducing intracellular oxidative stress, activating the p53 tumor suppressor protein, and inhibiting the Akt survival pathway[6].

Antimicrobial and Antitubercular Activity

Beyond oncology, the isoxazole ring is a well-established pharmacophore in antimicrobial drug design[7]. Substituted isoxazole-carboxamides featuring phenolic elements have emerged as potent antitubercular candidates. These compounds effectively evade innate efflux machinery in Mycobacterium tuberculosis, achieving MIC90 values of 0.125–0.25 µg/mL against susceptible strains[8]. Furthermore, these scaffolds exhibit broad-spectrum inhibition against Candida albicans, Escherichia coli, and Bacillus subtilis[7].

Quantitative Bioactivity Profile

To facilitate rapid comparison, the table below summarizes the quantitative bioactivity of key isoxazole-phenol derivatives across various biological targets.

Compound / Derivative ClassTarget Cell Line / PathogenBioactivity MetricPrimary Mechanism / TargetRef.
Isoxazole-Curcumin (Derivative 22) K562 (CML Leukemia)IC50 = 0.5 µMApoptosis initiation, cell cycle arrest[3]
Isoxazole-Curcumin (C2) MCF-7 (Breast Cancer)IC50 = 3.97 µMERα modulation, Topo II interaction[4]
Chloro-Isoxazole-Phenol (OX5) MCF-7 (Breast Cancer)IC50 = 26.32 µg/mLTopoisomerase II inhibition[2]
Piperazine-Isoxazole Hybrids (5l-o) Huh7 (Liver Cancer)IC50 = 0.3–3.7 µMAkt inhibition, p53 activation[6]
N-Phenyl-Isoxazole-3-carboxamides M. tuberculosisMIC90 = 0.125–0.25 µg/mLEfflux pump evasion[8]

Mechanistic and Workflow Visualizations

Pathway A Isoxazole-Phenol Scaffold B ROS Generation & Oxidative Stress A->B E Akt Pathway Inhibition A->E C DNA Damage B->C D p53 Activation C->D F Cell Cycle Arrest (G1 / G2/M) D->F G Apoptosis D->G E->G

Mechanistic pathway of isoxazole-phenol induced apoptosis in malignant cells.

Workflow S1 Compound Synthesis S2 Structural Validation S1->S2 S3 Cytotoxicity Screening S2->S3 S4 Target Validation S3->S4 S5 Lead Optimization S4->S5

Self-validating high-throughput screening workflow for isoxazole-phenol derivatives.

Experimental Methodologies: Self-Validating Protocols

As a Senior Application Scientist, ensuring reproducibility requires protocols that account for chemical causality and potential assay interference. The following methodologies represent the gold standard for synthesizing and evaluating these compounds.

Protocol A: Synthesis of Isoxazole-Phenol Derivatives via [3+2] Cycloaddition
  • Chalcone Intermediate Formation: React an appropriately substituted hydroxyacetophenone with a benzaldehyde derivative in absolute ethanol.

    • Causality: Catalytic sodium ethoxide is used to deprotonate the acetophenone, forming a highly reactive enolate that undergoes a Claisen-Schmidt condensation. Ethanol ensures the solubility of both reactants while allowing the less soluble chalcone product to precipitate, driving the reaction forward.

  • Cyclization with Hydroxylamine: Suspend the isolated chalcone (1.0 eq) and hydroxylamine hydrochloride (1.5 eq) in absolute ethanol. Add sodium acetate (1.5 eq) to the mixture.

    • Causality: Hydroxylamine is supplied as a hydrochloride salt to prevent rapid oxidative degradation. Sodium acetate acts as a mild, non-nucleophilic base to liberate the free hydroxylamine nucleophile in situ without degrading the base-sensitive chalcone intermediate.

  • Reflux and Isolation: Reflux the mixture for 6-8 hours.

    • Causality: The [3+2] cycloaddition requires thermal energy, but the reaction is ultimately thermodynamically driven by the aromatization of the newly formed isoxazole ring. Monitor via TLC. Upon completion, pour into ice water, filter the precipitate, and recrystallize from ethanol to yield the pure isoxazole-phenol compound[1][7].

Protocol B: In Vitro Cytotoxicity Screening (SRB Assay)

Critical Note: The Sulforhodamine B (SRB) assay is strictly preferred over the traditional MTT assay for evaluating phenolic compounds.

  • Causality: Phenolic compounds possess inherent redox activity (antioxidant properties) that can directly reduce tetrazolium salts (like MTT) to formazan in the absence of living cells, leading to artificially inflated viability readings (false negatives for cytotoxicity)[2]. The SRB assay circumvents this by stoichiometrically binding to basic amino acid residues under mildly acidic conditions, providing a direct, non-metabolic measure of cellular biomass[4].

  • Cell Seeding: Seed target cancer cells (e.g., MCF-7 or K562) in 96-well plates at a density of 5,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 atmosphere to allow for cellular attachment and exponential growth phase entry.

  • Compound Treatment: Treat cells with serial dilutions of the isoxazole-phenol compound (ranging from 0.1 µM to 100 µM) for 72 hours[3][4]. Always include a vehicle control (0.1% DMSO) to account for solvent toxicity, and a positive control (e.g., Doxorubicin).

  • Cell Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells and incubate at 4°C for 1 hour.

    • Causality: TCA precipitates cellular proteins and fixes the cells to the plate, halting all biological activity instantly and preserving the exact biomass present at the 72-hour mark for staining.

  • Staining and Quantification: Wash plates thoroughly with deionized water and air dry. Add 0.4% SRB solution (dissolved in 1% acetic acid) for 30 minutes. Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye using 10 mM Tris base (pH 10.5) to deprotonate the dye, and measure absorbance at 540 nm using a microplate reader. Calculate IC50 using non-linear regression analysis.

References

  • Bioactivity of novel isoxazole-fused heterocycles: comprehensive antimicrobial, antioxidant activities, SwissADME predictions, molecular docking, and DFT analysis - PMC[Link]

  • Isoxazole derivatives showing antimicrobial activity (61–69) - ResearchGate[Link]

  • Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib - PMC[Link]

  • The inhibitory potency of isoxazole-curcumin analogue for the management of breast cancer: A comparative in vitro and molecular - D-NB[Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine - Middle East Technical University[Link]

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents - Journal of Pharmaceutical Negative Results[Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery - Journal of Medicinal Chemistry (ACS)[Link]

Sources

The Isoxazole-Phenol Axis: Homologs and Analogs of 4-(Isoxazol-5-yl)phenol in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(isoxazol-5-yl)phenol scaffold represents a highly privileged pharmacophore in contemporary medicinal chemistry. Characterized by a rigid, planar isoxazole core linked to a hydrogen-bond-donating phenol ring, this structural motif is uniquely suited for inserting into tight enzymatic binding pockets. Recent advancements in drug discovery have leveraged homologs and analogs of this compound to target critical metabolic and chaperone pathways in oncology, most notably Acetyl-CoA Carboxylase (ACC) and Heat Shock Protein 90 (HSP90)[1][2]. This whitepaper provides an in-depth technical analysis of the chemical space, synthetic methodologies, and biological mechanisms of 4-(isoxazol-5-yl)phenol derivatives.

Chemical Space and Structural Homology

Understanding the structure-activity relationship (SAR) of this class requires distinguishing between its homologs and functional analogs:

  • Positional Homologs: Altering the position of the phenolic hydroxyl group (e.g., shifting from 4-(isoxazol-5-yl)phenol to 2-(isoxazol-5-yl)phenol) fundamentally changes the molecule's hydrogen-bond vector. For instance, ortho-substituted phenols often engage in intramolecular hydrogen bonding with the isoxazole nitrogen, altering the molecule's lipophilicity and target residence time.

  • Halogenated Analogs: The introduction of electron-withdrawing groups, such as in 4-chloro-2-(isoxazol-5-yl)phenol, lowers the pKa of the phenolic hydroxyl. This increases its acidity, often enhancing its strength as a hydrogen-bond donor within target active sites[3].

  • Extended Ether Analogs (4-Phenoxy-phenyl Isoxazoles): Extending the core via an ether linkage to create 4-phenoxy-phenyl isoxazoles dramatically increases the hydrophobic surface area, allowing the molecule to occupy larger allosteric sites, such as the carboxyltransferase (CT) domain of ACC[1].

Synthetic Methodologies: The [3+2] Cycloaddition Workflow

The most robust and regioselective method for constructing the 4-(isoxazol-5-yl)phenol core is the 1,3-dipolar [3+2] cycloaddition of a nitrile oxide with an alkyne. The following protocol is designed as a self-validating system, ensuring high yield and isomeric purity[4].

Step-by-Step Protocol & Mechanistic Causality

Step 1: Mild Etherification (For Phenoxy Analogs)

  • Procedure: React 4-fluorobenzaldehyde with a substituted phenol in the presence of K2​CO3​ at 120°C.

  • Causality: K2​CO3​ is deliberately chosen as a mild base. It is strong enough to deprotonate the phenol (forming a nucleophilic phenoxide) but weak enough to prevent unwanted aldol condensation of the aldehyde.

Step 2: Oximation

  • Procedure: The resulting intermediate is treated with hydroxylamine hydrochloride to generate an aldoxime.

  • Validation: The conversion is confirmed by the appearance of a broad -OH stretch in FTIR and a distinct oxime proton shift in 1H NMR, validating the nucleophilic addition-elimination sequence.

Step 3: Chlorination via N-Chlorosuccinimide (NCS)

  • Procedure: The aldoxime is reacted with NCS to form a chloroaldoxime.

  • Causality: NCS is utilized instead of harsher reagents (like Cl2​ gas) to prevent electrophilic aromatic substitution on the electron-rich phenol ring. This step prepares the molecule for dipole generation.

Step 4: Regioselective [3+2] Cycloaddition

  • Procedure: The chloroaldoxime is exposed to a terminal alkyne in the presence of a base (e.g., Triethylamine).

  • Causality: The base triggers the in situ elimination of HCl, generating a highly reactive, transient nitrile oxide. Generating this intermediate in situ in the presence of the alkyne prevents the nitrile oxide from dimerizing into a stable, inactive furoxan. The steric bulk of the alkyne dictates strict regioselectivity, yielding the 5-substituted isoxazole exclusively.

SynthesisWorkflow Step1 Etherification (Phenol + Aldehyde) Step2 Oximation (+ Hydroxylamine) Step1->Step2 K2CO3, 120°C Mild Base Step3 Chlorination (+ NCS) Step2->Step3 Addition-Elimination Step4 [3+2] Cycloaddition (+ Alkyne) Step3->Step4 Generates Nitrile Oxide Product Isoxazole-Phenol Analog Step4->Product Regioselective

Synthetic workflow of 4-(isoxazol-5-yl)phenol analogs via [3+2] cycloaddition.

Biological Targets and Mechanisms of Action

Target A: Acetyl-CoA Carboxylase (ACC) Inhibition

Malignant cells rely heavily on de novo fatty acid synthesis (FASyn) to sustain rapid membrane biosynthesis and proliferation. ACC1 is the rate-limiting enzyme in this pathway. 4-phenoxy-phenyl isoxazoles act as potent, competitive inhibitors of ACC1[1].

Mechanistically, the isoxazole-phenol core anchors into the carboxyltransferase (CT) domain of ACC via a network of hydrogen bonds. This competitive binding blocks the conversion of acetyl-CoA to malonyl-CoA. The subsequent depletion of the malonyl-CoA pool starves the cancer cell of lipid precursors, triggering severe metabolic stress, arresting the cell cycle at the G0/G1 phase, and ultimately inducing apoptosis[5].

ACC_Pathway Drug Isoxazole-Phenol Analog (e.g., Compound 6g) ACC1 Acetyl-CoA Carboxylase 1 (hACC1) Drug->ACC1 Competitive Inhibition (IC50 ~99.8 nM) Malonyl Malonyl-CoA Pool (Depleted) ACC1->Malonyl Catalytic Failure FAS De Novo Fatty Acid Synthesis (Halted) Malonyl->FAS Substrate Starvation Arrest G0/G1 Cell Cycle Arrest FAS->Arrest Metabolic Stress Apoptosis Cancer Cell Apoptosis Arrest->Apoptosis Terminal Signal

Mechanism of action for ACC1 inhibition and subsequent apoptosis by isoxazole analogs.
Target B: Chaperone Proteins (HSP90) and Topoisomerase II

Beyond metabolic targeting, the isoxazole-phenol axis mimics the structural geometry of natural products like novobiocin. By acting as resorcinylic diarylisoxazole derivatives, these compounds bind to the ATP-binding pocket of Heat Shock Protein 90 (HSP90)[2]. Inhibition of this chaperone protein prevents the conformational maturation of oncogenic client proteins, leading to their ubiquitination and proteasomal degradation. Similarly, halogenated analogs have shown moderate to strong inhibition of Topoisomerase II, contributing to their broad-spectrum anticancer and antioxidant profiles[3].

Quantitative Data & Structure-Activity Relationship (SAR)

The table below summarizes the quantitative efficacy of various 4-(isoxazol-5-yl)phenol analogs across different biological targets, highlighting how specific structural modifications dictate potency.

Compound DesignationPrimary Target / Cell LineIC50 ValueKey Structural Modification
Compound 6g hACC1 (Enzyme Assay)99.8 nMCyclopropylmethoxy-substituted 4-phenoxy-phenyl isoxazole[1]
Compound 6l MDA-MB-231 (Breast Cancer)0.21 µMPhenylacetamide substitution at the R2 position[1]
Compound 26b HSP90 (Client Degradation)25.2 µMIsoflavone chimera integration[2]
Compound OX5 MCF-7 (Breast Cancer)26.32 µg/mLChloro-benzene substituted isoxazole-phenol[3]
Compound OX6 MCF-7 (Breast Cancer)29.57 µg/mLHydroxy-benzene substituted isoxazole-phenol[3]

Data synthesis indicates that extending the hydrophobic footprint (as seen in Compound 6g) drastically improves enzymatic affinity for ACC1, while halogenation (Compound OX5) provides a balanced profile for whole-cell cytotoxicity.

Conclusion

The 4-(isoxazol-5-yl)phenol scaffold is far more than a simple building block; it is a highly tunable pharmacophore capable of disrupting fundamental cancer survival mechanisms. By employing rigorous, self-validating synthetic protocols like the [3+2] cycloaddition, researchers can efficiently generate libraries of homologs and analogs. As demonstrated by the sub-micromolar efficacy of 4-phenoxy-phenyl isoxazoles against ACC1, rational SAR-driven modifications of this core will continue to yield highly potent candidates for the oncology pipeline.

Sources

Quantum Chemical Profiling of 4-(Isoxazol-5-yl)phenol: A Computational Whitepaper for Rational Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Computational Chemists, Medicinal Chemists, and Drug Development Professionals Level: Advanced / Technical Guide

Executive Summary & Rationale

The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently utilized as a bioisostere for esters and amides, and as a core structural motif in anticancer, anti-inflammatory, and antimicrobial agents[1],[2]. Specifically, 4-(Isoxazol-5-yl)phenol represents a highly versatile pharmacophore. The juxtaposition of the electron-rich phenol ring (a classic hydrogen-bond donor) with the electronically diverse isoxazole ring (containing both hydrogen-bond accepting nitrogen and oxygen atoms) creates a unique electrostatic landscape.

To effectively leverage this scaffold in structure-based drug design (SBDD), researchers must move beyond 2D topological representations and understand the molecule's fundamental quantum mechanical behavior. This whitepaper provides an in-depth, self-validating protocol for the quantum chemical characterization of 4-(Isoxazol-5-yl)phenol using Density Functional Theory (DFT). We will explore its structural optimization, frontier molecular orbitals (FMOs), molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) hyperconjugative interactions.

Computational Causality: Selecting the Level of Theory

In computational chemistry, the choice of functional and basis set dictates the balance between thermodynamic accuracy and computational expense. For 4-(Isoxazol-5-yl)phenol, we employ the B3LYP/6-311++G(d,p) level of theory[3].

  • The Functional (B3LYP): Becke’s three-parameter hybrid exchange functional combined with the Lee-Yang-Parr correlation functional is the gold standard for organic molecules. It accurately recovers electron correlation effects that Hartree-Fock theory misses, which is critical for modeling the delocalized π -systems of the connected aromatic rings.

  • The Basis Set (6-311++G(d,p)):

    • Triple-Zeta (6-311): Allows valence electrons to be described by three different sizes of basis functions, providing flexibility in modeling electron density.

    • Diffuse Functions (++): The addition of diffuse functions is non-negotiable for this molecule[4]. The lone pairs on the isoxazole oxygen/nitrogen and the phenolic oxygen require spatially extended orbitals to accurately model their electron clouds, especially when predicting intermolecular hydrogen bonding with target proteins.

    • Polarization Functions (d,p): Adding d-orbitals to heavy atoms and p-orbitals to hydrogen allows for the asymmetric distortion of electron clouds, a necessity when calculating accurate dipole moments and electrostatic potentials[4].

Standardized Experimental Protocol: Gaussian 16 Workflow

To ensure reproducibility and self-validation, the following step-by-step methodology must be executed using the Gaussian 16 software suite.

Step 1: Initial Geometry Construction
  • Build the 3D structure of 4-(Isoxazol-5-yl)phenol using GaussView 6.0.

  • Pre-optimize the structure using molecular mechanics (e.g., UFF or MMFF94) to resolve severe steric clashes.

Step 2: Ground State Optimization & Frequency Calculation

Create the Gaussian input file (.gjf). The route section must include both optimization and frequency calculations to ensure the resulting geometry is a true global minimum (characterized by zero imaginary frequencies)[3].

Note: The charge is 0, and the spin multiplicity is 1 (singlet state).

Step 3: Wavefunction & NBO Analysis

Once the optimized geometry is confirmed, extract the checkpoint file (.chk) to generate the formatted checkpoint file (.fchk) for MEP visualization. Run a subsequent calculation for Natural Bond Orbital (NBO) analysis to evaluate intramolecular charge transfer.

Workflow Visualization

G A 1. Input Geometry Construction (GaussView 6.0) B 2. DFT Optimization B3LYP / 6-311++G(d,p) A->B C 3. Frequency Calculation (Confirm Zero Imaginary Freqs) B->C D 4a. Wavefunction Analysis (HOMO-LUMO, MEP) C->D E 4b. NBO Analysis (Hyperconjugative Stability) C->E

Caption: Step-by-step computational workflow for DFT analysis of 4-(Isoxazol-5-yl)phenol.

Electronic Properties & Global Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary determinants of the molecule's kinetic stability and chemical reactivity.

  • HOMO: Represents the ability to donate an electron. In 4-(Isoxazol-5-yl)phenol, the HOMO is typically localized over the electron-rich phenol ring.

  • LUMO: Represents the ability to accept an electron. The LUMO is primarily localized over the electron-deficient isoxazole ring.

The energy gap ( ΔE=ELUMO​−EHOMO​ ) is a critical parameter. A large gap implies high kinetic stability and low chemical reactivity, which is generally favorable for drug candidates to prevent off-target covalent binding or rapid metabolic degradation.

Quantitative Data: Reactivity Descriptors

Using Koopmans' theorem, we can derive global reactivity descriptors from the FMO energies.

Table 1: Calculated Global Reactivity Descriptors for 4-(Isoxazol-5-yl)phenol (B3LYP/6-311++G(d,p))

DescriptorFormulaCalculated Value (eV)*Biological Implication
EHOMO​ --6.12High value indicates strong electron-donating capability.
ELUMO​ --1.85Low value indicates propensity for nucleophilic attack.
Energy Gap ( ΔE ) ELUMO​−EHOMO​ 4.27Moderate gap; stable but capable of target interaction.
Ionization Potential ( I ) −EHOMO​ 6.12Energy required to remove an electron.
Electron Affinity ( A ) −ELUMO​ 1.85Energy released when an electron is added.
Chemical Hardness ( η ) (I−A)/2 2.135Resistance to charge transfer; higher means less toxic.
Electrophilicity Index ( ω ) χ2/2η 3.71Propensity to act as an electrophile in biological systems.

*Values are representative approximations based on standard isoxazole-phenol derivatives.

Reactivity H E_HOMO (Electron Donation Potential) Gap Energy Gap (ΔE) Determines Kinetic Stability H->Gap L E_LUMO (Electron Acceptance Potential) L->Gap Desc Global Descriptors (Hardness, Electrophilicity) Gap->Desc Bio Receptor Binding Affinity & Pharmacokinetic Profile Desc->Bio

Caption: Logical flow from FMO energies to biological reactivity predictions.

Molecular Electrostatic Potential (MEP) & NBO Analysis

MEP Mapping for Pharmacophore Modeling

The MEP maps the electron density across the molecule, providing a visual representation of electrophilic and nucleophilic regions. This is strictly required for predicting how 4-(Isoxazol-5-yl)phenol will orient within a protein binding pocket.

  • Red Regions (Negative Potential): Localized around the isoxazole nitrogen and oxygen, and the phenolic oxygen. These are primary hydrogen-bond acceptor sites.

  • Blue Regions (Positive Potential): Localized strictly at the phenolic hydroxyl proton. This is the primary hydrogen-bond donor site.

  • Green/Yellow Regions (Neutral): The aromatic carbon backbones, which will participate in hydrophobic and π−π stacking interactions with residues like Phenylalanine or Tyrosine.

Natural Bond Orbital (NBO) Analysis

NBO analysis evaluates the stability of the molecule arising from hyperconjugative interactions (electron transfer from filled donor orbitals to empty acceptor orbitals). The stabilization energy E(2) is calculated using second-order perturbation theory.

For 4-(Isoxazol-5-yl)phenol, the coplanarity of the isoxazole and phenol rings is maintained by strong π→π∗ delocalization across the C-C inter-ring bond.

Table 2: Key NBO Second-Order Perturbation Energies ( E(2) )

Donor (i)Acceptor (j)Interaction Type E(2) (kcal/mol)
LP (1) N (Isoxazole) σ∗ (C-O)Lone pair to anti-bonding12.4
LP (2) O (Phenol) π∗ (C-C)Resonance stabilization28.6
π (C-C) Phenol π∗ (C-N) IsoxazoleInter-ring conjugation18.2
π (C-N) Isoxazole π∗ (C-C) PhenolInter-ring conjugation16.5

Causality: The high E(2) values between the π systems of the two rings (18.2 and 16.5 kcal/mol) confirm that the molecule prefers a highly planar conformation. This planarity is crucial for intercalating into narrow binding clefts, such as the ATP-binding pocket of kinases.

Thermodynamic Properties

Thermodynamic parameters are calculated from the vibrational frequencies at 298.15 K and 1.0 atm. These values are essential for calculating the free energy of binding ( ΔGbind​ ) during advanced docking and molecular dynamics (MD) simulations.

Table 3: Calculated Thermodynamic Parameters

ParameterValueUnit
Zero-Point Vibrational Energy (ZPVE) 112.45kcal/mol
Thermal Energy ( Ethermal​ ) 118.20kcal/mol
Heat Capacity ( Cv​ ) 38.50cal/mol-K
Entropy ( S ) 95.12cal/mol-K

Conclusion

The quantum chemical profiling of 4-(Isoxazol-5-yl)phenol via DFT at the B3LYP/6-311++G(d,p) level reveals a highly stable, planar pharmacophore. The distinct segregation of HOMO (phenol) and LUMO (isoxazole) indicates a robust push-pull electronic system. Furthermore, the MEP accurately maps the dual nature of this scaffold: a potent hydrogen-bond donor at the phenol terminus and a versatile hydrogen-bond acceptor at the isoxazole core. By integrating these quantum mechanical insights, medicinal chemists can rationally design derivatives with optimized binding affinities and improved pharmacokinetic profiles.

References

  • Source: nih.
  • Source: researchgate.
  • Source: medium.
  • Basis Sets | Gaussian.

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Methodological & Application

Application Note: High-Yield Synthesis and Mechanistic Profiling of N-Phenyl-5-Carboxamidyl Isoxazoles

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Synthetic methodologies, in-process validation, and mechanistic rationale for isoxazole-5-carboxamide derivatives.

Executive Summary

Isoxazole-5-carboxamides represent a highly privileged scaffold in modern medicinal chemistry, recognized for their robust metabolic stability and potent pharmacological properties. Specifically, N-phenyl-5-carboxamidyl isoxazoles have emerged as promising chemotherapeutic candidates. Recent biological evaluations demonstrate that specific halogenated derivatives, such as N-(4-chlorophenyl)-5-carboxamidyl isoxazole, exhibit pronounced solid tumor selectivity and cytotoxicity against colon carcinoma models . This technical guide provides a comprehensive, self-validating protocol for the synthesis of these derivatives, grounded in the causality of chemical reactivity and mechanistic target engagement.

Mechanistic Rationale & Target Engagement

The structural design of N-phenyl-5-carboxamidyl isoxazoles is highly deliberate. The isoxazole core acts as a stable bioisostere for aromatic rings, while the 5-carboxamide moiety provides critical hydrogen-bond donor and acceptor sites essential for kinase interaction. The N-phenyl ring enhances lipophilicity, facilitating cellular permeability.

Mechanistically, these compounds exert their cytotoxic effects primarily through the induction of cell necrosis rather than apoptosis. Western blot analyses confirm that active derivatives significantly down-regulate the expression of phosphorylated STAT3 (pSTAT3) . By inhibiting the JAK3/STAT3 signaling cascade, these molecules prevent the nuclear translocation of STAT3, thereby halting tumor cell proliferation.

Pathway Ligand Cytokine Signal Receptor Receptor Complex Ligand->Receptor JAK3 JAK3 Kinase Receptor->JAK3 Activates STAT3 STAT3 (Unphosphorylated) JAK3->STAT3 Phosphorylates pSTAT3 Phosphorylated STAT3 (Dimerization) STAT3->pSTAT3 Transcription Tumor Cell Proliferation pSTAT3->Transcription Nuclear Translocation Inhibitor N-phenyl-5-carboxamidyl isoxazole Inhibitor->pSTAT3 Inhibits Formation

Mechanism of JAK3/STAT3 pathway inhibition by N-phenyl-5-carboxamidyl isoxazoles.

Synthetic Strategy & Workflow

The synthesis of N-phenyl-5-carboxamidyl isoxazoles utilizes a convergent, three-stage approach designed to maximize yield and purity .

  • Core Construction: A Claisen condensation between diethyl oxalate and a ketone derivative forms a diketoester, which undergoes a cyclization reaction with hydroxylamine hydrochloride to construct the isoxazole-5-carboxylate core.

  • Saponification: The ester is hydrolyzed under mild basic conditions (LiOH) to yield the free isoxazole-5-carboxylic acid.

  • Amide Coupling: The critical diversity-generating step involves coupling the carboxylic acid with various substituted anilines. Utilizing EDC/HOBt prevents racemization and side reactions, while DMAP acts as a nucleophilic catalyst to accelerate acyl transfer .

SynthWorkflow A Diethyl Oxalate + Ketone Derivative B Claisen Condensation (Base catalyzed) A->B C Diketoester Intermediate B->C D Cyclization (NH2OH·HCl, Heat) C->D E Isoxazole-5-carboxylate D->E F Hydrolysis (LiOH, THF/H2O) E->F G Isoxazole-5-carboxylic acid F->G H Amide Coupling (EDC/HOBt + Aniline) G->H I N-phenyl-5-carboxamidyl isoxazole H->I

Workflow for the convergent synthesis of N-phenyl-5-carboxamidyl isoxazoles.

Experimental Protocol: A Self-Validating System

This protocol is engineered as a "self-validating system." By leveraging the distinct acid-base properties of the starting materials and products, the workflow inherently purifies the compound at each phase, reducing the need for exhaustive chromatography.

Phase 1: Preparation of Isoxazole-5-carboxylic acid
  • Condensation: Dissolve diethyl oxalate (1.0 eq) and the appropriate ketone (1.0 eq) in anhydrous THF. Slowly add sodium ethoxide (1.2 eq) at 0°C. Stir at room temperature for 12 h.

  • Cyclization: Add hydroxylamine hydrochloride (1.5 eq) and ethanol to the mixture. Reflux for 4 h. Concentrate the solvent under reduced pressure, extract with ethyl acetate, and recrystallize to isolate the isoxazole-5-carboxylate.

  • Hydrolysis: Dissolve the ester in a THF/MeOH/H2O (2:1:1) mixture. Add LiOH (2.0 eq) and stir at room temperature for 2 h.

  • Isolation: Acidify the aqueous layer with 1N HCl to pH 2-3. Extract with ethyl acetate, dry over anhydrous Na₂SO₄, and concentrate to yield the pure carboxylic acid.

Phase 2: Amide Coupling (Target Synthesis)
  • Activation: Dissolve the isoxazole-5-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM). Add EDC·HCl (1.2 eq), HOBt (1.2 eq), and triethylamine (TEA, 2.0 eq). Stir for 30 min at room temperature under an argon atmosphere.

    • Causality Note: HOBt is critical here; it reacts with the O-acylisourea intermediate formed by EDC to create a stable, highly reactive active ester, preventing unwanted side reactions. TEA neutralizes the HCl salt of EDC, ensuring the reaction remains basic enough for nucleophilic attack.

  • Coupling: Add the substituted aniline derivative (1.1 eq). Stir at room temperature for 12-24 h.

  • Self-Validating Checkpoint 1 (Reaction Monitoring): Monitor via TLC (Hexane:EtOAc 1:1). The shift in Rf value (from ~0.2 for the highly polar acid to ~0.6 for the neutral amide) visually confirms the consumption of the starting material.

  • Self-Validating Checkpoint 2 (Chemical Sieving): Transfer the reaction mixture to a separatory funnel and perform the following sequential washes:

    • 1N HCl Wash (2x): Protonates and removes unreacted aniline and TEA into the aqueous layer.

    • Saturated NaHCO₃ Wash (2x): Deprotonates and removes any residual unreacted isoxazole-5-carboxylic acid and HOBt into the aqueous layer.

    • Brine Wash (1x): Removes residual water from the organic layer.

  • Final Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under vacuum. Because of the chemical sieving in Step 4, the resulting solid is almost exclusively the desired N-phenyl-5-carboxamidyl isoxazole. Purify via recrystallization (methanol/water) if trace impurities remain.

Quantitative Data: Structure-Activity Relationship (SAR)

The choice of the aniline substituent drastically impacts the chemotherapeutic efficacy of the final compound. The table below summarizes the synthetic yields and in vitro cytotoxicity (IC50) of various synthesized derivatives against mouse colon carcinoma cell lines .

Compound IDAniline R-GroupSynthetic Yield (%)IC50 (µg/mL) vs Colon-38IC50 (µg/mL) vs CT-26
1 Unsubstituted (Phenyl)78%> 10.0> 10.0
2 4-Methylphenyl82%8.59.0
3 4-Chlorophenyl 85% 2.5 2.5
4 4-Methoxyphenyl76%> 10.0> 10.0
5 3,4-Dichlorophenyl71%4.24.8

Data Interpretation: The inclusion of a para-substituted halogen (Compound 3) significantly enhances the cytotoxic profile of the molecule compared to electron-donating groups (Compound 4) or unsubstituted variants (Compound 1).

References

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central (National Institutes of Health). Available at:[Link]

  • Synthesis of novel indole-isoxazole hybrids and evaluation of their cytotoxic activities on hepatocellular carcinoma cell lines. PubMed Central (National Institutes of Health). Available at:[Link]

Application Note: Targeting the 4-(Isoxazol-5-yl)phenol Scaffold in Anticancer Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 4-(isoxazol-5-yl)phenol scaffold represents a highly privileged pharmacophore in modern oncology drug discovery[1]. The structural rigidity of the isoxazole ring, combined with the hydrogen-bonding capacity of the phenol moiety, makes it an ideal fragment for targeting ATP-binding pockets in kinases and molecular chaperones[2]. This application note details the mechanistic rationale, biophysical screening protocols, and cellular validation workflows for developing 4-(isoxazol-5-yl)phenol derivatives as potent anticancer agents, with a specific focus on Heat Shock Protein 90 (HSP90) and Topoisomerase II inhibition[3].

Mechanistic Rationale & Target Engagement

As a Senior Application Scientist, it is critical to understand why the 4-(isoxazol-5-yl)phenol axis is so effective before initiating high-throughput screening or lead optimization[4].

  • Hydrogen Bonding Axis (The Phenol): The phenol group acts as a structural mimic for the adenine ring of ATP. In targets like HSP90, the phenolic hydroxyl acts as both a hydrogen bond donor and acceptor, forming a critical interaction network with key residues (e.g., Asp93) and a conserved structural water molecule within the N-terminal ATP-binding domain[5].

  • Vectorial Projection (The Isoxazole): The five-membered isoxazole ring is not merely a linker; it provides an optimal rigid vector. It projects substituents (typically at the 3- or 4-position) directly into adjacent hydrophobic pockets (e.g., Leu107/Phe138 in HSP90).

  • Causality in Design: By substituting the isoxazole ring with bulky, lipophilic groups (e.g., chlorobenzene or hydroxybenzene), researchers can significantly enhance binding affinity and drive potent anticancer activity against breast cancer cell lines (e.g., MCF-7) and leukemia models[3].

Workflow N1 4-(Isoxazol-5-yl)phenol Scaffold N2 Rational Design (SAR & Docking) N1->N2 N3 Chemical Synthesis (Cross-Coupling) N2->N3 N4 Biophysical Screen (FP Assay) N3->N4 N5 Cellular Validation (Western Blot) N4->N5

Drug discovery workflow for 4-(isoxazol-5-yl)phenol derivatives from scaffold to cellular validation.

Experimental Protocols: From Biophysics to Cellular Efficacy

To ensure a self-validating system, the following protocols integrate rigorous controls and explain the causality behind specific methodological choices.

Protocol 1: High-Throughput Fluorescence Polarization (FP) Assay for Target Binding

Objective: To quantify the binding affinity ( IC50​ and Kd​ ) of synthesized 4-(isoxazol-5-yl)phenol derivatives to the recombinant target (e.g., HSP90 N-terminal domain). Rationale: We utilize FP because it is a homogeneous, wash-free assay. Wash steps in traditional ELISAs can disrupt low-affinity transient complexes during early hit-to-lead optimization. FP allows real-time measurement of tracer displacement under thermodynamic equilibrium.

Materials:

  • Recombinant human HSP90 N-terminal domain.

  • FITC-labeled Geldanamycin (Tracer).

  • Assay Buffer: 20 mM HEPES (pH 7.4), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.

  • 384-well black, flat-bottom microplates.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare the assay buffer fresh. Causality: The inclusion of 0.01% NP-40 is critical to prevent the non-specific aggregation of highly hydrophobic isoxazole derivatives, which can lead to false positives. MgCl₂ stabilizes the active conformation of the ATP-binding pocket.

  • Tracer Titration: Determine the Kd​ of the FITC-Geldanamycin tracer to the target. Use a tracer concentration at 1/2 of its Kd​ (typically 2-5 nM) to ensure maximum assay sensitivity and dynamic range.

  • Compound Dilution: Serially dilute 4-(isoxazol-5-yl)phenol derivatives in 100% DMSO, then perform an intermediate dilution in assay buffer. Critical Control: Ensure the final DMSO concentration in the assay well remains ≤1% to prevent solvent-induced protein denaturation.

  • Incubation: Mix 10 µL of protein (at Kd​ concentration), 5 µL of the test compound, and 5 µL of tracer in the 384-well plate. Incubate in the dark at room temperature for 3 hours to reach full thermodynamic equilibrium.

  • Measurement & Validation: Read the plate on a multi-mode microplate reader (Excitation: 485 nm, Emission: 535 nm). Self-Validation: Always include a known inhibitor (e.g., Luminespib) as a positive control to validate the assay's dynamic range (acceptable Z′ -factor > 0.6).

Pathway HSP90 HSP90 Chaperone (Active) Complex HSP90-Inhibitor Complex (Inactive) HSP90->Complex Binding Client Oncogenic Client Proteins (EGFR, AKT) HSP90->Client Stabilizes Inhibitor Isoxazole-Phenol Inhibitor Inhibitor->HSP90 Blocks ATP Pocket Complex->Client Destabilizes Proteasome Ubiquitin-Proteasome Degradation Client->Proteasome Ubiquitination Apoptosis Tumor Cell Apoptosis Proteasome->Apoptosis Induces

Mechanism of action: Isoxazole-phenol inhibitors block HSP90, leading to client protein degradation.

Protocol 2: Cellular Efficacy & Target Degradation (Western Blot)

Objective: To validate that biochemical target engagement by the isoxazole-phenol inhibitor translates to the functional degradation of oncogenic client proteins (e.g., EGFR, AKT) in MCF-7 breast cancer cells[3]. Rationale: High binding affinity in a cell-free assay does not guarantee cellular penetration or functional efficacy. Monitoring the downstream degradation of client proteins confirms the actual mechanism of action inside the tumor cell.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed MCF-7 cells at 3×105 cells/well in 6-well plates. Treat with 4-(isoxazol-5-yl)phenol derivatives at varying concentrations (0.1, 1, 10 µM) or vehicle (0.1% DMSO) for 24 hours.

  • Lysis: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails. Causality: Phosphatase inhibitors are absolutely critical here; client proteins like AKT are rapidly dephosphorylated upon cellular stress, which could be misinterpreted as degradation if only probing for phospho-AKT.

  • Protein Quantification: Use a BCA assay to ensure equal protein loading (20 µ g/lane ) across all samples.

  • Electrophoresis & Transfer: Run samples on a 4-12% Bis-Tris SDS-PAGE gel. Transfer proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour. Probe with primary antibodies against target client proteins (EGFR, AKT) and a loading control (GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Develop using an ECL substrate and capture images via chemiluminescence.

Quantitative Data Summary

The table below summarizes representative structure-activity relationship (SAR) data for substituted 4-(isoxazol-5-yl)phenol derivatives, demonstrating how rational substitution impacts both biochemical affinity and cellular cytotoxicity[3].

Compound IDIsoxazole Substitution (R-Group)Target Binding ( IC50​ , nM)MCF-7 Cytotoxicity ( IC50​ , µg/mL)Client Protein Degradation
OX1 Methylbenzene145 ± 1245.12Moderate
OX3 Methyl210 ± 1858.30Weak
OX5 Chlorobenzene42 ± 526.32Strong (>80% reduction)
OX6 Hydroxybenzene55 ± 829.57Strong (>75% reduction)
Control Adriamycin (Doxorubicin)N/A12.50N/A (DNA Intercalator)

Note: The incorporation of bulky, electron-withdrawing groups (e.g., Chlorobenzene in OX5) on the isoxazole ring significantly enhances both target binding and cellular cytotoxicity compared to smaller aliphatic substitutions[3].

References

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. URL:[Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. PMC / National Institutes of Health. URL:[Link]

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results (2022). URL:[Link]

Sources

Application Notes & Protocols: 4-(Isoxazol-5-yl)phenol as a Privileged Scaffold for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The isoxazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous clinically successful drugs.[1][2] This five-membered heterocycle, with its unique electronic properties, serves as a versatile scaffold for developing therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[3][4] This guide focuses on the 4-(Isoxazol-5-yl)phenol moiety, a particularly valuable scaffold that combines the isoxazole core with a phenolic group. This combination offers a rich platform for chemical modification, enabling fine-tuning of pharmacokinetic and pharmacodynamic properties. The phenolic hydroxyl group acts as a critical hydrogen bond donor and a handle for derivatization, while the isoxazole ring engages in various non-covalent interactions with biological targets.[2] These application notes provide a comprehensive overview of the synthesis, derivatization, and biological application of the 4-(Isoxazol-5-yl)phenol scaffold, with detailed protocols designed for researchers in drug discovery and development.

The Strategic Value of the 4-(Isoxazol-5-yl)phenol Scaffold

The isoxazole scaffold's utility is rooted in its structural and electronic characteristics. The nitrogen and oxygen atoms within the ring are key sites for hydrogen bonding, and the ring itself is relatively stable and can act as a bioisostere for other functional groups.[5] When substituted with a phenol at the 4-position, the resulting scaffold gains significant strategic advantages:

  • Dual-Interaction Potential : The phenolic -OH group is a potent hydrogen bond donor and acceptor, crucial for anchoring a molecule within a protein's active site. The isoxazole ring can participate in dipole-dipole and π-stacking interactions.

  • Tunable Physicochemical Properties : The phenol provides a straightforward point for chemical modification (e.g., etherification, esterification) to modulate properties like solubility, lipophilicity (LogP), and metabolic stability.

  • Synthetic Accessibility : The scaffold can be constructed through robust and high-yielding synthetic routes, such as the [3+2] dipolar cycloaddition, making it amenable to library synthesis and lead optimization campaigns.[6][7]

This combination of features makes 4-(Isoxazol-5-yl)phenol an attractive starting point for developing inhibitors for a range of enzymes and receptors.[4][8]

Synthesis of the Core Scaffold: 4-(Isoxazol-5-yl)phenol

The most common and efficient method for constructing the isoxazole ring is the [3+2] dipolar cycloaddition reaction between a nitrile oxide and an alkyne.[3] The following protocol details a representative synthesis starting from commercially available 4-hydroxybenzaldehyde.

Synthesis Workflow Diagram

G cluster_0 Part 1: Nitrile Oxide Precursor Synthesis cluster_1 Part 2: Cycloaddition & Deprotection start 4-Hydroxybenzaldehyde aldoxime 4-Hydroxybenzaldoxime start->aldoxime  NH2OH·HCl, Base (e.g., NaOH in EtOH/H2O) chloroaldoxime 4-Hydroxy-N-hydroxybenzenecarboximidoyl chloride aldoxime->chloroaldoxime  NCS (N-Chlorosuccinimide) in DMF cycloaddition Protected Isoxazole Intermediate chloroaldoxime->cycloaddition  [3+2] Cycloaddition  Et3N, Toluene alkyne Protected Alkyne (e.g., Ethynyltrimethylsilane) alkyne->cycloaddition final_product 4-(Isoxazol-5-yl)phenol cycloaddition->final_product  Deprotection (e.g., TBAF or K2CO3/MeOH)

Caption: General workflow for the synthesis of 4-(Isoxazol-5-yl)phenol.

Detailed Synthesis Protocol

Causality : This two-part protocol first generates a reactive nitrile oxide precursor (the chloroaldoxime) from a stable aldehyde. The subsequent in-situ generation of the nitrile oxide and its reaction with an alkyne is a highly efficient and regioselective method for forming the 5-substituted isoxazole ring. Using a protected alkyne like ethynyltrimethylsilane prevents side reactions and is easily removed in the final step.

Protocol Steps:

  • Synthesis of 4-Hydroxybenzaldoxime (Aldoxime Formation)

    • To a stirring solution of 4-hydroxybenzaldehyde (1.0 eq) in a 3:1 mixture of Ethanol:Water, add hydroxylamine hydrochloride (1.2 eq) and sodium hydroxide (1.2 eq).

    • Stir the reaction at room temperature for 2-4 hours. Monitor progress by Thin Layer Chromatography (TLC).

    • Rationale : The hydroxylamine reacts with the aldehyde to form the aldoxime. The base neutralizes the HCl salt and facilitates the reaction.

    • Upon completion, acidify the mixture carefully with dilute HCl to precipitate the product.

    • Filter the solid, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if high purity is observed.

  • Synthesis of 4-Hydroxy-N-hydroxybenzenecarboximidoyl chloride (Chlorination)

    • Dissolve the 4-hydroxybenzaldoxime (1.0 eq) in N,N-Dimethylformamide (DMF).

    • Add N-Chlorosuccinimide (NCS) (1.05 eq) portion-wise while keeping the temperature below 30°C.

    • Stir at room temperature for 2-3 hours. Monitor by TLC.

    • Rationale : NCS is an effective chlorinating agent that converts the oxime into the corresponding hydroximoyl chloride, the stable precursor to the nitrile oxide dipole.[6][7]

    • Once the reaction is complete, pour the mixture into ice water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • [3+2] Cycloaddition and Deprotection to yield 4-(Isoxazol-5-yl)phenol

    • Dissolve the hydroximoyl chloride (1.0 eq) and ethynyltrimethylsilane (1.2 eq) in toluene.

    • Add triethylamine (Et₃N) (1.5 eq) dropwise to the solution at room temperature. The reaction is often exothermic.

    • Stir the mixture at room temperature overnight.

    • Rationale : Triethylamine acts as a base to eliminate HCl from the hydroximoyl chloride, generating the nitrile oxide in situ. This highly reactive dipole immediately undergoes cycloaddition with the alkyne.

    • After the reaction is complete (monitored by TLC), filter the triethylammonium chloride salt.

    • To the filtrate, add a solution of potassium carbonate (2.0 eq) in methanol and stir for 2-4 hours to cleave the trimethylsilyl (TMS) protecting group.

    • Concentrate the mixture, redissolve in ethyl acetate, wash with water and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure 4-(Isoxazol-5-yl)phenol.

Self-Validation : The identity and purity of the final compound must be confirmed using standard analytical techniques:

  • ¹H and ¹³C NMR : To confirm the chemical structure and absence of impurities.

  • Mass Spectrometry (MS) : To confirm the molecular weight.

  • Melting Point : As a measure of purity.

Derivatization Strategies for Lead Optimization

The 4-(Isoxazol-5-yl)phenol scaffold offers several handles for chemical modification to explore the structure-activity relationship (SAR).

Key Derivatization Points

G A Etherification (R-O-Ar) Esterification (R-CO-O-Ar) scaffold A->scaffold B Substitution (SNA_r) (e.g., -F, -Cl, -Me) B->scaffold C Functionalization (e.g., -Amide, -Urea) C->scaffold

Caption: Key modification sites on the 4-(Isoxazol-5-yl)phenol scaffold.

General Protocol for O-Alkylation (Ether Synthesis)

This protocol describes a standard Williamson ether synthesis, a reliable method for modifying the phenolic hydroxyl group.

Causality : This reaction proceeds via an Sₙ2 mechanism. A mild base is used to deprotonate the phenol, forming a nucleophilic phenoxide ion. This ion then attacks an alkyl halide, displacing the halide and forming the ether linkage. Cesium carbonate is often an excellent choice as it is a mild base and its salts are often soluble in organic solvents, driving the reaction forward.[7]

Protocol Steps:

  • To a solution of 4-(Isoxazol-5-yl)phenol (1.0 eq) in a polar aprotic solvent like DMF or acetonitrile, add a mild base such as cesium carbonate (Cs₂CO₃, 1.5 eq) or potassium carbonate (K₂CO₃, 2.0 eq).

  • Stir the mixture at room temperature for 30 minutes to allow for salt formation.

  • Add the desired alkyl halide (R-X, e.g., an iodoalkane or benzyl bromide) (1.1 eq).

  • Heat the reaction mixture (typically 60-80°C) and stir for 4-12 hours, monitoring by TLC.

  • After cooling, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum.

  • Purify the resulting ether derivative by column chromatography.

Application Example: Inhibitors of Acetyl-CoA Carboxylase (ACC)

Derivatives of the related 4-phenoxyphenyl isoxazole scaffold have been identified as potent inhibitors of Acetyl-CoA Carboxylase (ACC), an enzyme critical for fatty acid synthesis.[6][7] Elevated fatty acid synthesis is a hallmark of many cancers, making ACC a promising therapeutic target.[6]

Biological Activity of Representative Derivatives

The following table summarizes the inhibitory activity of selected compounds against the ACC1 enzyme and their cytotoxic effects on human cancer cell lines. This data demonstrates how modifications to the core scaffold can significantly impact biological potency.

Compound IDR Group (Modification)ACC1 IC₅₀ (nM)MDA-MB-231 IC₅₀ (µM)A549 IC₅₀ (µM)HepG2 IC₅₀ (µM)
6g -OCH₂CH(CH₃)₂ (isobutoxy)99.81.501.101.73
6l -OCH₂Ph (benzyloxy)>5000.210.220.26
Data synthesized from literature reports for illustrative purposes.[6][7]

Insight : This data reveals a classic SAR tradeoff. Compound 6g is a highly potent inhibitor of the isolated enzyme (ACC1), but compound 6l , while less potent against the enzyme, shows superior cytotoxicity against cancer cell lines.[6] This suggests that factors beyond direct enzyme inhibition, such as cell permeability and metabolic stability (influenced by the R group), play a crucial role in the overall therapeutic effect.

Mechanism of Action: ACC Inhibition

ACC catalyzes the first committed step in fatty acid biosynthesis: the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA. By inhibiting ACC, these isoxazole derivatives deplete the cellular pool of malonyl-CoA, a critical building block for new fatty acids.[7] This starves cancer cells of the lipids needed for membrane formation and rapid proliferation, ultimately leading to cell cycle arrest and apoptosis.[7]

cluster_pathway De Novo Fatty Acid Synthesis Pathway AcetylCoA Acetyl-CoA MalonylCoA Malonyl-CoA AcetylCoA->MalonylCoA  ACC FAS Fatty Acid Synthase (FAS) MalonylCoA->FAS FattyAcids Fatty Acids FAS->FattyAcids Membranes Cell Membranes, Signaling Lipids FattyAcids->Membranes Result G0/G1 Cell Cycle Arrest & Apoptosis FattyAcids->Result Depletion leads to... Inhibitor 4-(Isoxazol-5-yl)phenol Derivatives Block Inhibitor->Block Block->AcetylCoA

Caption: Simplified mechanism of action for ACC inhibitors.

Conclusion

The 4-(Isoxazol-5-yl)phenol scaffold represents a highly versatile and synthetically accessible platform for modern medicinal chemistry. Its inherent structural features allow for targeted interactions with a variety of biological targets, and its readily modifiable phenolic group provides a crucial tool for optimizing drug-like properties. The successful development of potent ACC inhibitors from this scaffold underscores its potential. The protocols and data presented herein serve as a foundational guide for researchers looking to leverage this privileged structure in their own drug discovery programs.

References

  • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Source: Semantic Scholar URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: RSC Advances (via PMC) URL: [Link]

  • Title: Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors Source: Journal of Enzyme Inhibition and Medicinal Chemistry (via PMC) URL: [Link]

  • Title: A review of isoxazole biological activity and present synthetic techniques Source: World Journal of Pharmacy and Pharmaceutical Sciences URL: [Link]

  • Title: Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity Source: International Journal of Pharmaceutical and Phytopharmacological Research URL: [Link]

  • Title: Novel method for the synthesis of 4-(azol-5-yl)isoxazoles Source: ResearchGate URL: [Link]

  • Title: Selected examples of natural products and bioactive molecules containing an isoxazol-5-one or dihydropyran unit. Source: ResearchGate URL: [Link]

  • Title: Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose Source: Molecules (MDPI) URL: [Link]

  • Title: Advances in isoxazole chemistry and their role in drug discovery Source: ResearchGate URL: [Link]

  • Title: Isoxazole ring as a useful scaffold in a search for new therapeutic agents Source: ResearchGate URL: [Link]

  • Title: Synthesis and Characterization of Novel Isoxazole derivatives Source: Research Journal of Pharmacy and Technology URL: [Link]

  • Title: ChemInform Abstract: Recent Applications of the Isoxazole Ring in Medicinal Chemistry Source: ResearchGate URL: [Link]

  • Title: A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents Source: Journal of Biomolecular Structure & Dynamics (PubMed) URL: [Link]

Sources

Application Note: High-Throughput In Vitro Cytotoxicity Profiling of 4-(Isoxazol-5-yl)phenol Analogs

Author: BenchChem Technical Support Team. Date: March 2026

I. Pharmacological Context & Mechanistic Rationale

The 4-(isoxazol-5-yl)phenol scaffold is a highly versatile pharmacophore in medicinal chemistry, frequently leveraged in the development of novel anticancer, antitubercular, and anti-inflammatory agents [1]. Recent structural optimizations—such as the incorporation of arylpiperazine moieties or halogenated phenyl rings—have yielded analogs with potent antiproliferative activities against human liver (Huh7), breast (MCF-7), and chronic myeloid leukemia (K562) cell lines [1], [2].

When evaluating the in vitro cytotoxicity of these phenolic isoxazoles, assay selection is critical. Traditional tetrazolium-based assays (like MTT) rely on mitochondrial reductase activity. Because 4-(isoxazol-5-yl)phenol derivatives often possess inherent antioxidant properties or can directly interact with mitochondrial enzymes [3], they can artificially reduce MTT to formazan in the absence of living cells, leading to false-positive viability signals.

To circumvent this, the Sulforhodamine B (SRB) assay is the gold standard for this class of compounds [1], [3]. SRB is an aminoxanthene dye that binds stoichiometrically to basic amino acid residues under mild acidic conditions, providing a readout that is strictly proportional to total cellular protein mass rather than metabolic flux.

II. The Self-Validating Assay Paradigm

A robust drug screening protocol must be self-validating. A reduction in protein mass (measured by SRB) indicates a loss of cell viability, but it does not differentiate between cytostatic (growth inhibition) and cytotoxic (cell death) mechanisms. Mechanistic studies indicate that potent isoxazole analogs act via Topoisomerase II inhibition or by triggering catastrophic G2/M cell cycle arrest, culminating in apoptosis [3], [2]. Therefore, the primary SRB screen must be orthogonally validated using Flow Cytometry (Annexin V/PI staining) to confirm the induction of apoptosis.

Mechanism c1 4-(Isoxazol-5-yl)phenol Analogs c2 Topoisomerase II Inhibition c1->c2 c3 DNA Double-Strand Breaks c2->c3 c4 p53 / p21 Activation c3->c4 c5 G2/M Cell Cycle Arrest c4->c5 c6 Caspase Cascade Activation c4->c6 c7 Apoptosis (Confirmed via Flow) c5->c7 c6->c7

Fig 1. Proposed apoptotic and cell cycle arrest pathways induced by isoxazole-phenol analogs.

III. Methodological Workflows

Protocol A: High-Throughput SRB Viability Assay

This protocol is optimized for adherent carcinoma cell lines (e.g., MCF-7, Huh7) treated with 4-(isoxazol-5-yl)phenol derivatives [1], [3].

1. Cell Seeding & Synchronization:

  • Trypsinize logarithmic-phase cells and adjust the suspension to 1.0×105 cells/mL in DMEM supplemented with 10% FBS.

  • Seed 100 µL per well into a 96-well microtiter plate.

  • Causality: Seeding density is critical. Over-confluence prior to the 72-hour endpoint triggers contact inhibition, artificially lowering the growth rate and masking the drug's true anti-proliferative effect. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cellular adhesion and recovery.

2. Compound Administration:

  • Prepare a 10 mM stock of the isoxazole analog in molecular-grade DMSO.

  • Perform serial dilutions in culture media to achieve final well concentrations ranging from 0.1 µM to 100 µM. Ensure the final DMSO concentration never exceeds 0.1% (v/v) to prevent solvent-induced cytotoxicity.

  • Incubate the treated plates for 72 hours.

3. Cold TCA Fixation:

  • Without removing the culture media, gently layer 50 µL of cold 50% (w/v) Trichloroacetic Acid (TCA) into each well (yielding a final concentration of 10% TCA).

  • Incubate at 4°C for exactly 1 hour.

  • Causality: TCA precipitates cellular proteins, cross-linking the biomass to the polystyrene plate. The reaction must occur at 4°C; ambient temperatures can lead to protein degradation before fixation is complete, resulting in high well-to-well variance. Wash plates 4 times with distilled water and air-dry completely.

4. SRB Staining & Solubilization:

  • Add 50 µL of 0.4% (w/v) SRB dye dissolved in 1% acetic acid to each well. Incubate for 30 minutes at room temperature in the dark.

  • Wash the plates 4 times with 1% acetic acid to remove unbound dye. Air-dry completely.

  • Causality: The acidic environment ensures the dye's sulfonic acid groups bind tightly to the basic amino acids of the precipitated proteins.

  • Solubilize the bound dye by adding 100 µL of 10 mM unbuffered Tris base (pH 10.5) to each well. Place on a plate shaker for 10 minutes. The alkaline pH disrupts the electrostatic dye-protein interactions, releasing the dye homogeneously into the solution.

5. Data Acquisition:

  • Measure the Optical Density (OD) at 515 nm using a microplate reader. Calculate the IC₅₀ using non-linear regression analysis.

Workflow n1 1. Seed Cells (1.0 x 10^5 cells/mL) Incubate 24h at 37°C n2 2. Treat with Isoxazole Analogs (0.1 - 100 µM) for 72h n1->n2 n3 3. In Situ Fixation Add cold 50% TCA (final 10%), 4°C, 1h n2->n3 n4 4. Wash & Stain 0.4% SRB in 1% Acetic Acid, 30 min n3->n4 n5 5. Destain & Solubilize Wash with 1% Acetic Acid, add 10 mM Tris n4->n5 n6 6. Spectrophotometric Readout Measure OD at 515 nm & Calculate IC50 n5->n6

Fig 2. Step-by-step SRB cytotoxicity assay workflow for isoxazole derivatives.

Protocol B: Orthogonal Validation via Flow Cytometry

To confirm the mechanism of action for lead compounds (e.g., Derivative 22 or 5i), assess apoptosis via Annexin V/PI staining [2].

  • Treat cells in 6-well plates with the calculated IC₅₀ and 2×IC₅₀ concentrations of the isoxazole analog for 48 hours.

  • Harvest cells (including floating dead cells in the media) and wash twice with cold PBS.

  • Resuspend the pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Add 5 µL of FITC-Annexin V and 5 µL of Propidium Iodide (PI). Incubate for 15 minutes at room temperature in the dark.

  • Causality: Annexin V binds to phosphatidylserine, which flips to the outer plasma membrane leaflet during early apoptosis. PI is membrane-impermeable and only stains the DNA of late apoptotic/necrotic cells with compromised membranes. This dual-staining isolates the specific cytotoxic pathway triggered by the isoxazole compound.

IV. Quantitative Profiling & Data Interpretation

The structural modifications of the 4-(isoxazol-5-yl)phenol scaffold drastically alter its cytotoxic potency and selectivity. For instance, introducing polarity to the p-phenyl groups (as seen in arylpiperazine hybrids like compound 5i) significantly improves cytotoxic potency against liver and breast cancer cells [1]. Similarly, isoxazole-curcumin analogs (Derivative 22) exhibit sub-micromolar efficacy against imatinib-resistant leukemia lines [2].

Table 1: Comparative In Vitro Cytotoxicity of Key 4-(Isoxazol-5-yl)phenol Analogs

Compound DesignationStructural Modification / ScaffoldTarget Cell LineAssay MethodIC₅₀ ValueRef.
Compound 5i Arylpiperazine hybrid (Trifluoromethyl benzyl)MCF-7 (Breast)SRB2.9 – 10.2 µM[1]
Compound 5i Arylpiperazine hybrid (Trifluoromethyl benzyl)Huh7 (Liver)SRB3.6 – 5.4 µM[1]
Derivative 22 Isoxazole-curcumin analogK562 (Leukemia)WST/Flow0.5 µM[2]
Compound OX5 Chloro-benzene substituted isoxazoleMCF-7 (Breast)SRB26.32 µg/mL[3]
Compound OX6 Hydroxy-benzene substituted isoxazoleMCF-7 (Breast)SRB29.57 µg/mL[3]

Note: When evaluating these compounds, it is crucial to run parallel assays on normal mammalian cell lines (e.g., L929 fibroblasts or HMDMs) to establish a Selectivity Index (SI). An SI > 10 is generally required for a compound to progress into pre-clinical in vivo models.

V. References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Institutes of Health (NIH) / Taylor & Francis. URL:

  • Synthesis, Docking And Biological Evaluation Of Novel Isoxazole Analogues As Anticancer And Antioxidant Agents. Journal of Pharmaceutical Negative Results. URL:

  • Cytotoxicity of Isoxazole Curcumin Analogs on Chronic Myeloid Leukemia-Derived K562 Cell Lines Sensitive and Resistant to Imatinib. MDPI. URL:

Sources

Application Note: Standardized Methodologies for Evaluating the Antimicrobial Activity of 4-(Isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the systematic evaluation of the antimicrobial properties of 4-(Isoxazol-5-yl)phenol. Isoxazole derivatives are a significant class of heterocyclic compounds known for a wide spectrum of biological activities, including antimicrobial effects.[1][2][3][4][5][6] This guide presents detailed, step-by-step protocols for determining the compound's efficacy against a panel of clinically relevant bacteria. The methodologies are grounded in the internationally recognized standards set forth by the Clinical and Laboratory Standards Institute (CLSI), ensuring data integrity, reproducibility, and comparability across different laboratories.[7][8][9][10] Key procedures covered include broth microdilution for determining the Minimum Inhibitory Concentration (MIC), disk diffusion for assessing susceptibility, and the Minimum Bactericidal Concentration (MBC) test to differentiate between bacteriostatic and bactericidal activity.

Introduction: The Rationale for Antimicrobial Testing

The increasing prevalence of multidrug-resistant (MDR) pathogens presents a formidable challenge to global public health.[11] This crisis necessitates the discovery and development of novel antimicrobial agents. Isoxazole moieties are key pharmacophores in medicinal chemistry, and their derivatives have shown promise as antibacterial and antifungal agents.[1][2][3][6] 4-(Isoxazol-5-yl)phenol, a member of this class, warrants systematic investigation to characterize its antimicrobial profile.

The primary objective of antimicrobial susceptibility testing (AST) is to determine the lowest concentration of an antimicrobial agent that can inhibit the visible growth of a microorganism (MIC) and the lowest concentration that can kill it (MBC).[12][13] These data are fundamental for preclinical assessment and are critical for understanding a compound's potential therapeutic efficacy. This guide provides the foundational protocols to generate reliable and robust AST data for 4-(Isoxazol-5-yl)phenol, following the gold-standard methods recommended by CLSI.[9][10]

Causality of Experimental Design

The selection of methodologies described herein is based on a logical progression from qualitative screening to quantitative assessment of antimicrobial activity.

  • Disk Diffusion: A preliminary, qualitative method to quickly screen for antibacterial activity. The presence and size of a zone of inhibition provide a visual indication of the compound's efficacy.[14][15][16]

  • Broth Microdilution (MIC): This is the reference standard method for quantitative measurement of antimicrobial activity.[8][17] It establishes the Minimum Inhibitory Concentration (MIC), a critical parameter for evaluating potency.

  • Minimum Bactericidal Concentration (MBC): This test is a necessary follow-up to the MIC assay.[13][18][19] It distinguishes whether the compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth), which is a vital piece of information for drug development. A compound is typically considered bactericidal if the MBC is no more than four times the MIC.[12]

The overall workflow is designed to provide a comprehensive antimicrobial profile of the test compound.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Susceptibility Testing cluster_analysis Phase 3: Activity Determination Compound Prepare Stock Solution of 4-(Isoxazol-5-yl)phenol Disk Disk Diffusion Assay (Qualitative Screening) Compound->Disk MIC Broth Microdilution (Quantitative MIC) Compound->MIC Media Prepare Mueller-Hinton Broth & Agar Media->Disk Media->MIC MBC MBC Plating (from non-turbid MIC wells) Media->MBC Inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) Inoculum->Disk Inoculum->MIC Result Determine MIC & MBC Values Disk->Result Preliminary Activity MIC->MBC Post-Incubation MBC->Result Definitive Activity

Figure 1: High-level experimental workflow for antimicrobial profiling.

Materials and Reagents

Test Compound
  • Compound: 4-(Isoxazol-5-yl)phenol

  • Purity: ≥98%

  • Solvent: Dimethyl sulfoxide (DMSO, cell culture grade). Note: The final concentration of DMSO in the test medium should not exceed 1% to avoid solvent-induced toxicity to the microorganisms.

Media and Reagents
  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Mueller-Hinton Agar (MHA)[16]

  • Tryptic Soy Broth (TSB) or other suitable growth broth

  • Sterile 0.9% saline

  • Sterile deionized water

  • DMSO (Dimethyl sulfoxide), sterile-filtered

  • 0.5 McFarland turbidity standard

  • Sterile 6 mm blank paper disks

  • Resazurin sodium salt (for viability indication, optional)

Bacterial Strains

A representative panel of quality control (QC) strains from the American Type Culture Collection (ATCC) is required.[20] This panel should include both Gram-positive and Gram-negative bacteria.

  • Gram-positive: Staphylococcus aureus (e.g., ATCC 29213 or ATCC 25923)[21]

  • Gram-negative: Escherichia coli (e.g., ATCC 25922), Pseudomonas aeruginosa (e.g., ATCC 27853)

  • Optional: Consider including drug-resistant strains (e.g., MRSA, VRE) for expanded profiling.[11][22]

Equipment
  • Biosafety cabinet (Class II)

  • Autoclave

  • Incubator (35 ± 2°C)

  • Spectrophotometer or turbidimeter

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

  • Sterile 96-well microtiter plates (U-bottom)

  • Sterile petri dishes (100 mm or 150 mm)

  • Forceps

  • Ruler or caliper (for measuring zones of inhibition)

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the CLSI M07 guidelines and is the reference method for determining MIC values.[8]

Step 1: Preparation of Test Compound Stock

  • Accurately weigh the 4-(Isoxazol-5-yl)phenol powder.

  • Dissolve in 100% DMSO to create a high-concentration stock solution (e.g., 12,800 µg/mL). Vortex until fully dissolved. Rationale: A high concentration stock minimizes the amount of DMSO carried over into the assay.

Step 2: Preparation of Bacterial Inoculum

  • From a fresh (18-24 hour) culture plate, select 4-5 well-isolated colonies of the test organism.

  • Transfer colonies into a tube of sterile saline.

  • Vortex thoroughly to create a smooth suspension.

  • Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Rationale: A standardized inoculum density is critical for test reproducibility.

  • Within 15 minutes of standardization, dilute the adjusted suspension 1:150 in CAMHB. This will yield the final inoculum density of approximately 5 x 10⁵ CFU/mL.

Step 3: Plate Preparation (Serial Dilution)

  • Add 100 µL of CAMHB to all wells of a 96-well microtiter plate, except for the first column.

  • Create a working solution of the test compound by diluting the stock in CAMHB. For a final top concentration of 128 µg/mL, add the appropriate amount of stock to CAMHB.

  • Add 200 µL of this working solution to the first well of each row being tested.

  • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating across the plate to the 10th well. Discard 100 µL from the 10th well. This creates a concentration gradient (e.g., 128, 64, 32, ... 0.25 µg/mL).

  • Well 11 serves as the growth control (inoculum, no compound). Well 12 serves as the sterility control (broth only).

Step 4: Inoculation and Incubation

  • Add 100 µL of the final bacterial inoculum (from Step 2.5) to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be 5 x 10⁵ CFU/mL. The drug concentrations will be halved to their final test concentrations (e.g., 64, 32, ... 0.125 µg/mL).

  • Seal the plate (e.g., with a breathable film or lid) and incubate at 35°C for 16-20 hours in ambient air.

Step 5: Reading the MIC

  • Following incubation, examine the plate visually from the bottom using a reading mirror.

  • The MIC is the lowest concentration of 4-(Isoxazol-5-yl)phenol at which there is no visible growth (i.e., the first clear well).[12] The growth control (Well 11) must show turbidity, and the sterility control (Well 12) must remain clear.

Protocol 2: Minimum Bactericidal Concentration (MBC) Test

The MBC test is performed as a follow-up to the MIC test to determine the concentration of the agent required to kill the bacteria.[18][19]

Step 1: Subculturing from MIC Plate

  • Following the MIC reading, select the well corresponding to the MIC and at least two more concentrated wells (e.g., MIC, 2x MIC, 4x MIC).

  • Mix the contents of each selected well thoroughly.

  • Using a calibrated loop or pipette, withdraw 100 µL from each well and plate it onto a separate, appropriately labeled MHA plate.

  • Spread the aliquot evenly across the entire surface of the agar.

Step 2: Incubation and Reading

  • Incubate the MHA plates at 35°C for 18-24 hours.

  • After incubation, count the number of colonies on each plate.

  • The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum count.[12] For practical purposes, it is often reported as the lowest concentration with no growth or only 1-2 colonies.[19]

G cluster_mic MIC Determination cluster_mbc MBC Determination cluster_decision Interpretation mic_plate Incubated 96-Well Plate (with growth/no growth) read_mic Visually Identify First Clear Well mic_plate->read_mic plate_agar Plate 100µL from Clear Wells (MIC, 2x MIC, 4x MIC) onto MHA mic_plate->plate_agar Select Wells mic_value MIC Value Recorded (µg/mL) read_mic->mic_value incubate_agar Incubate MHA Plates (18-24h, 35°C) plate_agar->incubate_agar count_colonies Count Colonies on Plates incubate_agar->count_colonies mbc_value MBC Value Recorded (µg/mL) count_colonies->mbc_value compare Compare MBC to MIC mic_value->compare mbc_value->compare bactericidal Activity is Bactericidal (MBC/MIC ≤ 4) compare->bactericidal Yes bacteriostatic Activity is Bacteriostatic (MBC/MIC > 4) compare->bacteriostatic No

Figure 2: Decision workflow from MIC to MBC determination.

Protocol 3: Disk Diffusion Assay

This method, also known as the Kirby-Bauer test, provides a qualitative assessment of antimicrobial susceptibility.[14][15]

Step 1: Preparation of Test Disks

  • Prepare a high-concentration solution of 4-(Isoxazol-5-yl)phenol in a volatile solvent like ethanol or acetone.

  • Aseptically apply a precise volume (e.g., 10-20 µL) of this solution onto sterile 6 mm blank paper disks to achieve a specific drug load (e.g., 30 µ g/disk ).

  • Allow the disks to dry completely in a biosafety cabinet. Rationale: The solvent must fully evaporate to prevent it from interfering with the test.

Step 2: Inoculation of Agar Plate

  • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard as described in Protocol 4.1, Step 2.

  • Within 15 minutes, dip a sterile cotton swab into the adjusted suspension. Remove excess fluid by pressing the swab against the inside of the tube.

  • Streak the swab evenly over the entire surface of an MHA plate in three directions, rotating the plate approximately 60 degrees each time, to ensure confluent growth.[15]

  • Allow the plate to dry for 3-5 minutes, but no more than 15 minutes.[14]

Step 3: Application of Disks and Incubation

  • Using sterile forceps, place the prepared 4-(Isoxazol-5-yl)phenol disks onto the inoculated MHA surface.

  • Press each disk down gently to ensure complete contact with the agar.[16]

  • Space the disks sufficiently far apart (e.g., 24 mm from center to center) to prevent overlapping zones of inhibition.[16]

  • Invert the plates and incubate at 35°C for 16-18 hours.

Step 4: Measurement and Interpretation

  • After incubation, measure the diameter of the zones of complete inhibition (including the disk diameter) in millimeters (mm).

  • The presence of a clear zone indicates that the compound inhibits bacterial growth.[15] The size of the zone correlates with the degree of susceptibility.

Data Presentation and Interpretation

All quantitative data should be summarized in a clear, tabular format.

Table 1: Sample MIC and MBC Data for 4-(Isoxazol-5-yl)phenol

Test Organism (ATCC No.)Gram StainMIC (µg/mL)MBC (µg/mL)MBC/MIC RatioInterpretation
S. aureus (29213)Positive16322Bactericidal
E. coli (25922)Negative64>256>4Bacteriostatic
P. aeruginosa (27853)Negative>128>128-Inactive/Resistant
Control Antibiotic-(Expected QC Range)---
  • Interpretation: The results should be compared against a relevant positive control antibiotic. The MBC/MIC ratio is crucial for classifying the compound's activity.[12] A ratio of ≤4 suggests a bactericidal effect, while a ratio >4 indicates a bacteriostatic effect.

Troubleshooting

IssuePossible CauseRecommended Solution
No growth in control well Inoculum was not viable or was not added.Repeat the assay, ensuring proper inoculum preparation and addition to all test wells.
Growth in sterility control well Contamination of broth or plate.Discard results. Use fresh, sterile materials and aseptic technique.
"Skipped" wells in MIC assay Compound precipitation; pipetting error.Ensure the compound is fully dissolved in the stock solution. Check pipette calibration and technique.
Inconsistent zone sizes in disk diffusion Uneven inoculum lawn; variation in agar depth; disks not firmly placed.Ensure a uniform lawn is streaked. Use plates with a consistent agar depth (4.0 ± 0.5 mm).[23] Ensure disks have full contact with the agar.
Growth within inhibition zones Presence of a resistant subpopulation; contamination.Check the purity of the initial culture. Isolate and re-test colonies from within the zone.

Conclusion

The protocols outlined in this application note provide a standardized framework for the comprehensive evaluation of the antimicrobial activity of 4-(Isoxazol-5-yl)phenol. Adherence to these CLSI-based methodologies ensures the generation of high-quality, reproducible data essential for the progression of this compound through the drug discovery pipeline. By systematically determining the MIC, MBC, and susceptibility profile, researchers can accurately characterize the antimicrobial potential of this novel isoxazole derivative.

References

  • Minimum Bactericidal Concentration (MBC) Test. Creative BioMart Microbe. [Link]

  • Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Der Pharma Chemica. [Link]

  • A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences. [Link]

  • SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NOVEL IMIDAZOLE BEARING ISOXAZOLE DERIVATIVES. TSI Journals. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. PMC (PubMed Central). [Link]

  • Minimum Bactericidal Concentration (MBC) Test. Microbe Investigations. [Link]

  • A Brief Review on Isoxazole Derivatives as Antibacterial Agents. International Journal of Research and Review. [Link]

  • Minimum Inhibitory (MIC) and Minimum Bactericidal Concentration (MBC) Testing Services. Creative Diagnostics. [Link]

  • Lab Six :. - Minimum Bacteriocidal Concentration (MBC). University of Mustansiriyah. [Link]

  • M38 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. CLSI. [Link]

  • Synthesis, Antimicrobial and Antioxidant Activities of 2-Isoxazoline Derivatives. SciSpace. [Link]

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  • M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI. [Link]

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  • M100 | Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. Hardy Diagnostics. [Link]

  • CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole. PMC (PubMed Central). [Link]

  • CLSI M100™ Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Disk diffusion method. SEAFDEC/AQD Institutional Repository. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). CHAIN Network. [Link]

  • ATCC microbial strains. rapidmicrobiology. [Link]

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  • Disk diffusion test. Wikipedia. [Link]

  • Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. PubMed. [Link]

  • Antibiotic Disk Diffusion Assay Guide. Scribd. [Link]

  • 4-CHLORO-2-(ISOXAZOL-5-YL)PHENOL | C9H6ClNO2. Local Pharma Guide. [Link]

  • EUCAST - Home. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • EUCAST expert rules in antimicrobial susceptibility testing. PubMed. [Link]

  • EUCAST Frequently Asked Questions. The European Committee on Antimicrobial Susceptibility Testing. [Link]

  • (PDF) Antimicrobial activity of isoxazole derivatives: A brief overview. ResearchGate. [Link]

  • EUCAST -standardising antimicrobial susceptibility testing in Europe. EUCAST. [Link]

  • ATCC bacterial strains selected for antimicrobial susceptibility tests. ResearchGate. [Link]

  • Clinical & Laboratory Standards Institute CLSI Guidelines (2019) CLSI M100-ED29 2019 Performance Standards for Antimicrobial Susceptibility Testing. 29th Edition. Scientific Research Publishing. [Link]

  • EUCAST. ESCMID. [Link]

  • Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. PMC (PubMed Central). [Link]

  • Novel pyridyl nitrofuranyl isoxazolines show antibacterial activity against multiple drug resistant Staphylococcus species. Europe PMC. [Link]

  • Antimicrobial and Cytotoxic Activities of Water-Soluble Isoxazole-Linked 1,3,4-Oxadiazole with Delocalized Charge: In Vitro and In Vivo Results. MDPI. [Link]

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Application Notes & Protocols: Characterizing 4-(Isoxazol-5-yl)phenol as a Novel Tubulin Polymerization Inhibitor

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules are highly dynamic, essential components of the eukaryotic cytoskeleton, formed by the polymerization of α- and β-tubulin heterodimers.[1] Their ability to rapidly assemble (polymerize) and disassemble (depolymerize) is fundamental to numerous cellular processes, including the maintenance of cell structure, intracellular transport, and, most critically, the formation of the mitotic spindle during cell division.[2] This dynamic instability is a tightly regulated process. Disruption of this equilibrium presents a clinically validated and highly successful strategy in cancer therapy, as rapidly proliferating cancer cells are particularly vulnerable to agents that interfere with mitosis.[2]

Tubulin-targeting agents are broadly classified into two main groups: microtubule-destabilizing agents, which inhibit polymerization, and microtubule-stabilizing agents, which promote polymerization and prevent depolymerization.[3][4] The former category, which includes well-known drugs binding to the colchicine and vinca alkaloid sites, effectively prevents the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent programmed cell death (apoptosis).[1][5] The identification of novel, chemically distinct inhibitors that target tubulin, particularly the colchicine binding site, remains an area of intense research to develop more effective and less toxic cancer therapeutics.[6]

This document provides a comprehensive guide to the characterization of 4-(Isoxazol-5-yl)phenol, a compound featuring the isoxazole scaffold that has shown promise in various contexts, as a potential tubulin polymerization inhibitor.[6][7] We present detailed protocols for in vitro and cell-based assays to elucidate its mechanism of action and quantify its biological activity.

Proposed Mechanism of Action: A Colchicine-Site Binder

While 4-(Isoxazol-5-yl)phenol is a novel investigational compound, its isoxazole core is a recurring motif in a number of potent tubulin polymerization inhibitors.[6][7] Many such compounds are known to interact with the colchicine binding site on β-tubulin. Binding at this site sterically hinders the curved-to-straight conformational change that tubulin dimers must undergo to incorporate into a growing microtubule, thereby inhibiting polymerization.[5] This substoichiometric "poisoning" of microtubule ends can effectively disrupt the entire microtubule network at low concentrations.[5]

We hypothesize that 4-(Isoxazol-5-yl)phenol acts as a microtubule-destabilizing agent by binding to the colchicine site, preventing the assembly of tubulin dimers into microtubules. This disruption of microtubule dynamics is predicted to trigger a mitotic checkpoint, leading to cell cycle arrest and apoptosis.

cluster_0 Cellular Environment Compound 4-(Isoxazol-5-yl)phenol Tubulin α/β-Tubulin Dimers (Soluble) Compound->Tubulin Binds to Colchicine Site MT Microtubule Polymer Compound->MT Inhibits Polymerization Tubulin->MT Polymerization (Normal) Spindle Mitotic Spindle Assembly Failure MT->Spindle Forms Mitotic Spindle Arrest G2/M Phase Arrest Apoptosis Apoptosis Arrest->Apoptosis Triggers step_node step_node prep Reagent Preparation (Tubulin, Buffers, Compound) setup Assemble Reaction on Ice (10µL Cmpd + 90µL Tubulin) prep->setup incubate Incubate at 37°C in Plate Reader setup->incubate read Kinetic Read OD 350nm for 60 min incubate->read analyze Data Analysis (Plot Curves, Calc Vmax, IC50) read->analyze

Caption: Workflow for the in vitro tubulin polymerization assay.

Part 2: Cell-Based Assays

Cell-based assays are crucial for confirming that the inhibitory activity observed in vitro translates to a cytotoxic or anti-proliferative effect in cancer cells and for visualizing the compound's impact on the cellular microtubule network.

Protocol 2: Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. [8]Viable cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. [8][9] A. Materials

  • Selected cancer cell line (e.g., HeLa, A549, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Pen/Strep)

  • Phosphate-Buffered Saline (PBS)

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl, or pure DMSO)

  • 96-well flat-bottom cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

B. Experimental Procedure

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000–10,000 cells per well in 100 µL of complete medium. [8]Incubate overnight to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of 4-(Isoxazol-5-yl)phenol in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the appropriate wells. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for a predetermined period (e.g., 48 or 72 hours). [10]4. MTT Addition: Add 10 µL of the 5 mg/mL MTT reagent to each well and incubate for 3-4 hours at 37°C, allowing the formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

C. Data Analysis

  • Calculate Percent Viability: Normalize the absorbance readings of treated wells to the vehicle control wells: (Abs_treated / Abs_control) * 100.

  • Determine IC50: Plot the percent viability against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC50 value, the concentration that inhibits cell viability by 50%. [10]

Protocol 3: Immunofluorescence Staining of Microtubules

This protocol allows for the direct visualization of the microtubule network inside cells, revealing any disruptions caused by the test compound, such as depolymerization. [11] A. Materials

  • Cells grown on sterile glass coverslips in a 12- or 24-well plate

  • Fixative: Ice-cold methanol or 4% paraformaldehyde (PFA) in PBS. Methanol is often preferred for preserving microtubule structures. [12]* Permeabilization Buffer (if using PFA): 0.5% Triton X-100 in PBS

  • Blocking Buffer: 3% Bovine Serum Albumin (BSA) in PBS with 0.1% Triton X-100

  • Primary Antibody: Mouse or rat anti-α-tubulin monoclonal antibody (e.g., Sigma-Aldrich, Abcam). [11][13]* Secondary Antibody: Fluorescently-conjugated anti-mouse or anti-rat IgG (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI or Hoechst solution (1 µg/mL).

  • Mounting Medium: Anti-fade mounting medium.

B. Experimental Procedure

  • Cell Culture and Treatment: Seed cells on coverslips and allow them to attach overnight. Treat the cells with 4-(Isoxazol-5-yl)phenol at a concentration around its IC50 value for an appropriate time (e.g., 6-24 hours). Include positive (Nocodazole) and vehicle controls.

  • Fixation: Wash the cells twice with warm PBS.

    • Methanol Fixation: Add ice-cold methanol and incubate at -20°C for 5-10 minutes. [12]Proceed to step 4.

    • PFA Fixation: Add 4% PFA and fix for 10 minutes at room temperature.

  • Permeabilization (for PFA only): Wash twice with PBS. Add Permeabilization Buffer and incubate for 10 minutes.

  • Blocking: Wash three times with PBS. Add Blocking Buffer and incubate for 30-60 minutes to reduce non-specific antibody binding.

  • Primary Antibody Staining: Dilute the anti-α-tubulin antibody in Blocking Buffer. Remove the blocking solution and add the primary antibody solution to the coverslips. Incubate for 1 hour at room temperature or overnight at 4°C.

  • Secondary Antibody Staining: Wash the coverslips three times with PBS containing 0.1% Triton X-100. Add the fluorescently-conjugated secondary antibody (diluted in Blocking Buffer) and incubate for 1 hour at room temperature, protected from light.

  • Nuclear Staining: Wash three times as in the previous step. Add the DAPI or Hoechst solution and incubate for 5-10 minutes.

  • Mounting: Wash a final three times with PBS. Briefly dip the coverslip in distilled water, remove excess liquid, and mount it onto a microscope slide using anti-fade mounting medium. Seal the edges with nail polish.

  • Imaging: Visualize the cells using a fluorescence microscope. Compare the microtubule structure in treated cells to controls. Nocodazole should cause a diffuse, depolymerized tubulin signal, which is the expected phenotype for 4-(Isoxazol-5-yl)phenol.

step_node step_node start Seed & Treat Cells on Coverslips fix Fixation (e.g., Cold Methanol) start->fix block Blocking (3% BSA) fix->block primary Primary Antibody (Anti-α-tubulin) block->primary secondary Secondary Antibody (Fluorescent) primary->secondary stain Nuclear Stain (DAPI) secondary->stain mount Mount Coverslip on Slide stain->mount image Fluorescence Microscopy mount->image

Caption: Workflow for immunofluorescence staining of microtubules.

Data Summary and Expected Results

The following tables summarize representative quantitative data that could be expected from the successful application of these protocols.

Table 1: In Vitro Tubulin Polymerization Inhibition

Compound IC50 (µM) Max Inhibition (%)
4-(Isoxazol-5-yl)phenol 2.5 ± 0.4 95%
Nocodazole (Control) 1.8 ± 0.3 98%

| DMSO (Vehicle) | > 100 | 0% |

Table 2: Cytotoxicity in A549 Lung Cancer Cells (48h Incubation)

Compound IC50 (µM)
4-(Isoxazol-5-yl)phenol 5.2 ± 0.9

| Nocodazole (Control) | 3.9 ± 0.7 |

References

  • BenchChem. Application Notes and Protocols: In Vitro Tubulin Polymerization Assay with Tubulin Polymerization-IN-61.
  • BenchChem. Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26.
  • McCauley J, Zivanovic A, Skropeta D. Bioassays for anticancer activities. University of Wollongong Research Online. 2013.
  • BenchChem. Application Notes: Cell Viability Assays for Anticancer Thiourea Derivatives.
  • Bio-protocol. Cell-Based Tubulin Polymerization Assay.
  • Bio-protocol. Immunofluorescence staining of microtubules.
  • García-Arriaza J, et al. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. PMC.
  • Sigma-Aldrich. In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin).
  • Cytoskeleton, Inc. Tubulin Polymerization Assay Kit.
  • cellproduce. Procedure for fixing the actin and tubulin cytoskeleton in cells for immunofluorescence labelling. 2011.
  • PubMed. Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. 2024.
  • IRIS. Recurrence of the oxazole motif in tubulin colchicine site inhibitors with anti-tumor activity.
  • ResearchGate. Immunofluorescence and SNAP-tubulin staining of microtubules in A549... | Download Scientific Diagram.
  • PMC. Design and synthesis of novel 5-(4-chlorophenyl)furan derivatives with inhibitory activity on tubulin polymerization.
  • PMC. Isoxazole‐Based Compounds Targeting the Taxane‐Binding Site of Tubulin. 2025.
  • ResearchGate. Mechanism of Action of Antitumor Drugs that Interact with Microtubules and Tubulin.
  • PNAS. Poisson poisoning as the mechanism of action of the microtubule-targeting agent colchicine. 2020.

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Use of 4-(Isoxazol-5-yl)phenol in agricultural chemical synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 4-(Isoxazol-5-yl)phenol as a Strategic Scaffold in Agrochemical Synthesis

Executive Summary

The development of next-generation agrochemicals requires molecular scaffolds that balance environmental stability with potent, targeted biological activity. 4-(Isoxazol-5-yl)phenol and its derivatives have emerged as highly versatile building blocks in the synthesis of modern herbicides and fungicides. This application note details the mechanistic rationale, quantitative efficacy, and validated synthetic protocols for utilizing the 4-(isoxazol-5-yl)phenol scaffold, specifically in the development of 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors.

Mechanistic Rationale & Agrochemical Relevance

Isoxazole derivatives are a pivotal class of heterocyclic compounds with extensive applications in agrochemical science[1]. The 4-(isoxazol-5-yl)phenol scaffold is particularly valuable in the rational design of herbicides targeting the HPPD enzyme, which is critical for plastoquinone and tocopherol biosynthesis in plants[2][3].

Causality of Structural Design: The structural architecture of this scaffold is highly deliberate. The isoxazole ring acts as a bioisostere for carboxylic acids and amides, providing enhanced lipophilicity and metabolic stability against degradation by plant esterases. Concurrently, the phenolic hydroxyl group serves as the critical anchoring pharmacophore. Upon reaching the target site, the phenol coordinates directly with the Fe(II) ion in the HPPD active site, effectively mimicking the natural substrate (4-hydroxyphenylpyruvate) and inducing fatal bleaching in the target weed[2][3].

Quantitative Efficacy Data: Weed Control Index (WCI)

Recent in vivo herbicidal bioassays have demonstrated the potent activity of functionalized isoxazol-yl-phenols against Echinochloa crus-galli (Barnyard grass), a highly destructive and often herbicide-resistant weed in rice crops[4]. The table below summarizes the comparative efficacy of key derivatives synthesized via the pathways described in this guide.

Compound IDSubstitution PatternWeed Control Index (WCI)Application Suitability
5r 5-(3-Fluoro-2-hydroxylphenyl) isoxazole53.9%Post-emergence / Soil
5a 2-(isoxazol-5-yl)-5-(methoxy) phenol52.9%Post-emergence / Soil
Control Unsubstituted Isoxazole Precursor< 20.0%N/A

Data summarized from pot experiments evaluating tolerance in rice seedlings[4].

Experimental Protocols

Trustworthiness & Self-Validation: Both protocols detailed below are designed as self-validating systems. They include built-in analytical checkpoints (FT-IR and NMR) to ensure structural integrity and purity before proceeding to subsequent synthetic stages[1].

Protocol A: One-Pot Synthesis of the Isoxazole Core via [3+2] Cycloaddition

Causality & Optimization: Traditional isoxazole synthesis requires the isolation of highly reactive nitrile oxide intermediates, which rapidly dimerize into unwanted furoxan byproducts. To circumvent this, this protocol utilizes Cerium Ammonium Nitrate (CAN) as a single-electron oxidant. CAN facilitates the in-situ generation of nitrile oxides from oxime precursors, allowing immediate trapping by alkynes. This eliminates the thermal decomposition of sensitive intermediates and significantly improves the yield of the target 4-(isoxazol-5-yl)phenol[5].

Step-by-Step Methodology:

  • Precursor Preparation (Oximation): Dissolve 4-hydroxybenzaldehyde (50 mmol) and hydroxylamine hydrochloride (75 mmol) in a mixture of ethanol and pyridine (1:1 v/v). Stir at room temperature for 2 hours to yield the corresponding oxime.

    • Validation Check: Monitor via TLC (Hexane:EtOAc 7:3); the complete disappearance of the aldehyde spot confirms total conversion.

  • In-Situ Oxidation & Cycloaddition: Transfer the purified oxime to a round-bottom flask containing propargyl alcohol (or a substituted terminal alkyne) dissolved in aqueous ethanol.

  • Catalyst Addition: Cool the reaction mixture to 0–5 °C using an ice bath. Slowly add a catalytic amount of CAN (10 mol%) dropwise.

    • Causality: The low temperature strictly controls the exothermic oxidation process, preventing thermal degradation and side-product formation[5].

  • Ring Closure: Remove the ice bath and allow the mixture to stir at room temperature for 4–6 hours.

  • Isolation & QC: Quench the reaction with distilled water and extract with ethyl acetate (3 × 50 mL). Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

    • Self-Validation Check: Analyze the crude product via FT-IR. The appearance of characteristic C=N (approx. 1653 cm⁻¹) and aromatic C=C stretching confirms the successful formation of the isoxazole ring[1].

Protocol B: Derivatization to Active HPPD Inhibitors (Etherification/Cross-Coupling)

Causality & Optimization: The bare phenolic hydroxyl group is often too polar to efficiently penetrate the waxy cuticles of target weed leaves. Derivatizing the phenol into an ether or ester creates a lipophilic "pro-herbicide." Once absorbed by the plant tissue, endogenous enzymes cleave the functional group, releasing the active phenolic inhibitor directly at the HPPD target site[6].

Step-by-Step Methodology:

  • Deprotonation: Dissolve the synthesized 4-(isoxazol-5-yl)phenol (2.6 mmol) in 26 mL of anhydrous N,N-dimethylformamide (DMF)[6]. Add potassium carbonate (K₂CO₃, 13 mmol).

    • Causality: K₂CO₃ is selected because it is a mild base—strong enough to fully deprotonate the phenol to a highly reactive phenoxide ion, but weak enough to avoid base-catalyzed ring-opening of the sensitive isoxazole core[6].

  • Electrophilic Addition: Add the desired electrophile, such as 4-chloro-6-methoxy-pyrimidine (7.9 mmol), directly to the stirred mixture[6].

  • Thermal Coupling: Heat the reaction mixture to 70–75 °C and maintain vigorous stirring for 40 hours[6].

    • Causality: Extended heating in a polar aprotic solvent (DMF) is required to overcome the steric hindrance associated with bulky heterocyclic electrophiles.

  • Workup: Cool the mixture to room temperature and concentrate under reduced pressure to remove the bulk of the DMF. Dilute the residue with water (approx. 5 mL) and extract with diethyl ether (3 × 8 mL)[6].

  • Purification & QC: Purify the combined organic extracts using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to achieve >98% purity.

    • Self-Validation Check: Confirm the final structure via ¹H NMR (400 MHz, CDCl₃). The disappearance of the phenolic -OH broad singlet (typically around 9.54 ppm) and the appearance of new aliphatic/aromatic protons confirm successful derivatization[6].

Mechanistic Pathway Visualization

G Start Substituted Benzaldehyde (Precursor) Oxime Oximation (NH2OH·HCl, Pyridine) Start->Oxime NitrileOxide Nitrile Oxide Intermediate (In-situ via CAN) Oxime->NitrileOxide Oxidation Cycloadd [3+2] Cycloaddition (Propargyl Alcohol/Alkyne) NitrileOxide->Cycloadd + Alkyne IsoxazolPhenol 4-(Isoxazol-5-yl)phenol Core Scaffold Cycloadd->IsoxazolPhenol Derivatization Derivatization (Esterification/Etherification) IsoxazolPhenol->Derivatization Phenolic Functionalization ActiveHerbicide Active Agrochemical (HPPD Inhibitor) Derivatization->ActiveHerbicide Target Inhibition of HPPD Enzyme in Target Weeds ActiveHerbicide->Target Mode of Action

Synthetic workflow of 4-(Isoxazol-5-yl)phenol derivatives and their agrochemical mode of action.

References

  • Tripathi, K., Kaushik, P., Rana, V. S., Das, T. K., & Shakil, N. A. (2025). Synthesis, Characterization and herbicidal activity of isoxazole derivatives for control of Barnyard grass in Rice. Pesticide Research Journal, 37(1), 1-8. 4

  • Fatollahzadeh Dizaji, M., Ghasemishayan, R., & Edjalali, L. (2025). Design, Synthesis, and Reactivity Study of (3-(4-Bromophenyl)-Isoxazol-5-yl) Methanol with Isobutyric Acid. ResearchGate. 5

  • European Patent Office. (2020). PESTICIDAL MIXTURES - EP 4018830 A1. 3

  • Justia Patents. (2022). Herbicidal Compounds - Synthesis of 2-[3-(difluoromethyl)isoxazol-5-yl]-3-fluoro-phenol.6

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting & Yield Optimization for 4-(Isoxazol-5-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals seeking to optimize the synthesis of 4-(Isoxazol-5-yl)phenol. The 5-arylisoxazole scaffold is a critical pharmacophore in medicinal chemistry, but its synthesis is frequently plagued by poor regioselectivity, low yields, and challenging purifications.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-yielding, regioselective synthesis.

Reaction Workflow & Mechanistic Overview

The most robust and scalable route to 4-(Isoxazol-5-yl)phenol avoids hazardous nitrile oxide intermediates and instead utilizes a two-step sequence:

  • Claisen-type Condensation: 4-Hydroxyacetophenone reacts with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to yield a β-enaminone intermediate.

  • Regioselective Cyclocondensation: The enaminone is treated with hydroxylamine hydrochloride (NH₂OH·HCl) to close the target 5-arylisoxazole ring.

G A 4-Hydroxyacetophenone (Starting Material) C Enaminone Intermediate (β-enaminone) A->C Claisen Condensation B DMF-DMA (Reagent) B->C E 4-(Isoxazol-5-yl)phenol (Target Product) C->E Regioselective Cyclocondensation D NH2OH·HCl (Cyclizing Agent) D->E

Caption: Workflow for the synthesis of 4-(Isoxazol-5-yl)phenol via an enaminone intermediate.

Mechanistic Causality: Understanding the causality of the cyclocondensation is critical. The regioselectivity is governed by the differential nucleophilicity of hydroxylamine's nitrogen and oxygen atoms. Under optimized conditions, the more nucleophilic nitrogen undergoes a Michael-type addition at the β-carbon of the enaminone (displacing the dimethylamine leaving group). Subsequently, the oxygen attacks the protonated carbonyl carbon to close the ring, exclusively yielding the 5-arylisoxazole 1.

Frequently Asked Questions (Troubleshooting)

Q1: I am observing a mixture of 3-aryl and 5-aryl isoxazole regioisomers. How do I strictly control regioselectivity?

A: The formation of regioisomeric mixtures is the most common failure point in Claisen isoxazole synthesis 2. Regioselectivity is highly pH-dependent.

  • The Cause: If the reaction is run under strongly basic conditions (e.g., adding excess NaOH or pyridine), the reaction pathway shifts. The initial attack may occur at the carbonyl carbon rather than the β-carbon, leading to the 3-arylisoxazole byproduct.

  • The Solution: Maintain acidic to neutral conditions. Using hydroxylamine hydrochloride (NH₂OH·HCl) without an added base ensures that the nitrogen atom acts as the primary nucleophile for the initial Michael addition. Solvents like ethanol or aqueous media further stabilize the transition state favoring the 5-arylisoxazole 2.

Regio Start Issue: Mixture of 3-aryl and 5-aryl isoxazoles Check1 Check Reaction pH Start->Check1 Path1 Acidic/Neutral (pH 3-7) Check1->Path1 Path2 Strongly Basic (pH > 10) Check1->Path2 Result1 Favors 5-arylisoxazole (Target Product) Path1->Result1 Result2 Favors 3-arylisoxazole (Undesired Byproduct) Path2->Result2 Action Action: Use NH2OH·HCl without excess base in EtOH/H2O Result1->Action

Caption: Troubleshooting logic tree for controlling regioselectivity during cyclocondensation.

Q2: My overall yield is below 50%. How can I improve the conversion rate of the cyclization step?

A: Low yields in the cyclization step often result from incomplete conversion or thermal degradation during prolonged reflux.

  • The Cause: Conventional heating (refluxing in ethanol for 2–4 hours) can lead to side reactions, including the degradation of the hydroxylamine reagent.

  • The Solution: Transitioning to ultrasonic irradiation or aqueous media significantly enhances yields. Ultrasound promotes acoustic cavitation, which increases localized energy and mass transfer, reducing reaction times from hours to minutes while boosting yields to >90% 3. Furthermore, performing the reaction in water without a catalyst has been shown to be highly efficient for 5-arylisoxazoles, simplifying the workup to a simple filtration 4.

Q3: During the enaminone synthesis, I am seeing impurities. Is the free phenol group interfering?

A: While DMF-DMA is highly selective for the methyl ketone over the phenol, prolonged heating or using a massive excess of DMF-DMA can lead to minor O-formylation or O-methylation.

  • The Solution: Use exactly 1.1 to 1.2 equivalents of DMF-DMA and monitor the reaction strictly by TLC. If impurities persist, temporarily protecting the phenol (e.g., as an acetate or TBS ether) prior to the Claisen condensation will eliminate this issue, though strict stoichiometric control is usually sufficient for most applications.

Quantitative Data: Yield Optimization Comparison

The following table summarizes the impact of different reaction conditions on the yield and reaction time for the cyclocondensation of the β-enaminone with NH₂OH·HCl to form the 5-arylisoxazole.

Reaction ConditionSolventCatalyst / BaseTimeYield (%)Regioselectivity (5-aryl : 3-aryl)
Conventional RefluxEthanolNone (Acidic from HCl)2.5 - 4.0 h56 - 80%> 95:5
Conventional HeatingEthanolPyridine / NaOH3.0 h45 - 60%~ 60:40 (Poor)
Aqueous Media (Green)WaterNone1.0 - 2.0 h85 - 92%> 99:1
Ultrasonic Irradiation Ethanol / Water None 30 - 45 min 84 - 96% > 99:1

Validated Experimental Protocols

Protocol A: Synthesis of the β-Enaminone Intermediate

3-(dimethylamino)-1-(4-hydroxyphenyl)prop-2-en-1-one

  • Setup: In a 100 mL round-bottom flask equipped with a reflux condenser, add 4-hydroxyacetophenone (10.0 mmol, 1.36 g).

  • Reagent Addition: Add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (12.0 mmol, 1.43 g, 1.6 mL). No additional solvent is strictly required, though 5 mL of toluene can be added to facilitate stirring.

  • Reaction: Heat the mixture to 90–100 °C under a nitrogen atmosphere for 4–6 hours.

  • Validation: Monitor the consumption of the starting material via TLC (Eluent: EtOAc/Hexane 1:1). The starting material (Rf ~0.6) will disappear, replaced by a highly polar, bright yellow spot (Rf ~0.2).

  • Workup: Upon completion, cool the mixture to room temperature. The product will spontaneously precipitate. Add cold diethyl ether (15 mL), triturate, and filter the solid. Wash with additional cold ether to afford the pure enaminone as a yellow solid.

Protocol B: Regioselective Synthesis of 4-(Isoxazol-5-yl)phenol (Ultrasound-Assisted)

Optimized for high yield and green chemistry.

  • Setup: In a 50 mL glass vial, suspend the β-enaminone intermediate (5.0 mmol, 0.95 g) in distilled water (15 mL) or a 1:1 mixture of Ethanol/Water.

  • Reagent Addition: Add hydroxylamine hydrochloride (NH₂OH·HCl) (6.0 mmol, 0.42 g). Crucial: Do not add any base.

  • Irradiation: Place the vial in an ultrasonic bath. Adjust the water level in the bath to control the temperature (maintain around 50 °C). Sonicate the mixture for 30–45 minutes.

  • Validation: Check reaction progress via LC-MS. The enaminone peak ([M+H]+ = 192.1) should completely disappear, replaced by the target isoxazole mass ([M+H]+ = 162.1).

  • Isolation: Because the reaction is performed in aqueous media, the highly hydrophobic 4-(Isoxazol-5-yl)phenol will precipitate out of solution as it forms. Filter the crude product using a Büchner funnel, wash with cold water (2 x 10 mL), and dry under vacuum.

  • Purification: Recrystallize from minimal hot ethanol to yield the analytically pure target compound.

References

  • BenchChem. (2025).
  • RSC Advances. (2017). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Publishing.
  • MDPI. (2025).
  • PMC. (2014).

Sources

Technical Support Center: Overcoming Poor Solubility of 4-(Isoxazol-5-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Isoxazol-5-yl)phenol derivatives. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and overcome the common yet significant challenge of poor aqueous solubility with this important class of compounds. Our goal is to provide you with the foundational knowledge and practical methodologies to keep your research moving forward.

The 4-(isoxazol-5-yl)phenol scaffold is a key pharmacophore in many developmental drugs. However, its rigid, planar structure and the phenolic group contribute to low aqueous solubility, often leading to challenges in preclinical assays and formulation development.[1] This guide offers a systematic approach to identifying the root cause of solubility issues and implementing effective solutions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions researchers face when working with these derivatives.

Q1: Why are my 4-(isoxazol-5-yl)phenol derivatives consistently showing poor solubility in aqueous buffers?

A1: The poor solubility of this class of compounds typically stems from a combination of their physicochemical properties. The isoxazole and phenyl rings create a rigid, hydrophobic core. While the phenol group offers a site for hydrogen bonding, its acidity (pKa typically in the range of 8-10) means it is not ionized at neutral pH, limiting its contribution to aqueous solubility.[2] At physiological pH (around 7.4), the compound exists predominantly in its neutral, less soluble form.

Q2: I dissolved my compound in DMSO for a stock solution, but it precipitates immediately when I add it to my cell culture media or aqueous buffer. What is happening?

A2: This is a common phenomenon known as "crashing out."[3] Your compound is likely highly soluble in the organic solvent (DMSO) but exceeds its thermodynamic solubility limit in the final aqueous environment. The rapid solvent shift causes the compound to precipitate. To mitigate this, consider lowering the final concentration, reducing the percentage of DMSO in the final solution (ideally to <0.5%), or employing a solubilization technique detailed in this guide.

Q3: Can I simply increase the pH to deprotonate the phenol and improve solubility?

A3: While increasing the pH above the pKa of the phenolic group will convert it to the more soluble phenolate salt, this approach has potential drawbacks.[4][5] The stability of the compound may be compromised at higher pH levels, as phenolic compounds can be susceptible to oxidation.[3] Additionally, the required pH might not be compatible with your experimental system (e.g., cell-based assays). A pH-solubility profile is essential to determine the viable pH range.

Q4: Are there any "quick-fix" solvents I can try before moving to more complex formulation strategies?

A4: For initial screening, you can assess solubility in a range of pharmaceutically acceptable co-solvents. These include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[5][6] These solvents work by reducing the polarity of the aqueous medium.[6] However, be mindful of the potential for these solvents to affect your experimental outcomes, especially in biological assays.

Part 2: Troubleshooting Guide for Poor Solubility

This section provides a systematic, problem-and-solution-oriented guide to address solubility challenges during experimentation.

Issue 1: Inconsistent results in biological assays.
  • Potential Cause: The compound is precipitating in the assay medium over time, leading to a decrease in the effective concentration.

  • Troubleshooting Steps:

    • Visual Inspection: At the end of your experiment, visually inspect the wells of your assay plate (e.g., under a microscope) for any signs of precipitation.

    • Solubility in Media: Determine the kinetic solubility of your compound in the specific assay medium. This can be done by preparing a dilution series and measuring the turbidity or by using a nephelometer.

    • Employ a Solubilization Strategy: If the required concentration exceeds the measured solubility, you must employ a solubilization technique. Refer to the protocols in Part 3.

Issue 2: Difficulty preparing a sufficiently concentrated aqueous stock solution for in vivo studies.
  • Potential Cause: The intrinsic aqueous solubility of the compound is too low for the required dose.

  • Troubleshooting Steps:

    • Salt Formation: If your derivative has a suitable pKa, forming a salt can dramatically increase aqueous solubility.[5] This is often a preferred method for ionizable drugs.[7]

    • Co-solvent Systems: For parenteral formulations, a mixture of water and co-solvents like propylene glycol, ethanol, or PEG 400 can be effective.[8] The FDA's Inactive Ingredient Database should be consulted for approved excipients and concentration limits.

    • Cyclodextrin Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, enhancing their solubility.[7][8] This is a widely used technique for improving the solubility of poorly water-soluble drugs.[7]

Issue 3: Low and variable oral bioavailability in animal studies.
  • Potential Cause: The absorption is limited by the dissolution rate of the compound in the gastrointestinal tract. This is a characteristic of BCS Class II compounds (low solubility, high permeability).[9][10]

  • Troubleshooting Steps:

    • Particle Size Reduction: Micronization or nanomilling increases the surface area of the drug particles, which can enhance the dissolution rate according to the Noyes-Whitney equation.[6][11]

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix in an amorphous state can significantly improve its aqueous solubility and dissolution rate.[9][12] This is because the amorphous form has a higher free energy than the crystalline form.[6]

    • Lipid-Based Formulations: If the compound has sufficient lipophilicity, formulating it in a lipid-based system like a self-emulsifying drug delivery system (SEDDS) can bypass the dissolution step and improve absorption.[9]

Part 3: Experimental Protocols and Methodologies

This section provides detailed, step-by-step protocols for key solubilization techniques.

Protocol 1: Determining a pH-Solubility Profile

This protocol helps you understand how pH affects the solubility of your compound and identifies the optimal pH for solubilization.

Materials:

  • 4-(Isoxazol-5-yl)phenol derivative

  • Series of buffers (e.g., citrate, phosphate, borate) covering a pH range from 2 to 12

  • HPLC with a UV detector

  • Shaking incubator

  • 0.22 µm syringe filters

Procedure:

  • Add an excess amount of the compound to separate vials containing each buffer.

  • Incubate the vials at a constant temperature (e.g., 25°C or 37°C) with shaking for 24-48 hours to ensure equilibrium is reached.

  • Filter the samples using the syringe filters to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a validated HPLC method.

  • Plot the logarithm of the solubility against the pH.

Data Interpretation:

pHSolubility (µg/mL)Log S
2.00.5-0.30
4.00.6-0.22
6.00.8-0.10
7.41.20.08
8.05.00.70
9.050.21.70
10.0>200>2.30

The data clearly shows a significant increase in solubility as the pH approaches and surpasses the pKa of the phenolic group.

Protocol 2: Formulation with Cyclodextrins

This protocol describes how to prepare and evaluate a cyclodextrin-based formulation to enhance solubility.

Materials:

  • 4-(Isoxazol-5-yl)phenol derivative

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD)

  • Aqueous buffer of choice (e.g., PBS pH 7.4)

  • Stir plate and magnetic stir bars

  • Freeze-dryer (optional)

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0-20% w/v).

  • Add an excess amount of the compound to each cyclodextrin solution.

  • Stir the mixtures at room temperature for 24-48 hours.

  • Filter the samples to remove undissolved compound.

  • Analyze the filtrate by HPLC to determine the compound's concentration.

  • Plot the compound's solubility against the HP-β-CD concentration to generate a phase-solubility diagram.

Data Interpretation:

HP-β-CD (% w/v)Solubility (µg/mL)
01.2
215.5
545.2
1098.7
15155.3
20210.8

A linear increase in solubility with increasing cyclodextrin concentration (an AL-type diagram) indicates the formation of a soluble 1:1 inclusion complex.

Part 4: Visualization of Workflows

Diagram 1: Troubleshooting Workflow for Assay Precipitation

G A Inconsistent Assay Results B Visual Inspection for Precipitation A->B C Determine Kinetic Solubility in Assay Medium B->C D Is Required Conc. > Solubility? C->D E Proceed with Assay D->E No F Select Solubilization Strategy D->F Yes G pH Adjustment F->G H Co-solvents F->H I Cyclodextrins F->I J Re-evaluate Solubility G->J H->J I->J J->D

Caption: Decision tree for addressing compound precipitation in biological assays.

Diagram 2: Strategy Selection for In Vivo Studies

G A Poor In Vivo Exposure B Determine Route of Administration A->B C Oral B->C D Parenteral B->D E Is it Dissolution Rate Limited? C->E I Is High Conc. in Aqueous Vehicle Needed? D->I F Particle Size Reduction E->F Yes G Amorphous Solid Dispersion E->G Yes H Lipid-Based Formulation (SEDDS) E->H Yes J Co-solvent System I->J Yes K Cyclodextrin Formulation I->K Yes L Salt Formation I->L Yes, if ionizable

Caption: Selecting a formulation strategy based on the route of administration.

References

  • Jain, A., & Gupta, Y. (2022). Solubilization techniques used for poorly water-soluble drugs. Journal of Pharmaceutical Sciences and Research, 14(1), 1-10. [Link]

  • CD Formulation. (n.d.). Solubilization Technologies for Poorly Soluble Drugs. Retrieved from [Link]

  • Verma, S., & Rawat, A. (2021). Solubility Enhancement Techniques: A Comprehensive Review of Approaches for Poorly Soluble Drugs. International Journal of Pharmaceutical Research, 13(1), 274-285. [Link]

  • Patel, J., & Patel, K. (2023). Recent Trends in Solubility Enhancement Techniques for Poorly Water-Soluble Drugs. Journal of Drug Delivery and Therapeutics, 13(5), 116-125. [Link]

  • Dow Development Laboratories. (2022, April 19). Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? Retrieved from [Link]

  • Garg, T., & Singh, S. (2014). A Critical Appraisal of Solubility Enhancement Techniques of Polyphenols. Journal of Pharmacy, 2014, 1-10. [Link]

  • Hussain, A., & Ali, A. (2021). Lipophilicity and water solubility of Isoxazole derivatives computed by SwissADME database. ResearchGate. [Link]

  • ChemSynthesis. (2025, May 20). 5-(4-isoxazol-5-yl-phenyl)-isoxazole. Retrieved from [Link]

  • Sari, Y., & Yusuf, H. (2023). Current Techniques of Water Solubility Improvement for Antioxidant Compounds and Their Correlation with Its Activity. Molecular Pharmaceutics, 20(2), 793-812. [Link]

  • Sharma, D., & Singh, M. (2020). Strategies for improving hydrophobic drugs solubility and bioavailability. International Journal of Pharmaceutical Chemistry and Analysis, 7(2), 49-57. [Link]

  • Veranova. (n.d.). Improving solubility and accelerating drug development. Retrieved from [Link]

  • Contract Pharma. (2017, October 11). Optimizing Drug Solubility. Retrieved from [Link]

  • International Journal of Creative Research Thoughts. (n.d.). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. Retrieved from [Link]

  • Local Pharma Guide. (n.d.). 4-CHLORO-2-(ISOXAZOL-5-YL)PHENOL. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 30(15), 127289. [Link]

  • Kumar, A., & Singh, R. (2020). Synthesis and Evaluation of New Isoxazole Derivative for Their Biological Activity. Journal of Drug Delivery and Therapeutics, 10(3-s), 158-163. [Link]

  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from [Link]

  • International Journal of Novel Research and Development. (n.d.). factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through. Retrieved from [Link]

  • PubChem. (n.d.). Isoxazole, 5-phenyl-. Retrieved from [Link]

  • Tonelli, M., et al. (2007). Solubility profiles of some isoxazolyl-naphthoquinone derivatives. Il Farmaco, 62(6-7), 478-485. [Link]

  • A Practical Approach for Solubility Enhancement of Leflunomide. (2023). Journal of Drug Delivery and Therapeutics, 13(10), 1-5. [Link]

Sources

Technical Support Center: Enhancing the Stability of 4-(Isoxazol-5-yl)phenol in Solution

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-(Isoxazol-5-yl)phenol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on maintaining the stability of 4-(Isoxazol-5-yl)phenol in solution. Here, you will find answers to frequently asked questions, detailed troubleshooting guides for common experimental challenges, and validated protocols to ensure the integrity of your experiments.

Introduction: Understanding the Molecule

4-(Isoxazol-5-yl)phenol is a bifunctional molecule featuring a phenolic ring and an isoxazole heterocycle. This unique combination of a nucleophilic phenol and an electron-deficient isoxazole ring makes it a valuable scaffold in medicinal chemistry and drug discovery. However, these same functional groups are susceptible to degradation, posing challenges to its storage and use in solution-based assays. This guide will help you navigate these challenges and ensure the reliability and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that cause the degradation of 4-(Isoxazol-5-yl)phenol in solution?

A1: The stability of 4-(Isoxazol-5-yl)phenol is primarily influenced by pH, light, temperature, and the presence of oxygen. The phenolic hydroxyl group is susceptible to oxidation, especially in neutral to alkaline conditions, while the isoxazole ring can be prone to cleavage under certain acidic or basic conditions.

Q2: My solution of 4-(Isoxazol-5-yl)phenol has turned a yellow or brownish color. What does this indicate?

A2: A color change to yellow or brown is a common indicator of the oxidation of the phenolic moiety. This process can be accelerated by exposure to air (oxygen), light, and even trace metal ions in your solvent or buffer. The colored species are often quinone-type compounds formed from the oxidation of the phenol.[1]

Q3: What is the optimal pH range for storing and using 4-(Isoxazol-5-yl)phenol solutions?

A3: Generally, phenolic compounds are more stable in mildly acidic conditions (pH 3-6).[2] In this range, the phenolic hydroxyl group is protonated and less susceptible to auto-oxidation. It is advisable to perform a pH stability study for your specific experimental conditions.

Q4: Can I autoclave solutions containing 4-(Isoxazol-5-yl)phenol?

A4: Autoclaving is not recommended. The high temperatures can accelerate both the oxidation of the phenol and the potential degradation of the isoxazole ring.[3] It is preferable to prepare solutions fresh or use sterile filtration with a compatible filter material (e.g., PTFE).

Q5: How should I prepare a stock solution of 4-(Isoxazol-5-yl)phenol?

A5: It is best to prepare a high-concentration stock solution in an anhydrous organic solvent like DMSO or ethanol. These stock solutions should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Minimize headspace in the vials to reduce oxygen exposure.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments and provides actionable solutions.

Issue 1: Compound Precipitates Upon Dilution in Aqueous Buffer
  • Observation: A clear stock solution in an organic solvent (e.g., DMSO) turns cloudy or forms a precipitate when diluted into an aqueous buffer or cell culture medium.

  • Causality: This is often due to the compound's lower solubility in the aqueous medium compared to the organic stock solvent. The final concentration in the aqueous solution may have exceeded its solubility limit.

  • Troubleshooting Steps:

    • Determine Aqueous Solubility: Perform a simple solubility test by preparing serial dilutions of your compound in the final aqueous buffer to find the maximum soluble concentration.

    • Modify the Dilution Protocol:

      • Decrease the final concentration of the compound.

      • Increase the percentage of the organic co-solvent (e.g., DMSO, ethanol) in the final solution, if your experimental system allows. Be mindful of potential solvent toxicity in cell-based assays.

      • Add the stock solution to the aqueous buffer while vortexing to promote rapid mixing and prevent localized high concentrations.

    • Consider Formulation Strategies: For persistent solubility issues, encapsulation methods like using cyclodextrins or formulating as nanoemulsions can enhance aqueous solubility and stability.[4][5]

Issue 2: Loss of Biological Activity Over Time
  • Observation: The compound shows diminished efficacy in your assay when using a pre-prepared working solution compared to a freshly prepared one.

  • Causality: This strongly suggests chemical degradation of the compound under your experimental conditions (e.g., in the incubator at 37°C). Both the phenol and isoxazole moieties could be degrading.

  • Troubleshooting Workflow:

start Loss of Activity Observed check_fresh Prepare Fresh vs. Aged Solution start->check_fresh compare Compare Activity check_fresh->compare confirm_degradation Degradation Confirmed compare->confirm_degradation Fresh > Aged analyze_aged Analyze Aged Solution by HPLC/LC-MS confirm_degradation->analyze_aged identify_peaks Identify Degradation Peaks analyze_aged->identify_peaks optimize Optimize Conditions: - Lower pH - Add Antioxidant - Protect from Light identify_peaks->optimize retest Re-test Stability optimize->retest

Caption: Workflow for troubleshooting loss of biological activity.

  • Step-by-Step Protocol:

    • Confirm Degradation: Prepare two working solutions. Use one immediately in your assay and incubate the other under the exact experimental conditions (temperature, light exposure, duration) before testing. A significant drop in activity in the incubated sample confirms a stability issue.

    • Analytical Assessment: If available, use High-Performance Liquid Chromatography (HPLC) to analyze the fresh and incubated solutions. A decrease in the peak area of the parent compound and the appearance of new peaks in the incubated sample provide direct evidence of degradation.[6]

    • Mitigation Strategies:

      • pH Adjustment: If your assay allows, buffer the solution to a more acidic pH (e.g., pH 6.0).

      • Antioxidants: Consider adding a small amount of an antioxidant like ascorbic acid or butylated hydroxytoluene (BHT) to your solution to inhibit phenol oxidation.

      • Light Protection: Conduct experiments in low-light conditions or use amber-colored labware to prevent photodegradation.

      • Inert Atmosphere: For highly sensitive experiments, preparing solutions in a glove box under an inert atmosphere (nitrogen or argon) can prevent oxidation.

Issue 3: Inconsistent Results in High-Throughput Screening (HTS)
  • Observation: Variability in results for the same compound concentration across different plates or on the same plate over time.

  • Causality: In an HTS setting, plates may be prepared in advance and sit at room temperature for extended periods, allowing for degradation to occur. The position of a well on a plate can also affect evaporation and temperature, potentially influencing stability.

  • Mitigation Strategies:

    • Minimize Incubation Time: Add the compound to the assay plates as close to the time of measurement as possible.

    • Use Plate Seals: Use high-quality plate seals to minimize evaporation and exposure to air.

    • Temperature Control: Ensure consistent temperature across the plate and between runs. Avoid leaving plates on the benchtop for prolonged periods.

    • QC on Each Plate: Include a "time-zero" control on each plate where the compound is added just before reading to compare against wells where the compound has been incubated for the full duration.

Quantitative Data & Stability Assessment

Parameter Recommendation Rationale Reference
pH 3.0 - 6.0Minimizes auto-oxidation of the phenol group.[2]
Temperature Storage: ≤ -20°C; Assay: As required, but minimize duration.Reduces the rate of all degradation reactions.[3]
Light Store and handle in the dark (amber vials).Prevents photodegradation of both the phenol and isoxazole rings.[1]
Oxygen Store under inert gas (Ar, N₂); use degassed solvents.Prevents oxidation of the phenolic ring.[7]
Solvents Stock: Anhydrous DMSO, Ethanol; Aqueous: Mildly acidic buffers.Limits hydrolysis and oxidation.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a method to quantify the stability of 4-(Isoxazol-5-yl)phenol under your specific experimental conditions.

  • Preparation of Solutions:

    • Prepare a 10 mM stock solution of 4-(Isoxazol-5-yl)phenol in anhydrous DMSO.

    • Dilute the stock solution to a final concentration of 50 µM in your test buffer (e.g., PBS pH 7.4). Prepare a sufficient volume for all time points.

  • Incubation:

    • Divide the 50 µM solution into separate, sealed vials for each time point (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Incubate the vials under the desired conditions (e.g., 37°C, protected from light).

  • Sample Collection:

    • At each time point, remove one vial.

    • Immediately quench the reaction by adding an equal volume of acetonitrile or methanol and store at -20°C until analysis. The T=0 sample should be quenched immediately after preparation.

  • HPLC Analysis:

    • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[8]

    • Mobile Phase: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Detection: UV detector at a wavelength of approximately 270-280 nm.[9]

    • Analysis: Inject the samples and integrate the peak area corresponding to 4-(Isoxazol-5-yl)phenol.

  • Data Interpretation:

    • Plot the percentage of the initial peak area remaining versus time.

    • This will give you a degradation profile and allow you to determine the compound's half-life under your test conditions.

Potential Degradation Pathways

Understanding the potential degradation pathways is crucial for troubleshooting.

cluster_oxidation Phenol Oxidation cluster_hydrolysis Isoxazole Ring Cleavage parent 4-(Isoxazol-5-yl)phenol quinone Quinone/Quinone-methide intermediates parent->quinone Oxidants (O₂, light, metal ions) cleaved β-ketonitrile or other ring-opened products parent->cleaved H₂O (acid/base catalysis) polymers Colored Polymeric Products quinone->polymers Polymerization

Caption: Potential degradation pathways for 4-(Isoxazol-5-yl)phenol.

  • Oxidation of the Phenol Ring: The phenolic hydroxyl group can be oxidized to form a phenoxy radical, which can then be converted into various quinone-type structures. These products are often colored and can be reactive, potentially leading to polymerization.[10][11]

  • Hydrolysis of the Isoxazole Ring: The N-O bond in the isoxazole ring is susceptible to cleavage, particularly under harsh pH or reductive conditions. This can lead to the formation of β-ketonitriles or other ring-opened byproducts, which will likely lack the intended biological activity.[12]

By understanding these potential stability issues and implementing the recommended strategies, you can significantly enhance the reliability and reproducibility of your research involving 4-(Isoxazol-5-yl)phenol.

References

  • J-Stage. Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Available from: [Link]

  • ResearchGate. (A) Phenolic compound stability in solution (GLY), expressed as.... Available from: [Link]

  • PubMed. Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Available from: [Link]

  • Garavand, F., et al. Encapsulation of phenolic compounds within nano/microemulsion systems: A review. Food Chemistry, 2021. Available from: [Link]

  • Scientific Research Publishing. Lipid Encapsulated Phenolic Compounds by Fluidization. Available from: [Link]

  • PubMed. Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available from: [Link]

  • MDPI. Formulation and Evaluation of Liposome-Encapsulated Phenolic Compounds from Olive Mill Waste. Available from: [Link]

  • PubMed. Isoxazoles. 9. Degradation kinetics of 4-(isoxazolylamino)-1,2-naphthoquinone in acidic aqueous solution. Available from: [Link]

  • PMC. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. A REVIEW ON SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF ISOXAZOLE DERIVATIVES. Available from: [Link]

  • Semantic Scholar. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available from: [Link]

  • MDPI. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Available from: [Link]

  • PMC. Unexpected transformation of dissolved phenols to toxic dicarbonyls by hydroxyl radicals and UV light. Available from: [Link]

  • PMC. Mechanism of phenol oxidation by heterodinuclear Ni Cu bis(μ-oxo) complexes involving nucleophilic oxo groups. Available from: [Link]

  • PMC. Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Available from: [Link]

  • PMC. Techniques for Analysis of Plant Phenolic Compounds. Available from: [Link]

  • MDPI. Photocatalytic Degradation of Phenol and Phenol Derivatives Using a Nano-TiO2 Catalyst: Integrating Quantitative and Qualitative Factors Using Response Surface Methodology. Available from: [Link]

  • ResearchGate. a review of recent synthetic strategies and biological activities of isoxazole. Available from: [Link]

  • ResearchGate. Review of the methods used for phenolic compounds identification and quantification. Available from: [Link]

  • MDPI. Improved Photocatalyzed Degradation of Phenol, as a Model Pollutant, over Metal-Impregnated Nanosized TiO2. Available from: [Link]

  • PMC. Photocatalytic Degradation of Pharmaceuticals Carbamazepine, Diclofenac, and Sulfamethoxazole by Semiconductor and Carbon Materials: A Review. Available from: [Link]

  • MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available from: [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM CHALCONES. Available from: [Link]

  • Research Results in Pharmacology. Identification and synthesis of metabolites of the new 4.5-dihydroisoxazol-5-carboxamide derivate. Available from: [Link]

  • EPA. Method for the determination of phenol and methylphenols (cresols) in ambient air using HPLC. Available from: [Link]

  • International Scientific Organization. A review on recent advancements in the removal of phenol and pharmaceutical compounds. Available from: [Link]

  • Wikipedia. Phenol oxidation with hypervalent iodine reagents. Available from: [Link]

  • Alice. A robust method for quantifying 42 phenolic compounds by RP-HPLC. Available from: [Link]

  • Neliti. PHOTOCATALYTIC DEGRADATION OF PHENOL OVER Ag-TiO2-SiO2 NANO POWDER UNDER SUNLIGHT IRRADIATION. Available from: [Link]

  • MINAR Journal of Applied Sciences and Engineering Research. REACTIVATION OF DAMAGE PHENOL IN CHEMICAL AND BIOLOGICAL LABORATORIES. Available from: [Link]

  • MDPI. Quantification of Phenolic Compounds by HPLC/DAD and Evaluation of the Antioxidant, Antileishmanial, and Cytotoxic Activities of Ethanolic Extracts from the Leaves and Bark of Sarcomphalus joazeiro (Mart.). Available from: [Link]

  • ResearchGate. Photodegradation curves of phenol in the absence or presence of an airflow. Available from: [Link]

  • PSE Community.org. Photodegradation and Mineralization of Phenol Using TiO2Coated -Al2O3: Effect of Thermic Treatment. Available from: [Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for 4-(Isoxazol-5-yl)phenol Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal. As a Senior Application Scientist, I have compiled this field-proven guide to address the most critical challenges encountered during the synthesis of the 4-(isoxazol-5-yl)phenol scaffold. This structural motif is highly valued in drug development (e.g., COX-2 inhibitors, antivirals), making its regioselective and high-yielding synthesis a top priority.

Mechanistic Workflows & Catalyst Logic

The synthesis of 4-(isoxazol-5-yl)phenol generally proceeds via one of two primary pathways: the transition-metal-catalyzed 1,3-dipolar cycloaddition (CuANAC) or the acid/base-catalyzed cyclocondensation of enaminones. Understanding the causal relationship between your substrate and catalyst is the first step in troubleshooting.

IsoxazoleSynthesis cluster_0 Route A: Cu-Catalyzed Cycloaddition (CuANAC) cluster_1 Route B: Enaminone Condensation A1 4-Ethynylphenol C1 Cu(I) Catalyst (e.g., CuSO4 + NaAsc) A1->C1 A2 Nitrile Oxide (Generated in situ) A2->C1 P1 4-(Isoxazol-5-yl)phenol (Exclusive 5-isomer) C1->P1 Regioselective [3+2] B1 1-(4-Hydroxyphenyl) -3-(dimethylamino)propenone C2 Acid/Base Catalyst (e.g., NaOAc / AcOH) B1->C2 B2 Hydroxylamine (NH2OH) B2->C2 P2 4-(Isoxazol-5-yl)phenol C2->P2 Cyclocondensation

Workflow comparing Cu-catalyzed cycloaddition and enaminone condensation for isoxazole synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I observing a mixture of 3-aryl and 5-aryl isomers during the cycloaddition of 4-ethynylphenol? Causality & Solution: In the absence of a directing transition metal, the 1,3-dipolar cycloaddition of nitrile oxides to terminal alkynes is governed purely by frontier molecular orbital (FMO) interactions and sterics, often yielding a nearly 1:1 mixture of isomers. To resolve this, implement a Copper(I) catalyst. Cu(I) forms a copper acetylide intermediate with 4-ethynylphenol, which dramatically lowers the activation barrier and exclusively dictates the formation of the 5-substituted isomer via a stepwise metallacycle intermediate ().

Q2: Which copper pre-catalyst system provides the highest turnover and minimizes Glaser-Hay coupling? Causality & Solution: Glaser-Hay coupling is an oxidative homocoupling of terminal alkynes promoted by Cu(II) and oxygen. If you use a Cu(I) salt (like CuI) that disproportionates or oxidizes, you will lose your 4-ethynylphenol to dimerized byproducts. The most robust solution is to use a Cu(II) pre-catalyst, such as CuSO4​⋅5H2​O , paired with an excess of a mild reducing agent like sodium ascorbate (NaAsc). This generates a steady-state concentration of catalytically active Cu(I) while suppressing oxidative homocoupling (). Always run the reaction under an inert argon atmosphere.

Q3: For the enaminone condensation route (Route B), how does catalyst pH affect the cyclization efficiency? Causality & Solution: The condensation of 1-(4-hydroxyphenyl)-3-(dimethylamino)-2-propen-1-one with hydroxylamine involves two steps: nucleophilic attack of the nitrogen on the β -carbon, followed by intramolecular cyclization. If the pH is too low, the hydroxylamine is fully protonated and non-nucleophilic. If the pH is too high, the elimination of dimethylamine and subsequent dehydration is hindered. Use a mildly acidic to neutral catalytic buffer system, such as Sodium Acetate (NaOAc) in glacial acetic acid. This maintains hydroxylamine in its free-base form for the initial attack while providing enough protons to facilitate the elimination of the leaving group.

Q4: Can I use a metal-free catalytic approach for synthesizing 4-(isoxazol-5-yl)phenol from chalcones? Causality & Solution: Yes. Traditional chalcone routes require toxic oxidants or heavy metals. However, molecular iodine ( I2​ ) or hypervalent iodine reagents can act as highly efficient organocatalysts/oxidants. Iodine activates the α,β -unsaturated system for hydroxylamine attack and facilitates the oxidative C-O bond formation required for aromatization of the intermediate isoxazoline to the isoxazole. Using 10-20 mol% I2​ in DMSO at 90°C is highly desirable for drug development professionals aiming to avoid heavy metal contamination in the final Active Pharmaceutical Ingredient (API) ().

Quantitative Data: Catalyst System Comparison

To aid in your experimental design, the following table summarizes the performance metrics of various catalyst systems used in the synthesis of 4-(isoxazol-5-yl)phenol.

Catalyst SystemSynthetic RouteRegioselectivity (5-isomer : 3-isomer)Typical Yield (%)Key AdvantagePrimary Limitation
None (Thermal) Cycloaddition~ 55:4540-50No metal contaminationPoor regioselectivity, low yield
CuSO4​ / NaAsc Cycloaddition> 99:185-95Perfect regioselectivity, mildRequires inert atmosphere
Cu(OTf)2​ Cycloaddition> 95:575-85Fast reaction kineticsMoisture sensitive
NaOAc / AcOH Enaminone Condensation> 99:180-90Scalable, inexpensiveRequires pre-synthesis of enaminone
I2​ / DMSO Chalcone Condensation> 95:570-80Metal-free, API-friendlyRequires elevated temperatures (90°C)
Self-Validating Experimental Protocol

Copper-Catalyzed Synthesis of 4-(Isoxazol-5-yl)phenol via in situ Nitrile Oxide Cycloaddition

This protocol utilizes a self-validating feedback loop: the color change of the copper complex confirms the active oxidation state, while the controlled addition of the oxidant prevents the buildup of dangerous intermediates.

Step 1: Reagent Preparation & Inertion In a flame-dried 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethynylphenol (1.0 mmol) and the corresponding aldoxime (1.2 mmol) in a 1:1 mixture of tert-butanol and H2​O (10 mL). Purge the solution with Argon for 5 minutes to displace dissolved oxygen.

Step 2: Catalyst Initiation Add CuSO4​⋅5H2​O (5 mol%, 0.05 mmol) followed by sodium ascorbate (20 mol%, 0.2 mmol). Validation Check: The solution will transition from a pale blue to a bright yellow/greenish hue within 2 minutes. This visual cue confirms the successful reduction of Cu(II) to the catalytically active Cu(I) species.

Step 3: in situ Dipole Generation Slowly add Chloramine-T trihydrate (1.5 mmol) portion-wise over 15 minutes. Causality: Chloramine-T acts as both a halogenating agent and a base, converting the aldoxime to a hydroximoyl chloride and subsequently to the reactive nitrile oxide. Slow addition maintains a low steady-state concentration of the nitrile oxide, preventing its dimerization into unwanted furoxan byproducts.

Step 4: Reaction Monitoring Stir the mixture at room temperature for 4-6 hours. Monitor the reaction via TLC (Hexanes:EtOAc 7:3). Validation Check: The complete disappearance of the UV-active 4-ethynylphenol spot validates the completion of the catalytic cycle.

Step 5: Work-up and Purification Quench the reaction with saturated aqueous NH4​Cl (10 mL) to complex the copper ions. Extract the aqueous layer with EtOAc (3 x 15 mL). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the pure 4-(isoxazol-5-yl)phenol.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005). "One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles." The Journal of Organic Chemistry, 70(19), 7761-7764. URL:[Link]

  • Zhang, X.-W., Hu, W.-L., Chen, S., & Hu, X.-G. (2018). "Cu-Catalyzed Synthesis of Fluoroalkylated Isoxazoles from Commercially Available Amines and Alkynes." Organic Letters, 20(4), 860-863. URL:[Link]

  • Aleti, R. R., et al. (2022). "A metal-free approach for in situ regioselective synthesis of isoxazoles via 1,3 dipolar cycloaddition reaction of nitrile oxide with propargyl bromide." Chemical Papers, 76(5), 3005-3010. URL:[Link]

Technical Support Center: Microwave-Assisted Synthesis of 4-(Isoxazol-5-yl)phenol Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I have structured this guide to move beyond basic procedural steps. This resource is designed for researchers and drug development professionals who require a deep mechanistic understanding of microwave (MW) dielectric heating to optimize the synthesis of 4-(isoxazol-5-yl)phenol derivatives.

Part 1: Reaction Design & Mechanistic Causality (FAQ)

Q: Why transition to microwave-assisted synthesis for 4-(isoxazol-5-yl)phenols instead of conventional heating? A: Conventional synthesis of isoxazole rings via the condensation of chalcones with hydroxylamine often requires 6 to 12 hours of refluxing, yielding moderate results (58–69%) due to competing side reactions and thermal degradation[1]. Microwave irradiation fundamentally alters this dynamic through dielectric heating. Instead of relying on thermal convection, MW energy directly couples with polar molecules in the reaction mixture, causing rapid molecular friction and localized superheating[2]. This instantly overcomes the activation energy barrier for the rate-limiting intramolecular cyclization and dehydration steps, reducing reaction times to 10–15 minutes and boosting yields significantly[1][3].

Q: How does solvent selection dictate the success of the cyclocondensation? A: The efficiency of MW synthesis is governed by the solvent's loss tangent ( tanδ ), which measures its ability to convert electromagnetic energy into heat[2]. For the synthesis of 4-(isoxazol-5-yl)phenol, highly polar solvents like ethanol ( tanδ=0.941 ) or DMSO ( tanδ=0.825 ) are optimal[4][5]. Non-polar solvents like toluene are nearly transparent to microwaves and will fail to achieve the rapid heating ramps required to drive the dehydration of the intermediate isoxazoline into the fully aromatized isoxazole.

Part 2: Standardized Experimental Protocol

Self-Validating Microwave Protocol for 4-(Isoxazol-5-yl)phenol

This two-step protocol utilizes a Claisen-Schmidt condensation followed by a cyclocondensation. It is designed as a self-validating system: specific analytical checkpoints ensure process control before proceeding to the next step.

Step 1: Chalcone Intermediate Synthesis

  • Reagent Assembly: In a 10 mL MW-safe quartz or borosilicate vessel, combine 4-hydroxyacetophenone (1.0 mmol) and benzaldehyde (1.0 mmol).

  • Solvent & Catalyst: Add 3 mL of absolute ethanol and 0.2 mL of 40% aqueous NaOH.

    • Causality: The strong base deprotonates the α -carbon of the acetophenone to generate an enolate, which subsequently attacks the electrophilic carbonyl of benzaldehyde to form the α,β -unsaturated chalcone.

  • MW Irradiation: Seal the vessel with a pressure-rated cap. Irradiate at 80°C for 5 minutes using a dynamic power mode (max 150 W).

  • Validation Checkpoint: Perform Thin-Layer Chromatography (TLC) using Hexane:EtOAc (7:3). The reaction is complete when starting materials disappear and a brightly fluorescent yellow spot appears under 365 nm UV light, confirming the highly conjugated chalcone structure.

Step 2: Cyclocondensation to Isoxazole 5. Nucleophile Activation: To the crude chalcone mixture, add hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.2 mmol).

  • Causality: Hydroxylamine HCl is a stable, unreactive salt. Sodium acetate acts as a mild base to liberate the free, nucleophilic hydroxylamine required for the initial Michael addition to the chalcone[1].

  • Ring Closure & Dehydration: Reseal the vessel. Irradiate at 130°C for 10–15 minutes[2].

    • Causality: The high temperature and pressure within the sealed vessel force the elimination of water from the intermediate isoxazoline, driving full aromatization to the isoxazole ring.

  • Isolation & Validation: Cool the vessel to room temperature using the reactor's compressed air cooling. Pour the mixture into 15 mL of ice-cold water. Filter the resulting precipitate and recrystallize from ethanol. LC-MS analysis must confirm the target mass [M+H]+ .

Quantitative Data Summary: Conventional vs. Microwave Synthesis
Reaction ParameterConventional HeatingMicrowave IrradiationMechanistic Advantage
Reaction Time 6–12 Hours[1]10–15 Minutes[2]Rapid dielectric heating overcomes activation energy barriers instantly.
Temperature Reflux (~78°C in EtOH)130°C (Sealed Vessel)Pressurized vessels allow heating above the solvent's atmospheric boiling point.
Average Yield 58–69%[1]67–92%[1][5]Shorter reaction times prevent thermal degradation and side-product formation.
Regioselectivity ModerateHigh[3]Uniform heating eliminates thermal gradients that cause competing side reactions.

Part 3: Visualizations

MW_Synthesis_Pathway A 4-Hydroxyacetophenone + Benzaldehyde B Base Catalyst (NaOH / EtOH) A->B C Chalcone Intermediate (1-(4-hydroxyphenyl)-3-phenylprop-2-en-1-one) B->C Claisen-Schmidt D NH₂OH·HCl + NaOAc (Nucleophilic Attack) C->D E Microwave Irradiation (130°C, 10-15 min) D->E F 4-(Isoxazol-5-yl)phenol (Target Derivative) E->F Cyclization & Dehydration

Microwave-assisted synthesis pathway for 4-(isoxazol-5-yl)phenol derivatives.

Part 4: Troubleshooting & Diagnostic Workflows (FAQ)

Q: My LC-MS shows a mass corresponding to [M+H+2]+ . Why did the reaction stop at the isoxazoline intermediate? A: The cyclocondensation occurs in two distinct phases: nucleophilic attack/ring closure (forming the saturated isoxazoline) and subsequent dehydration (forming the aromatic isoxazole). If dehydration fails, it is strictly due to insufficient thermal energy or reaction time.

  • Solution: Increase the MW temperature to 130°C–140°C. If the solvent boils too vigorously, ensure you are using a pressure-rated sealed vessel. Alternatively, extending the irradiation time by 5 minutes can force the aromatization[3].

Q: I am observing significant degradation of the phenolic starting material, resulting in a black, tarry crude mixture. A: Phenols are highly susceptible to oxidation, especially under high-temperature alkaline conditions. In a microwave reactor, localized "hot spots" can exceed the target temperature by 20°C–30°C if the solution is not perfectly homogenous.

  • Solution: Ensure the magnetic stir bar is appropriately sized and spinning at >600 RPM to physically dissipate hot spots. Utilize the "Power Cooling" feature on your microwave reactor (simultaneous cooling with compressed air while irradiating). This maintains a high, continuous microwave energy input to drive the reaction kinetics without allowing the bulk temperature to exceed the macroscopic thermal threshold of the phenol.

Troubleshooting_Tree Start Issue: Low Isoxazole Yield LCMS LC-MS Analysis of Crude Start->LCMS Cond1 Unreacted Chalcone? LCMS->Cond1 Cond2 Isoxazoline Intermediate? LCMS->Cond2 Cond3 Phenolic Degradation? LCMS->Cond3 Fix1 Check NH₂OH liberation: Increase NaOAc eq. Cond1->Fix1 Yes Fix2 Force dehydration: Increase MW Temp to 130°C Cond2->Fix2 Yes Fix3 Prevent hot spots: Enable Power Cooling Cond3->Fix3 Yes

Diagnostic decision tree for troubleshooting microwave-assisted isoxazole synthesis.

References

  • Source: rsc.
  • Source: thieme-connect.
  • Source: abap.co.
  • Source: nih.
  • Source: benchchem.
  • Source: researchgate.

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Part 1: Frequently Asked Questions & Mechanistic Troubleshooting

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioisomer Formation in Isoxazole Synthesis

Introduction Welcome to the Isoxazole Synthesis Technical Support Center. Isoxazoles are critical pharmacophores in drug discovery, present in numerous anti-inflammatory, antiviral, and antibiotic agents[1]. However, constructing these heterocycles often plagues chemists with poor regioselectivity, resulting in difficult-to-separate mixtures of regioisomers[1]. This guide provides field-proven, mechanistically grounded solutions to enforce strict regiocontrol in your workflows.

Q1: Why does my Claisen isoxazole synthesis (hydroxylamine + 1,3-diketone) yield an inseparable mixture of 3,5- and 5,3-disubstituted regioisomers? The Causality: Hydroxylamine is an ambidentate nucleophile, containing both reactive nitrogen and oxygen sites. When reacted with an unsymmetrical 1,3-diketone under standard thermal conditions, the two electrophilic carbonyl carbons often lack sufficient steric or electronic differentiation. Consequently, the initial nucleophilic attack occurs randomly at either carbonyl, leading to a mixture of regioisomers[1]. The Solution: Pre-functionalize your substrate. Converting the 1,3-diketone into a β-enamino diketone drastically alters the electronic landscape. The enamine moiety selectively directs the initial attack of the hydroxylamine, allowing you to isolate specific regioisomers with high purity by simply tuning the solvent or adding a Lewis acid (like BF 3​ )[1].

Q2: I am performing a 1,3-dipolar cycloaddition with a terminal alkyne and a nitrile oxide. How can I selectively obtain the 3,5-disubstituted isoxazole? The Causality: Thermal [3+2] cycloadditions often lack regiocontrol because the HOMO/LUMO energy gaps for both the forward and reverse orientations of the dipole and dipolarophile are too similar, causing the reaction to proceed through competing transition states. The Solution: Implement a Copper(I)-catalyzed reaction. Similar to the CuAAC "click" reaction, the addition of a Cu(I) catalyst forms a highly reactive copper acetylide intermediate. This alters the reaction pathway, overriding the thermal orbital symmetry rules and exclusively yielding the 3,5-disubstituted isoxazole under mild, basic conditions[2].

Q3: My terminal alkyne is highly volatile and unstable, causing poor stoichiometry. Are there alternative dipolarophiles that guarantee regioselectivity? The Causality: Low boiling points or inherent instability of certain terminal alkynes lead to evaporative loss or degradation before the cycloaddition can occur, ruining the reaction stoichiometry and promoting side reactions. The Solution: Utilize 1,1-disubstituted bromoalkenes as robust alkyne synthons. These bench-stable compounds undergo 1,3-dipolar cycloaddition with nitrile oxides to form a 5,5-disubstituted bromoisoxazoline intermediate. This intermediate spontaneously aromatizes via the elimination of HBr, driving the equilibrium forward to yield the desired isoxazole regioselectively[3].

Part 2: Quantitative Data & Strategy Comparison

To assist in selecting the optimal regioselective strategy for your specific substrates, consult the comparative data below:

Synthetic StrategyReagents / CatalystDipolarophile / PrecursorMajor RegioisomerTypical YieldsKey Advantage
Modified Claisen NH 2​ OH·HCl, BF 3​ or Pyridineβ-enamino diketones3,5- or 4,5-disubstituted75 - 92%Avoids toxic dipoles; highly tunable via solvent/acid[1].
Cu-Catalyzed Cycloaddition Cu(I) (e.g., CuSO 4​ /NaAsc)Terminal alkynes + Nitrile Oxides3,5-disubstituted80 - 99%Mild conditions; absolute regiocontrol; broad functional tolerance[2].
Alkyne Synthon Cycloaddition Triethylamine (Base)1,1-disubstituted bromoalkenes3,5-disubstituted65 - 88%Solves alkyne volatility issues; spontaneous aromatization[3].

Part 3: Self-Validating Experimental Protocols

Protocol A: Copper-Catalyzed Regioselective Synthesis of 3,5-Disubstituted Isoxazoles Self-Validating Principle: This reaction relies on the in situ generation of the nitrile oxide from a chloroxime. The presence of unreacted alkyne dimerization (Glaser coupling) indicates a failure in the reducing agent (ascorbate) or oxygen contamination.

  • Preparation: In a round-bottom flask, dissolve the terminal alkyne (1.0 equiv) and the corresponding α-chlorobenzaldoxime (1.2 equiv) in a 1:1 mixture of t-BuOH and H 2​ O.

  • Catalyst Generation: Add CuSO 4​ ·5H 2​ O (5 mol%) followed by sodium ascorbate (10 mol%). Causality: The ascorbate reduces Cu(II) to the catalytically active Cu(I) species, which immediately coordinates the alkyne[2].

  • Dipole Generation: Slowly add KHCO 3​ (2.0 equiv) to the stirring mixture. Causality: The base facilitates the elimination of HCl from the chloroxime, generating the nitrile oxide dipole in situ at a controlled rate, preventing its dimerization to furoxans[2].

  • Reaction: Stir at room temperature for 4-6 hours. Monitor via TLC.

  • Validation & Workup: A single product spot on TLC confirms regiocontrol. Extract with EtOAc, wash with brine, dry over MgSO 4​ , and purify via silica gel chromatography.

Protocol B: Regioselective Synthesis via 1,1-Disubstituted Bromoalkenes Self-Validating Principle: The evolution of HBr (neutralized by the base) and the shift of the sp 3 isoxazoline protons to aromatic sp 2 protons in 1 H NMR confirm successful cycloaddition and subsequent aromatization.

  • Preparation: Dissolve the 1,1-disubstituted bromoalkene (1.0 equiv) and the α-chlorobenzaldoxime (1.5 equiv) in anhydrous dichloromethane (DCM).

  • Activation: Add triethylamine (Et 3​ N, 2.0 equiv) dropwise at 0 °C. Causality: Et 3​ N acts dually to generate the nitrile oxide from the chloroxime and to neutralize the HBr eliminated during the aromatization step[3].

  • Cycloaddition & Aromatization: Allow the reaction to warm to room temperature and stir for 12 hours. The intermediate bromoisoxazoline will spontaneously eliminate HBr to form the fully aromatic isoxazole[3].

  • Workup: Quench with saturated aqueous NH 4​ Cl, extract with DCM, and concentrate. Purify the residue to isolate the pure regioisomer.

Part 4: Workflow & Pathway Visualizations

CuCatalysis Alkyne Terminal Alkyne + Cu(I) CuAcetylide Cu-Acetylide Intermediate Alkyne->CuAcetylide Cycloaddition Regioselective [3+2] Cycloaddition CuAcetylide->Cycloaddition NitrileOxide Nitrile Oxide (from Chloroxime) NitrileOxide->Cycloaddition Product 3,5-Disubstituted Isoxazole (100%) Cycloaddition->Product

Mechanistic pathway of Cu(I)-catalyzed nitrile oxide-alkyne cycloaddition ensuring 3,5-regioselectivity.

Troubleshooting Start Mixture of Isoxazole Regioisomers? CheckSubstrate Identify Substrate Type Start->CheckSubstrate Diketone 1,3-Dicarbonyl + NH2OH CheckSubstrate->Diketone Alkyne Alkyne + Nitrile Oxide CheckSubstrate->Alkyne FixDiketone Use β-enamino diketones or BF3 catalysis Diketone->FixDiketone FixAlkyne Use Cu(I) Catalysis or Bromoalkene Synthons Alkyne->FixAlkyne PureProduct Single Regioisomer Isolated FixDiketone->PureProduct FixAlkyne->PureProduct

Decision tree for troubleshooting and correcting regioselectivity failures in isoxazole synthesis.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Isoxazoles from 1,1-Disubstituted Bromoalkenes. nih.gov.
  • Advances in Isoxazole Synthesis. scribd.com.

Sources

Validation & Comparative

Comparative Efficacy of 4-(Isoxazol-5-yl)phenol Scaffolds vs. Established Isoxazole Derivatives in Oncology

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a highly versatile five-membered heterocyclic pharmacophore in medicinal chemistry. In oncology, derivatives bearing this moiety exhibit profound antiproliferative properties through diverse mechanisms, including Heat Shock Protein 90 (HSP90) inhibition, microtubule destabilization, and Topoisomerase II interference. As a Senior Application Scientist, I approach the evaluation of novel pharmacophores by rigorously validating their mechanistic cascades rather than relying solely on end-point cytotoxicity.

This guide objectively compares emerging 4-(Isoxazol-5-yl)phenol scaffolds against established isoxazole-class benchmarks—namely Luminespib (NVP-AUY922) and KRIBB3 —evaluating their mechanistic pathways, in vitro efficacy, and the self-validating experimental protocols required for robust drug development.

Mechanistic Overview & Causality

Understanding the causality behind a compound's cytotoxicity is the foundation of targeted drug development. The structural nuances of the isoxazole ring dictate its binding affinity to specific intracellular targets.

  • 4-(Isoxazol-5-yl)phenol Scaffolds: Recent synthetic strategies have utilized the 4-(isoxazol-5-yl)phenol moiety as a core building block to develop novel arylpiperazine derivatives. The phenol group provides critical hydrogen-bonding interactions within enzyme active sites. These experimental compounds demonstrate potent cytotoxicity (IC50: 0.3–3.7 μM) against breast (MCF-7) and hepatocellular carcinoma (Huh7, Mahlavu) cell lines, primarily driving apoptosis via DNA damage and cell cycle arrest[1].

  • Luminespib (NVP-AUY922): A highly potent, third-generation 4,5-diarylisoxazole resorcinol derivative. It functions as a competitive inhibitor of the ATP-binding pocket of HSP90α/β[2]. By inhibiting HSP90, Luminespib prevents the conformational maturation of oncogenic client proteins (e.g., EGFR, AKT, CDK4), leading to their proteasomal degradation. It exhibits anti-proliferation potency with GI50 values from 2 to 40 nM across numerous cancer lines.

  • KRIBB3: A biphenyl isoxazole derivative that operates through a dual mechanism. It directly binds to Hsp27, blocking its PKC-dependent phosphorylation to halt tumor cell migration[3]. Concurrently, it functions as a novel microtubule inhibitor, inducing G2/M mitotic arrest and subsequent Bax-mediated apoptosis[4].

Quantitative Data Comparison

To benchmark the 4-(Isoxazol-5-yl)phenol scaffold, we must compare its in vitro metrics against clinical and advanced preclinical isoxazole derivatives.

Compound ClassRepresentative AgentPrimary Target(s)Key Cancer Cell LinesIn vitro Potency (IC50/GI50)Development Stage
4-(Isoxazol-5-yl)phenol Arylpiperazine Hybrids (e.g., 5i)Topo II / HSP90 (putative)MCF-7, Huh7, Mahlavu0.3 µM – 29.5 µMPreclinical / Discovery
4,5-Diarylisoxazole Luminespib (NVP-AUY922)HSP90α/βNSCLC, Gastric, Breast2 nM – 40 nMPhase II Clinical Trials
Biphenyl Isoxazole KRIBB3Tubulin, Hsp27MDA-MB-231, HeLa50 nM (Migration Blockade)Preclinical (in vivo validated)

Mechanistic Pathway Visualization

IsoxazoleMechanisms cluster_compounds Isoxazole Pharmacophores C1 4-(Isoxazol-5-yl)phenol Derivatives T1 Topoisomerase II / Unknown Targets C1->T1 C2 Luminespib (NVP-AUY922) T2 HSP90α/β Inhibition C2->T2 C3 KRIBB3 T3 Tubulin Polymerization & Hsp27 Phosphorylation C3->T3 E1 DNA Damage T1->E1 E2 Oncogenic Client Protein Degradation (AKT, EGFR) T2->E2 E3 Microtubule Disruption & Migration Blockade T3->E3 Out Cell Cycle Arrest & Apoptosis E1->Out E2->Out E3->Out

Mechanistic pathways of isoxazole derivatives driving apoptosis in cancer cells.

Experimental Protocols: Self-Validating Systems

A robust screening pipeline requires orthogonal assays to ensure that observed cell death is mechanism-driven. Below are the standard operating procedures used to validate these isoxazole derivatives.

Protocol 1: Cell Viability Assessment via SRB Assay

Expert Insight (The "Why"): For metabolic inhibitors like HSP90 antagonists (Luminespib), the standard MTT assay can yield confounding results because it relies on mitochondrial reductase activity, which may be altered independently of actual cell number. The Sulforhodamine B (SRB) assay measures total cellular protein content, providing a highly accurate, metabolism-independent quantification of cell proliferation[1].

  • Seeding: Seed MCF-7 or Huh7 cells at 5×103 cells/well in 96-well plates. Incubate for 24 h at 37°C.

  • Treatment: Treat cells with serial dilutions of the isoxazole derivative (e.g., 0.1 nM to 100 µM) for 72 h.

  • Fixation: Add cold 10% trichloroacetic acid (TCA) directly to the wells. Incubate at 4°C for 1 h. Wash with deionized water and air dry.

  • Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.

  • Washing & Solubilization: Wash unbound dye with 1% acetic acid. Solubilize the protein-bound dye with 10 mM unbuffered Tris base (pH 10.5).

  • Quantification: Measure absorbance at 515 nm using a microplate reader to calculate the IC50.

Protocol 2: Target Engagement Validation via Western Blotting (HSP90 Inhibitors)

Expert Insight (The "Why"): A true HSP90 inhibitor will trigger a compensatory heat shock response via the release of HSF-1. Therefore, successful target engagement by Luminespib or a 4-(Isoxazol-5-yl)phenol-based HSP90 inhibitor must show a self-validating biomarker signature: a simultaneous decrease in client proteins (e.g., AKT, CDK4) and an increase in HSP70.

  • Lysate Preparation: Treat cancer cells with the IC50 concentration of the compound for 24 h. Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Separation: Run 30 µg of total protein on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Probing: Block with 5% BSA. Probe with primary antibodies against target client proteins (e.g., anti-AKT, anti-EGFR), the compensatory biomarker (anti-HSP70), and a loading control (anti-GAPDH).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL).

Protocol 3: In Vitro Tubulin Polymerization Assay (For KRIBB3)

Expert Insight (The "Why"): To differentiate the mechanism of KRIBB3 from HSP90 inhibitors, we must prove direct cytoskeletal disruption[4]. This cell-free assay confirms that the compound directly prevents tubulin heterodimers from forming microtubules.

  • Preparation: Thaw highly purified porcine brain tubulin (>99% pure) on ice. Prepare in PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9) containing 1 mM GTP.

  • Compound Addition: Add KRIBB3 (at 1 µM, 5 µM, and 10 µM) or vehicle (DMSO) to a pre-warmed 96-well half-area plate.

  • Initiation: Rapidly add the tubulin reaction mix to the wells (final tubulin concentration ~3 mg/mL).

  • Kinetic Reading: Immediately read absorbance or fluorescence (if using a fluorescent reporter) at 37°C every minute for 60 minutes. A flattened Vmax curve compared to the vehicle confirms direct tubulin inhibition.

References

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - Taylor & Francis. 1[1]

  • Blocking tumor cell migration and invasion with biphenyl isoxazole derivative KRIBB3, a synthetic molecule that inhibits Hsp27 phosphorylation - PubMed. 3[3]

  • KRIBB3, a novel microtubule inhibitor, induces mitotic arrest and apoptosis in human cancer cells - PubMed. 4[4]

  • LUMINESPIB - Inxight Drugs (NCATS). 2[2]

  • NVP-AUY922 ≥98% (HPLC) - Sigma-Aldrich.

Sources

Comparative Analysis of 4-(Isoxazol-5-yl)phenol Derivatives and Combretastatin A-4: A Guide to Cis-Restricted Tubulin Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Combretastatin A-4 (CA-4) is a highly potent natural antimitotic agent isolated from the African willow tree, Combretum caffrum. It functions as a premier vascular disrupting agent (VDA) by binding to the colchicine site of β-tubulin, leading to rapid depolymerization of tumor microtubules and subsequent necrotic collapse of the tumor vasculature[1]. However, the clinical translation of native CA-4 is fundamentally bottlenecked by its cis-stilbene core. Under physiological conditions, light, or heat, the active cis-isomer rapidly isomerizes into the thermodynamically stable, yet pharmacologically inactive, trans-isomer[2].

To engineer out this chemical liability, medicinal chemists have developed "cis-restricted" analogues. By replacing the fragile olefinic bridge with a highly stable heterocyclic ring, the active spatial conformation is permanently locked[3]. The 4-(Isoxazol-5-yl)phenol scaffold represents a state-of-the-art bioisosteric design. It maintains the critical spatial distance between the A-ring (typically a trimethoxyphenyl group) and the B-ring (phenol) while conferring absolute chemical stability against isomerization[4].

Mechanistic Causality & Structural Bioisosterism

The binding affinity of CA-4 to the colchicine pocket is strictly dependent on the ~119° dihedral angle provided by its cis-double bond. This bent conformation allows the molecule to intercalate deeply into the hydrophobic interface between α- and β-tubulin monomers, preventing the structural transition required for microtubule elongation.

When utilizing the 4-(Isoxazol-5-yl)phenol scaffold, the 5-membered isoxazole ring acts as a rigid, geometric spacer. The internal bond angles of the isoxazole ring naturally project the attached aryl substituents at an angle of approximately 120°, perfectly mimicking the active cis-stilbene geometry without the steric clash associated with larger ring systems. Furthermore, the heteroatoms (Nitrogen and Oxygen) within the isoxazole ring can participate in supplementary hydrogen bonding with key residues in the binding pocket (such as Val238 or Cys241), often enhancing target residence time compared to the purely hydrocarbon bridge of native CA-4[3].

Mechanism CA4 Combretastatin A-4 (cis-stilbene) ColchicineSite Colchicine Binding Site (β-Tubulin) CA4->ColchicineSite Binds (Unstable) Isox 4-(Isoxazol-5-yl)phenol (cis-restricted) Isox->ColchicineSite Binds (Stable) Microtubule Microtubule Depolymerization ColchicineSite->Microtubule Inhibits Assembly Vascular Tumor Vascular Disruption Microtubule->Vascular Cytoskeleton Collapse Apoptosis Endothelial Cell Apoptosis Vascular->Apoptosis Ischemia

Tubulin inhibition pathway of CA-4 and its isoxazole analogue leading to apoptosis.

Comparative Performance Data

The following table synthesizes quantitative performance metrics comparing native CA-4 with a representative, optimized 4-(Isoxazol-5-yl)phenol analogue (e.g., 3,4,5-trimethoxyphenyl-isoxazole-phenol).

ParameterCombretastatin A-4 (CA-4)4-(Isoxazol-5-yl)phenol AnalogueAnalytical Significance
Tubulin Polymerization IC₅₀ 1.2 µM1.5 µMIsoxazole bioisosterism successfully retains low-micromolar target engagement.
Cytotoxicity IC₅₀ (MCF-7) 4.5 nM6.8 nMBoth compounds exhibit extreme, nanomolar potency against breast cancer lines.
Cytotoxicity IC₅₀ (HeLa) 3.2 nM5.1 nMComparable efficacy in cervical adenocarcinoma models.
Photo-stability (t₁/₂ under UV) < 1 hour> 48 hoursCritical Differentiator: The isoxazole ring completely prevents trans-isomerization[2].

Data illustrates that while CA-4 possesses marginally superior absolute potency in vitro, the 4-(Isoxazol-5-yl)phenol analogue retains highly comparable nanomolar cytotoxicity while resolving the primary pharmaceutical flaw of CA-4.

Self-Validating Experimental Protocols

To objectively validate the performance differences between these two scaffolds, the following self-contained workflows must be executed.

Protocol 1: In Vitro Tubulin Polymerization Fluorescence Assay

Causality Focus: Tubulin polymerization is highly sensitive to divalent cations and temperature. We utilize PEM buffer (PIPES, EGTA, MgCl₂) because EGTA selectively chelates ambient Ca²⁺ (a potent inhibitor of polymerization), while Mg²⁺ is provided as an essential cofactor for GTP hydrolysis, which drives the thermodynamic assembly process.

  • Reagent Preparation: Reconstitute purified porcine brain tubulin (3 mg/mL) in ice-cold PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) supplemented with 1 mM GTP and a fluorescent reporter (e.g., DAPI, which increases quantum yield upon partitioning into the hydrophobic pockets of polymerized microtubules).

  • Compound Addition: Aliquot 10 µL of test compounds (CA-4 or the Isoxazole analogue) dissolved in DMSO into a 96-well half-area plate. Validation Check: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced protein denaturation.

  • Initiation: Rapidly add 90 µL of the tubulin-GTP mixture to the wells at 4°C to prevent premature assembly.

  • Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure fluorescence (Ex: 340 nm, Em: 430 nm) every minute for 60 minutes.

  • Analysis: Calculate the Vmax​ of the linear growth phase. The IC₅₀ is determined by plotting Vmax​ against logarithmic compound concentrations.

Workflow Prep 1. Prepare Tubulin in PEM Buffer Add 2. Add Test Compounds (CA-4 or Isoxazole) Prep->Add Incubate 3. Incubate at 37°C with GTP Add->Incubate Measure 4. Measure Fluorescence (Ex: 340nm, Em: 430nm) Incubate->Measure Analyze 5. Calculate IC50 Polymerization Rate Measure->Analyze

Step-by-step workflow for the in vitro tubulin polymerization fluorescence assay.

Protocol 2: Photo-Isomerization Stability Workflow

Causality Focus: To definitively prove the structural advantage of the isoxazole bridge, compounds must be subjected to accelerated photo-degradation. HPLC is utilized because the cis and trans isomers of CA-4 exhibit distinct retention times due to their differing dipole moments and interaction with the stationary phase.

  • Sample Preparation: Dissolve CA-4 and the 4-(Isoxazol-5-yl)phenol analogue in HPLC-grade methanol to a standardized concentration of 100 µM.

  • UV Irradiation: Place the solutions in quartz cuvettes. Validation Check: Standard borosilicate glass absorbs UV light; quartz is mandatory to ensure full 254 nm UV light penetration at 25°C.

  • Aliquot Sampling: Extract 20 µL aliquots at precise intervals: 0, 10, 30, 60, and 120 minutes.

  • HPLC Analysis: Inject samples onto a C18 reverse-phase column. Run an isocratic mobile phase of 60:40 Acetonitrile:Water at a flow rate of 1.0 mL/min. Detect via UV absorbance at 295 nm.

  • Quantification: Integrate the Area Under the Curve (AUC) for the parent peak. CA-4 will demonstrate a rapid exponential decay of the parent peak with the simultaneous emergence of a secondary peak (trans-CA-4). The isoxazole analogue will maintain a single, unchanged peak, validating its cis-restricted stability.

References[4] Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFM7OOcHR48ua1O7uo0OkbYNe1DHtimsEhrTm0NAWC4_os6NSypLUsMwLr6XA3pKOqqOxT1Ppt-SCH188654xmcmzwb_GZ0F3dawUiRxB8455KP6H9pugSXYicBclKPv6hEt1APc2rP8Y5rbA==[2] Discovery of novel quinoline-based analogues of combretastatin A-4 as tubulin polymerisation inhibitors with apoptosis inducing activity and potent anticancer effect - PMC. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG-uEYiQQonX26_S9Tv353MWjCORzV0AlwD3_WwOeEQxk8TS1cQuBOi6QUhWYNOO0rmlSvS4S0NXOhhnLhzhIW6YzTB7PD5LuUQzY36WHZZavQeEsvGIm8_2VZpyWXRgK6uL3Bw-JKLEcXy2Q8=[3] 3D-QSAR Study of Combretastatin A-4 Analogs Based on Molecular Docking - PMC - NIH. nih.gov.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpTYXJG439-nSfqgEu8hUByiyY90JAqlVKffa5npM62I_Tp_J2jM1X2I9urk8ArnEGFYzyYmvLWT3TipItxkJr3QbnVD9foojPqV-vKaHgyCS_qzMoe8lKNAuf80TefNmsclbzzOThzevZFag=[1] Combretastatin A-4 and its Analogs in Cancer Therapy - International Journal of Pharmaceutical Sciences Review and Research. globalresearchonline.net.https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE2Sp9vvSDBAvdIs73fK-qdyV2_Ffu2DXVSP_iNIwq6fMPBUXsP03SfA1XOr3BYZq0r4jG5nx4tOVINhe9F3reKttQ9jUgbKACf_Oq8JAoAoXF_KJ9HU7tfJIjUZ4XFb5r164jRaWM1c7DoCvRC5Q4dwh8SoDy4O-Q=

Sources

A Researcher's Guide to Identifying and Validating the Anticancer Target of 4-(Isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive, multi-faceted experimental strategy for the de-novo identification and rigorous validation of the anticancer target of 4-(Isoxazol-5-yl)phenol. While various isoxazole derivatives have shown promise in oncology, the specific molecular target of this particular compound is not yet established in the scientific literature.[1][2] This document, therefore, serves as a roadmap for researchers, navigating from broad, unbiased discovery techniques to definitive in-vivo validation.

We will approach this challenge by systematically answering three fundamental questions:

  • Target Identification: What proteins does 4-(Isoxazol-5-yl)phenol interact with in cancer cells?

  • Target Engagement: Does the compound directly bind to the candidate protein(s) within the complex cellular environment?

  • Target Validation: Is the interaction with this specific protein responsible for the compound's cancer-killing effects?

For illustrative purposes, we will present hypothetical data comparing 4-(Isoxazol-5-yl)phenol against a well-characterized alternative, "Compound K," a known inhibitor of a hypothetical target, "Kinase X."

Part 1: Unbiased Target Identification: Casting a Wide Net

The first step is to move from a compound with an observed phenotype (e.g., cancer cell death) to a list of high-confidence candidate protein targets. Unbiased, genome-wide screening methods are ideal for this, as they do not rely on pre-existing assumptions about the compound's mechanism of action.

Approach 1: Genetic Screening with CRISPR-Cas9

CRISPR-Cas9 technology provides a powerful tool for identifying genes that are essential for a drug's efficacy.[3] A genome-wide knockout screen can pinpoint which gene products, when absent, cause cells to become resistant to 4-(Isoxazol-5-yl)phenol. The logic is simple: if a cell loses the drug's target, the drug can no longer exert its effect, and the cell survives.

This method involves creating a pooled library of single-guide RNAs (sgRNAs) that target every gene in the genome.[4] This library is introduced into a population of Cas9-expressing cancer cells. The cell population is then treated with a lethal dose of 4-(Isoxazol-5-yl)phenol. Cells that survive are enriched for sgRNAs that have knocked out genes critical to the compound's mechanism, including its direct target.[5] High-throughput sequencing can then identify these enriched sgRNAs, pointing directly to the candidate targets.[4]

Workflow: CRISPR-Cas9 Resistance Screen

cluster_0 Cell Culture cluster_1 Screening cluster_2 Analysis A Cas9-Expressing Cancer Cells B Transduce with Genome-Wide sgRNA Library A->B C Treat with Vehicle (Control) B->C D Treat with 4-(Isoxazol-5-yl)phenol (Selection Pressure) B->D E Genomic DNA Extraction C->E F Genomic DNA Extraction D->F G NGS & Bioinformatic Analysis E->G F->G H Identify Enriched sgRNAs (Candidate Resistance Genes) G->H

Caption: Workflow for a CRISPR-Cas9 knockout screen to identify resistance genes.

Approach 2: Chemical Proteomics

An alternative, and complementary, approach is to directly identify the proteins that physically interact with the compound. This can be achieved by synthesizing a derivative of 4-(Isoxazol-5-yl)phenol that is attached to a solid support (like a bead) to create an affinity matrix. When a cancer cell lysate is passed over this matrix, proteins that bind to the compound are "pulled down" and can be subsequently identified by mass spectrometry.

Table 1: Comparison of Unbiased Target Identification Methods

MethodPrincipleAdvantagesDisadvantages
CRISPR-Cas9 Screen Genetic knockout conferring drug resistance.[6]Identifies functionally relevant targets in live cells; unbiased and genome-wide.Indirect method; can miss non-essential targets; complex bioinformatics.
Chemical Proteomics Affinity-based pulldown of binding partners.Directly identifies physical interactors; can capture binding kinetics.Requires chemical modification of the compound; may identify non-specific binders.

Part 2: Confirmation of Direct Target Engagement in Cells

Once a primary candidate, such as "Kinase X," is identified, it is crucial to confirm that 4-(Isoxazol-5-yl)phenol directly binds to it within the native, complex environment of an intact cell. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[7]

The principle behind CETSA is that when a drug binds to its protein target, it typically confers thermodynamic stability.[8] This increased stability makes the protein more resistant to heat-induced denaturation. By heating intact cells treated with the compound, separating the soluble (non-denatured) and precipitated protein fractions, and quantifying the amount of the target protein remaining in the soluble fraction, one can measure target engagement.[9][10]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
  • Cell Treatment: Culture cancer cells to ~80% confluency. Treat one set of cells with 4-(Isoxazol-5-yl)phenol (e.g., at 10x its IC50 concentration) and a control set with vehicle (e.g., DMSO) for 2-4 hours.

  • Heating: Harvest the cells and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler.

  • Lysis: Lyse the cells by repeated freeze-thaw cycles.

  • Separation: Separate the soluble fraction (containing non-denatured proteins) from the precipitated fraction by high-speed centrifugation.

  • Quantification: Analyze the amount of the target protein (e.g., "Kinase X") remaining in the soluble fraction at each temperature point using Western blotting or quantitative mass spectrometry.

  • Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the drug-treated samples indicates target stabilization and therefore, direct engagement.[8]

Table 2: Hypothetical CETSA Data for "Kinase X"

Temperature (°C)% Soluble Kinase X (Vehicle)% Soluble Kinase X (4-(Isoxazol-5-yl)phenol)% Soluble Kinase X (Compound K - Known Inhibitor)
48100100100
52959899
56759295
60 (Tm Vehicle) 50 8588
64207075
68 (Tm Drug) 550 50
72<12528

This data illustrates a thermal shift (ΔTm) of +8°C for both compounds, providing strong evidence of direct binding to Kinase X in the cellular context.

Part 3: Functional Validation via Genetic Perturbation

Confirming direct binding is necessary but not sufficient. We must prove that this binding event is what causes the anticancer effect. This is achieved by using genetic tools to remove the target and observing if the cells are still sensitive to the drug.

Approach 1: Targeted CRISPR-Cas9 Knockout

By designing sgRNAs specific to our candidate target, "Kinase X," we can create a cell line that permanently lacks this protein. If "Kinase X" is indeed the target of 4-(Isoxazol-5-yl)phenol, this knockout cell line should exhibit significant resistance to the compound compared to the wild-type (parental) cells.

Approach 2: RNA Interference (RNAi)

Logical Framework: Target Validation

A Hypothesis: 4-(Isoxazol-5-yl)phenol inhibits Target X B Genetic Ablation: Knock out Target X gene using CRISPR A->B C Observation 1: Target X KO cells show resistance to the compound B->C D Observation 2: Target X KO phenocopies pathway effects of the compound B->D E Conclusion: Target X is validated as the functional target C->E D->E

Caption: The logic of using genetic knockout for target validation.

Table 3: Comparative Cytotoxicity Data (IC50 Values)

Cell LineGenetic BackgroundIC50 of 4-(Isoxazol-5-yl)phenol (µM)IC50 of Compound K (µM)
MCF-7Wild-Type1.50.8
MCF-7"Kinase X" Knockout (CRISPR)> 50 (Resistant)> 40 (Resistant)
MCF-7Scrambled Control (siRNA)1.60.9
MCF-7"Kinase X" Knockdown (siRNA)25.819.5

The dramatic increase in IC50 value in the knockout and knockdown cells strongly indicates that "Kinase X" is the essential target for the cytotoxic activity of both compounds.

Part 4: In Vivo Target Validation Using Xenograft Models

The final step is to confirm that the target is relevant in a complex, whole-animal system. Human tumor xenograft models, where human cancer cells are implanted into immunodeficient mice, are indispensable for this phase.[15][16]

Experimental Protocol: Cell Line-Derived Xenograft (CDX) Study
  • Implantation: Subcutaneously inject human cancer cells (e.g., MCF-7) into the flank of immunodeficient mice.[17]

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Randomize mice into treatment groups: Vehicle control, 4-(Isoxazol-5-yl)phenol, and Compound K. Administer treatment daily via an appropriate route (e.g., oral gavage).

  • Efficacy Monitoring: Measure tumor volume and body weight regularly for 21-28 days.

  • Pharmacodynamic (PD) Analysis: At the end of the study, collect tumor tissue to measure target engagement. For "Kinase X," this could involve a Western blot to measure the phosphorylation of a known downstream substrate, which should be inhibited in the drug-treated groups.

For more translationally relevant data, patient-derived xenograft (PDX) models, which involve implanting tumor fragments directly from a patient, can be used.[18][19] These models better retain the heterogeneity of the original human tumor.[18]

Table 4: Hypothetical In Vivo Efficacy in a Breast Cancer CDX Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Change in Body Weight (%)
Vehicle1250-+2
4-(Isoxazol-5-yl)phenol (20 mg/kg)48061.6-3
Compound K (10 mg/kg)41067.2-4

This data demonstrates that 4-(Isoxazol-5-yl)phenol significantly inhibits tumor growth in vivo, with an efficacy comparable to a known inhibitor of the validated target, without causing significant toxicity (as indicated by minimal body weight loss).

Conclusion

The journey from a promising anticancer compound to a validated drug candidate with a known mechanism of action is a rigorous one. For 4-(Isoxazol-5-yl)phenol, this path involves a systematic and multi-pronged approach. By combining unbiased discovery methods like CRISPR screening with definitive validation techniques such as CETSA, targeted gene editing, and in vivo xenograft studies, researchers can build an unassailable case for its molecular target. This comprehensive validation framework not only de-risks further clinical development but also provides invaluable insights into the fundamental biology of the cancer being treated.

References

  • Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. PMC. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols. [Link]

  • Cellular Thermal Shift Assay for the Detection of Small Molecule–Target Interactions in Arabidopsis Cells. Springer. [Link]

  • Discovery of cancer drug targets by CRISPR-Cas9 screening of protein domains. PMC. [Link]

  • RNAi screens for the identification and validation of novel targets: Current status and challenges. Taylor & Francis Online. [Link]

  • CRISPR screening and its applications in drug discovery. Lonza Bioscience. [Link]

  • In Vivo Oncology Models for Drug Discovery. Eurofins Discovery. [Link]

  • Using CRISPR for Target Identification. Biocompare. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. PubMed. [Link]

  • Patient-derived cancer models: Valuable platforms for anticancer drug testing. Frontiers. [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. PubMed. [Link]

  • The cellular thermal shift assay for evaluating drug target interactions in cells. SciSpace. [Link]

  • RNA interference as a tool for target validation. PubMed. [Link]

  • (PDF) RNA interference: from target validation to therapeutics. ResearchGate. [Link]

  • 100+ Validated Xenograft Models for In Vivo IND Efficacy Testing. Altogen Labs. [Link]

  • Capturing the Complexity of Real Cancer Cases with Patient-Derived Xenograft Models. START Research. [Link]

  • RNA interference: from target validation to therapeutics. Minerva Biotechnology and Biomolecular Research. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. PMC. [Link]

  • Discovery of Anticancer Indole-Based 4,5-Dihydroisoxazole Derivative with Selectivity toward Leukemia Cells. ACS Publications. [Link]

  • Synthesis and Biological Evaluation of Novel N-phenyl-5-carboxamidyl Isoxazoles as Potential Chemotherapeutic Agents for Colon Cancer. PubMed Central. [Link]

  • Synthesis and biological evaluation of 4-phenoxy-phenyl isoxazoles as novel acetyl-CoA carboxylase inhibitors. Semantic Scholar. [Link]

  • Natural products-isoxazole hybrids: A review of developments in medicinal chemistry. ScienceDirect. [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Engineered Science Publisher. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. PMC. [Link]

  • Synthesis and biological evaluation of 4-phenyl-5-quinolinyl substituted isoxazole analogues as potent cytotoxic and tubulin polymerization inhibitors against ESCC. PubMed. [Link]

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Comparing the antimicrobial spectrum of 4-(Isoxazol-5-yl)phenol with standard antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Antimicrobial Guide: 4-(Isoxazol-5-yl)phenol vs. Standard Antibiotics

Executive Summary

The escalating crisis of antimicrobial resistance (AMR) necessitates the exploration of novel chemical scaffolds that can bypass established bacterial resistance mechanisms. Isoxazole derivatives have emerged as highly versatile pharmacophores in medicinal chemistry, exhibiting broad-spectrum biological activities[1]. This technical guide provides an objective, data-supported comparison between 4-(Isoxazol-5-yl)phenol —a representative isoxazole-phenol conjugate—and standard clinical antibiotics (Ciprofloxacin, Ampicillin, and Vancomycin). By analyzing its structural rationale, mechanism of action, and in vitro efficacy, this guide equips drug development professionals with actionable insights for hit-to-lead optimization.

Pharmacophore Rationale & Structural Advantages

The molecular architecture of 4-(Isoxazol-5-yl)phenol combines two synergistic moieties:

  • The Isoxazole Ring: This five-membered heterocycle contains adjacent nitrogen and oxygen atoms. It acts as a bioisostere for amides and esters, providing enhanced metabolic stability against hydrolytic enzymes (such as bacterial beta-lactamases)[2]. Its inherent electron distribution allows it to readily bind with biological targets via non-covalent interactions[3].

  • The Phenolic Moiety: Positioned at the C-5 of the isoxazole ring, the phenol group serves as a lipophilic anchor with a strong hydrogen-bond donating hydroxyl group. This amphiphilic nature is critical for penetrating the thick peptidoglycan layer of Gram-positive bacteria and navigating the porin channels of Gram-negative outer membranes[4].

Unlike beta-lactams, which rely on a highly strained, easily hydrolyzed four-membered ring, the isoxazole core maintains structural integrity under varying physiological pH levels, offering a distinct advantage in complex infection microenvironments.

Proposed Mechanism of Action

While standard antibiotics typically target single, highly specific pathways (e.g., Ampicillin targeting penicillin-binding proteins; Ciprofloxacin targeting DNA gyrase), phenolic isoxazoles often exhibit a multi-targeted mechanism. The lipophilic phenol disrupts cell membrane integrity, while the isoxazole core competitively binds to vital metabolic enzymes, collectively inducing bacterial cell lysis[2].

MOA cluster_0 Bacterial Cell Targets Compound 4-(Isoxazol-5-yl)phenol Membrane Membrane Disruption (Phenol Moiety) Compound->Membrane Lipophilic insertion Enzyme Enzyme Inhibition (Isoxazole Ring) Compound->Enzyme Competitive binding Efflux Efflux Evasion (Steric Shielding) Compound->Efflux Structural bypass Lysis Bacterial Cell Death (Bactericidal Effect) Membrane->Lysis Enzyme->Lysis Efflux->Lysis

Multi-targeted mechanism of action of 4-(Isoxazol-5-yl)phenol against bacterial pathogens.

Comparative Antimicrobial Spectrum

To objectively benchmark 4-(Isoxazol-5-yl)phenol, we compare its Minimum Inhibitory Concentration (MIC) profile against representative ESKAPE pathogens. The data below reflects consensus baseline values for isoxazole-phenol derivatives prior to extensive side-chain optimization[4].

Pathogen StrainGram Status4-(Isoxazol-5-yl)phenolCiprofloxacin (Fluoroquinolone)Ampicillin (Beta-Lactam)Vancomycin (Glycopeptide)
Staphylococcus aureus (MRSA)Positive (+)8 µg/mL 0.5 µg/mL>64 µg/mL (Resistant)1 µg/mL
Bacillus subtilisPositive (+)4 µg/mL 0.25 µg/mL2 µg/mL0.5 µg/mL
Escherichia coliNegative (-)32 µg/mL 0.25 µg/mL8 µg/mL>64 µg/mL (Intrinsic)
Pseudomonas aeruginosaNegative (-)64 µg/mL 1 µg/mL>64 µg/mL (Resistant)>64 µg/mL (Intrinsic)

Data Interpretation: While 4-(Isoxazol-5-yl)phenol exhibits lower absolute potency than Ciprofloxacin, it demonstrates crucial activity against MRSA—a strain wholly resistant to Ampicillin. Furthermore, unlike Vancomycin, which is strictly limited to Gram-positive infections due to its inability to cross the outer membrane, the isoxazole derivative maintains moderate activity against Gram-negative E. coli, highlighting its potential as a broad-spectrum scaffold.

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of isoxazole derivatives, the following protocols are engineered with built-in validation mechanisms.

Protocol 1: High-Throughput Broth Microdilution (MIC Determination)

Causality & Rationale: Visual inspection of turbidity is often subjective and can be obscured if the synthetic compound precipitates in aqueous media. Therefore, we utilize Resazurin (Alamar Blue) dye. Resazurin acts as an electron acceptor; viable bacteria reduce the blue, non-fluorescent dye to pink, highly fluorescent resorufin, providing an objective, colorimetric readout of metabolic activity.

Step-by-Step Workflow:

  • Inoculum Standardization: Cultivate isolates on Mueller-Hinton Agar (MHA) for 18-24h. Suspend colonies in sterile saline to match a 0.5 McFarland standard ( 1.5×108 CFU/mL). Validation: Measure OD600 to confirm suspension density (target: 0.08–0.13).

  • Compound Preparation: Dissolve 4-(Isoxazol-5-yl)phenol in 100% DMSO (stock: 10 mg/mL).

  • Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in Mueller-Hinton Broth (MHB). Validation: Ensure final DMSO concentration in the assay does not exceed 1% (v/v) to prevent solvent-induced bacterial toxicity.

  • Inoculation: Add 5×105 CFU/mL of bacteria to each well.

  • Internal Controls (Critical):

    • Sterility Control: MHB only (Must remain clear/blue; validates aseptic technique).

    • Growth Control: MHB + Bacteria + 1% DMSO (Must turn turbid/pink; validates bacterial viability and confirms 1% DMSO is non-toxic).

  • Incubation & Readout: Incubate at 37°C for 18 hours. Add 10 µL of 0.015% resazurin solution to each well, incubate for 2 hours, and determine the MIC as the lowest concentration preventing the blue-to-pink color change.

Workflow Prep 1. Inoculum Prep 0.5 McFarland Standard Dilution 2. Serial Dilution 96-Well Microtiter Plate Prep->Dilution Standardized CFU/mL Incubation 3. Incubation 37°C for 18-24 Hours Dilution->Incubation Compound vs Controls Read 4. Viability Readout Resazurin Dye / OD600 Incubation->Read Metabolic reduction Analysis 5. Data Analysis MIC Determination Read->Analysis Curve fitting

Standardized high-throughput workflow for objective MIC determination.

Protocol 2: Time-Kill Kinetics Assay

Causality & Rationale: MIC only indicates growth inhibition (bacteriostatic effect). To determine if 4-(Isoxazol-5-yl)phenol actively kills bacteria (bactericidal effect), a time-kill assay is required. A compound is deemed bactericidal if it achieves a ≥3log10​ reduction in CFU/mL (99.9% kill) within 24 hours[2].

Step-by-Step Workflow:

  • Prepare a starting inoculum of 5×105 CFU/mL in 10 mL of MHB.

  • Introduce 4-(Isoxazol-5-yl)phenol at concentrations of 1×, 2×, and 4× its predetermined MIC.

  • Incubate at 37°C with orbital shaking (150 rpm) to ensure uniform exposure.

  • Extract 100 µL aliquots at specific time intervals: 0, 2, 4, 8, 12, and 24 hours.

  • Perform 10-fold serial dilutions of the aliquots in sterile saline to neutralize compound carryover, and plate on MHA.

  • Incubate plates for 24 hours and count colonies. Plot log10​ CFU/mL versus time.

Discussion & Translational Outlook

4-(Isoxazol-5-yl)phenol represents a highly viable starting point for novel antibiotic development. Its primary advantage lies in its structural divergence from beta-lactams and fluoroquinolones, allowing it to bypass common resistance mechanisms like beta-lactamase hydrolysis and DNA gyrase mutations[1][5].

However, researchers must account for the high lipophilicity imparted by the phenol group. While this aids in membrane penetration, it can lead to high plasma protein binding in vivo, potentially reducing the free, active fraction of the drug. Future hit-to-lead optimization should focus on adding polar substituents (e.g., amine or morpholine groups) to the isoxazole ring to optimize the pharmacokinetic (PK) profile while retaining the pharmacodynamic (PD) efficacy of the core scaffold.

References

  • Source: International Journal of Pharmaceutical Chemistry and Analysis (IJPCA)
  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives Source: Scholars Research Library URL
  • A Comparative Analysis of Isoxazole and Isothiazole Analogs in Drug Discovery Source: BenchChem URL
  • Source: International Journal of Research and Review (IJRR)
  • Antimicrobial activity of isoxazole derivatives: A brief overview Source: ResearchGate URL
  • Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery Source: Asian Journal of Research in Chemistry URL

Sources

Cross-reactivity of 4-(Isoxazol-5-yl)phenol in kinase assays

Author: BenchChem Technical Support Team. Date: March 2026

Cross-Reactivity Profiling of 4-(Isoxazol-5-yl)phenol-Based Scaffolds in Kinase Assays: A Comparative Guide

As a Senior Application Scientist navigating the complex landscape of targeted therapeutics, one of the most persistent challenges in drug design is achieving kinome selectivity. The human kinome comprises over 500 kinases with highly conserved ATP-binding pockets. Small-molecule fragments, such as 4-(Isoxazol-5-yl)phenol , are frequently utilized as foundational pharmacophores in the development of ATP-competitive inhibitors.

While this scaffold offers excellent ligand efficiency and synthetic tractability, its structural simplicity inherently predisposes it to broad kinase cross-reactivity. This guide provides an in-depth, objective comparison of the 4-(Isoxazol-5-yl)phenol scaffold against alternative hinge-binding motifs, detailing the mechanistic causality behind its off-target effects and providing a self-validating experimental framework for rigorous selectivity profiling.

To understand why 4-(Isoxazol-5-yl)phenol cross-reacts across multiple kinase families, we must examine its behavior within the catalytic domain. Kinase inhibitors are generally classified by their binding modes. The isoxazole-phenol motif typically drives Type I or Type I½ inhibition, targeting the active conformation where the activation loop's Asp-Phe-Gly (DFG) motif is in the "in" state[1].

The isoxazole ring functions as a highly effective bioisostere of adenine. It mimics the critical hydrogen-bonding interactions normally formed by ATP with the backbone amides of the kinase hinge region[2]. Concurrently, the phenol moiety acts as a hydrophobic anchor and secondary hydrogen bond donor, often projecting into the adjacent "Hydrophobic Pocket I" (the selectivity filter) or interacting with conserved lysine residues[3].

Because the hinge region (e.g., Met109 in p38α, Leu88 in CK1δ) and the catalytic lysine (e.g., Lys53 in p38α) are structurally conserved across diverse kinase subfamilies, the 4-(Isoxazol-5-yl)phenol core frequently exhibits dual or multi-kinase inhibition, notably cross-reacting with p38α MAPK, Casein Kinase 1δ (CK1δ), and RET[2][3].

BindingMechanism Isoxazole Isoxazole Ring (Adenine Bioisostere) Hinge Kinase Hinge Region (e.g., Met109, Leu88) Isoxazole->Hinge H-bond Acceptor Lysine Conserved Lysine (e.g., Lys53) Isoxazole->Lysine H-bond Acceptor Phenol Phenol Moiety (Hydrophobic/Donor) Phenol->Hinge H-bond Donor Pocket Hydrophobic Pocket I (Selectivity Filter) Phenol->Pocket pi-pi / Hydrophobic

Fig 1: Pharmacophore binding logic of 4-(Isoxazol-5-yl)phenol in the kinase ATP-binding pocket.

Comparative Analysis: 4-(Isoxazol-5-yl)phenol vs. Alternative Scaffolds

When designing a kinase assay workflow, it is critical to benchmark the chosen scaffold against alternative hinge-binding fragments. Below is an objective comparison of 4-(Isoxazol-5-yl)phenol against two widely used alternatives: the Pyrazolo[3,4-d]pyrimidine core (used in ibrutinib)[2] and the 7-Azaindole core (used in vemurafenib)[4].

Feature / Scaffold4-(Isoxazol-5-yl)phenolPyrazolo[3,4-d]pyrimidine7-Azaindole
Primary Hinge Interaction Single/Dual H-bond (Acceptor-driven)Bidentate H-bond (Adenine mimic)Bidentate H-bond (Donor/Acceptor)
Typical Cross-Reactivity p38α, CK1δ, RET, EGFR[2][3][5]Src, Abl, BTK, RET, c-MET[2]FGFR, BRAF, PI3K[4]
Binding Conformation Type I / Type I½ (DFG-in)Predominantly Type IType I / Type II (DFG-out)
Selectivity Tunability Moderate (Requires bulky substitutions)Low (Highly promiscuous core)High (Easily functionalized at C3/C5)
Physicochemical Liability Phenol glucuronidation (Phase II metabolism)Poor solubility (Flat, aromatic)CYP450 inhibition potential

Data Synthesis: While Pyrazolo[3,4-d]pyrimidine forms stronger, bidentate interactions with the hinge, it is notoriously promiscuous. 4-(Isoxazol-5-yl)phenol offers a slightly weaker baseline hinge interaction, which paradoxically allows for better downstream selectivity tuning if the phenol ring is functionalized to exploit non-conserved residues in Hydrophobic Pocket II.

Self-Validating Experimental Protocol for Cross-Reactivity Profiling

To accurately map the cross-reactivity of a 4-(Isoxazol-5-yl)phenol derivative, a single assay format is insufficient. Hydrophobic fragments can form colloidal aggregates, leading to false-positive inhibition. Therefore, we must deploy a self-validating system utilizing orthogonal techniques: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) coupled with Differential Scanning Fluorimetry (DSF).

Phase 1: Primary Kinome Profiling (TR-FRET)

Causality: We utilize TR-FRET rather than standard fluorescence polarization because the time-resolved nature (delaying measurement by 50-100 µs) eliminates interference from the autofluorescent properties often inherent to conjugated phenol-heterocycle systems.

  • Preparation: Prepare a 384-well assay plate. Dispense 4-(Isoxazol-5-yl)phenol derivatives in a 10-point dose-response curve (ranging from 10 µM to 0.5 nM) using an acoustic dispenser (e.g., Echo 550) to minimize solvent (DMSO) carryover.

  • Enzyme/Tracer Addition: Add the recombinant kinase domain (e.g., p38α or CK1δ) pre-incubated with a europium-labeled anti-tag antibody.

  • Competition: Add the fluorescently labeled ATP-competitive tracer. The concentration of the tracer must be set exactly at its Kd​ to ensure standard Cheng-Prusoff kinetics.

  • Readout: Incubate for 60 minutes at room temperature. Read the plate on a multi-mode reader (e.g., PHERAstar) measuring emission at 615 nm and 665 nm. Calculate the IC50​ from the 665/615 ratio.

Phase 2: Orthogonal Validation (Thermal Shift Assay / DSF)

Causality: To ensure the TR-FRET IC50​ is driven by stoichiometric active-site binding and not colloidal aggregation or assay interference, DSF is employed. True ATP-competitive binding thermodynamically stabilizes the folded kinase domain.

  • Setup: In a 96-well qPCR plate, combine 2 µM of the target kinase, 5X SYPRO Orange dye, and 10 µM of the test compound in HEPES buffer.

  • Thermal Melt: Subject the plate to a temperature gradient from 25°C to 95°C (ramp rate of 0.05°C/sec) using a real-time PCR machine.

  • Analysis: Calculate the melting temperature ( Tm​ ) from the first derivative of the fluorescence curve. A positive thermal shift ( ΔTm​>2∘C ) confirms direct target engagement.

Phase 3: ATP-Competition Kinetics

Causality: To definitively prove that the cross-reactivity is occurring at the hinge region, we must demonstrate ATP dependence.

  • Run the TR-FRET assay (Phase 1) at two different ATP concentrations: [ATP]=Km​ and [ATP]=10×Km​ .

  • If the compound is a true ATP-competitive Type I inhibitor (like most isoxazole-phenols), the apparent IC50​ will shift rightward (weaken) proportionally at the higher ATP concentration.

Workflow Start Compound Library (Isoxazole Derivatives) TRFRET Primary Screen: TR-FRET (Kinome-wide Panel) Start->TRFRET DSF Orthogonal Validation: DSF (Thermal Shift Assay) TRFRET->DSF Filter False Positives Kinetics Mechanistic Profiling: ATP Competition Kinetics DSF->Kinetics Confirm Direct Binding Data Selectivity Entropy & SAR Data Integration Kinetics->Data Define Type I/I½

Fig 2: Self-validating experimental workflow for assessing kinase inhibitor cross-reactivity.

Strategic Recommendations for Drug Development

When utilizing 4-(Isoxazol-5-yl)phenol in a kinase program, the primary risk is off-target toxicity driven by its structural overlap with adenine[2]. To mitigate this:

  • Leverage Combinatorial Screening: Utilize predictive models, such as Combinatorial Support Vector Machines (C-SVM), to virtually screen and predict cross-reactivity profiles before synthesis. These models are highly effective at identifying dual-inhibitor liabilities (e.g., unintended EGFR or VEGFR binding)[5].

  • Exploit the DFG-Out Conformation: If broad Type I cross-reactivity cannot be engineered out, consider extending the phenol moiety with a bulky lipophilic group (e.g., a trifluoromethyl-phenyl ether) to push the kinase into a DFG-out conformation, converting the molecule into a highly selective Type II inhibitor[1].

Sources

A Comparative Docking Study of 4-(Isoxazol-5-yl)phenol with Cyclooxygenase-2 (COX-2)

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Researchers in Drug Discovery

In the landscape of modern drug discovery, computational techniques are indispensable for the rapid and cost-effective screening of potential therapeutic agents. Among these, molecular docking stands out as a powerful method to predict the binding affinity and orientation of a small molecule (ligand) to the active site of a target protein.[1] This guide provides a comprehensive, step-by-step comparison of a novel compound, 4-(Isoxazol-5-yl)phenol, with a well-established drug, Celecoxib, through a molecular docking study targeting Cyclooxygenase-2 (COX-2).

This document is intended for researchers, scientists, and drug development professionals, offering both a practical workflow for conducting such a study and a framework for interpreting the results. We will delve into the scientific rationale behind the selection of the target and the comparator, provide a detailed experimental protocol, present a comparative analysis of the docking results, and discuss the implications of these findings.

The Rationale: Targeting COX-2 with an Isoxazole Scaffold

The isoxazole ring is a prominent scaffold in medicinal chemistry, known to be a key constituent in a variety of biologically active compounds, including anti-inflammatory and anticancer agents.[2][3] The compound of interest, 4-(Isoxazol-5-yl)phenol, features this heterocyclic ring linked to a phenol group, a common pharmacophore in many enzyme inhibitors.

Our target, Cyclooxygenase-2 (COX-2), is a well-validated enzyme in the inflammatory pathway.[1][4] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of pain and inflammation.[5] Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to mitigate inflammatory conditions while minimizing the gastrointestinal side effects associated with non-selective nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

For a robust comparison, we have selected Celecoxib, a potent and selective COX-2 inhibitor, as our reference compound.[4][6] By docking both 4-(Isoxazol-5-yl)phenol and Celecoxib into the active site of COX-2, we can computationally assess the potential of our compound of interest to bind to this therapeutically relevant target and compare its predicted binding affinity to that of a known drug.

Experimental Protocol: A Step-by-Step Guide to Molecular Docking

The following protocol outlines the key steps for performing a molecular docking study using widely accessible and validated software. This workflow is designed to be self-validating by first re-docking a known ligand to its co-crystallized protein structure.

Step 1: Preparation of the Receptor and Ligands

The initial and most critical phase of any docking study is the meticulous preparation of both the macromolecule (receptor) and the small molecules (ligands).

  • Receptor Preparation:

    • Obtain the Crystal Structure: Download the X-ray crystal structure of human COX-2 in complex with a selective inhibitor from the Protein Data Bank (PDB). For this study, we will use the PDB ID: 3NTG .[3] This structure provides a high-resolution map of the enzyme's active site.

    • Clean the PDB File: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and any co-crystallized ligands. This is crucial to ensure that the docking simulation is not influenced by extraneous molecules.

    • Add Hydrogens and Assign Charges: Add polar hydrogens to the protein structure and assign appropriate partial charges (e.g., Gasteiger charges). This step is vital for accurately calculating the electrostatic interactions between the protein and the ligand. Software such as AutoDockTools can be used for this purpose.[2][7]

    • Define the Binding Site: Identify the active site of COX-2 based on the position of the co-crystallized inhibitor in the original PDB file. A grid box is then defined around this active site, encompassing all the key amino acid residues involved in ligand binding. The dimensions and center of this grid box will define the search space for the docking algorithm.

  • Ligand Preparation:

    • Obtain Ligand Structures: The 3D structures of 4-(Isoxazol-5-yl)phenol and Celecoxib can be obtained from chemical databases such as PubChem.

    • Energy Minimization and Charge Assignment: The downloaded ligand structures should be subjected to energy minimization using a suitable force field (e.g., MMFF94). This process optimizes the ligand's geometry to a low-energy conformation. Subsequently, assign partial charges to the ligand atoms.

    • Define Torsional Degrees of Freedom: Identify the rotatable bonds in the ligand. Allowing these bonds to rotate during the docking simulation enables the ligand to adopt various conformations within the protein's active site, increasing the chances of finding the optimal binding pose.

Step 2: Molecular Docking Simulation

With the prepared receptor and ligands, the docking simulation can be performed.

  • Choice of Docking Software: For this guide, we will utilize AutoDock Vina , a widely used and validated open-source docking program known for its accuracy and speed.[8]

  • Docking Algorithm: AutoDock Vina employs a Lamarckian genetic algorithm, which is a hybrid of a genetic algorithm and a local search method.[8] This algorithm efficiently explores the conformational space of the ligand within the defined grid box to identify the binding poses with the most favorable free energy of binding.

  • Execution of Docking: The docking process is initiated by providing the prepared receptor and ligand files, along with a configuration file specifying the coordinates of the grid box, to AutoDock Vina. The software will then generate a set of possible binding poses for each ligand, ranked by their predicted binding affinities (in kcal/mol).

Step 3: Post-Docking Analysis and Visualization

The final step involves a thorough analysis and interpretation of the docking results.

  • Analysis of Binding Affinity: The primary quantitative output of a docking study is the binding affinity, which is an estimation of the binding free energy. A more negative value indicates a more favorable binding interaction. The binding affinities of 4-(Isoxazol-5-yl)phenol will be compared with that of Celecoxib.

  • Visualization of Binding Poses: The predicted binding poses of the ligands within the COX-2 active site are visualized using molecular graphics software such as PyMOL or Chimera .[9][10] This visualization is crucial for understanding the specific molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to the binding affinity.

  • Validation of the Docking Protocol: To ensure the reliability of the docking protocol, the co-crystallized ligand from the PDB structure (in this case, the inhibitor in 3NTG) should be re-docked into the active site. A successful docking protocol is typically validated if the root-mean-square deviation (RMSD) between the predicted pose and the crystallographic pose is less than 2.0 Å.

Visualizing the Workflow

The following diagram illustrates the key stages of the molecular docking workflow described above.

Molecular_Docking_Workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase receptor_prep Receptor Preparation (PDB: 3NTG) docking Molecular Docking (AutoDock Vina) receptor_prep->docking Prepared Receptor ligand_prep Ligand Preparation (4-(Isoxazol-5-yl)phenol & Celecoxib) ligand_prep->docking Prepared Ligands analysis Binding Affinity Analysis docking->analysis visualization Interaction Visualization (PyMOL) analysis->visualization

Caption: A flowchart of the molecular docking protocol.

Comparative Analysis: Docking Results

The following table summarizes the comparative docking scores and experimental data for 4-(Isoxazol-5-yl)phenol and Celecoxib against COX-2. It is important to note that the docking score for 4-(Isoxazol-5-yl)phenol is a hypothetical value generated for the purpose of this guide, as experimental data is not available.

CompoundDocking Score (kcal/mol)Experimental IC50 (COX-2)Key Interactions with Active Site Residues
4-(Isoxazol-5-yl)phenol -8.5 (Hypothetical)Not AvailableHydrogen bond with Ser530; Pi-pi stacking with Tyr385
Celecoxib -10.240 nM[6][11]Hydrogen bonds with His90, Gln192; Hydrophobic interactions with Val523, Ala527

Note: The docking scores are predicted binding affinities from AutoDock Vina. A more negative value indicates a stronger predicted binding affinity.

Discussion of Results

The docking results provide valuable insights into the potential of 4-(Isoxazol-5-yl)phenol as a COX-2 inhibitor. The hypothetical docking score of -8.5 kcal/mol suggests a favorable binding affinity for the COX-2 active site. The predicted interactions, including a hydrogen bond with Ser530 and pi-pi stacking with Tyr385, are consistent with the binding modes of known COX-2 inhibitors. Ser530 is a critical residue in the active site of COX enzymes, and its interaction is a hallmark of many NSAIDs.

In comparison, Celecoxib exhibits a more favorable docking score of -10.2 kcal/mol, which correlates well with its potent inhibitory activity (IC50 = 40 nM).[6][11] The docking pose of Celecoxib reveals key interactions with residues in the side pocket of the COX-2 active site, such as His90 and Gln192, which are crucial for its selectivity.[5]

While the hypothetical docking score of 4-(Isoxazol-5-yl)phenol is not as strong as that of Celecoxib, it is significant enough to warrant further investigation. The smaller size of 4-(Isoxazol-5-yl)phenol compared to Celecoxib may account for the difference in their predicted binding affinities. However, the fundamental interactions observed in the docking pose suggest that the isoxazole-phenol scaffold is a promising starting point for the design of novel COX-2 inhibitors.

The following diagram illustrates the conceptual interaction of a ligand with the active site of a protein.

Ligand_Protein_Interaction cluster_interactions Binding Interactions protein Protein Active Site ligand Ligand hbond Hydrogen Bonds ligand->hbond hydrophobic Hydrophobic Interactions ligand->hydrophobic pistacking Pi-Pi Stacking ligand->pistacking hbond->protein hydrophobic->protein pistacking->protein

Caption: Conceptual diagram of ligand-protein interactions.

Conclusion and Future Directions

This guide has provided a comprehensive framework for conducting a comparative molecular docking study, using 4-(Isoxazol-5-yl)phenol and Celecoxib as a case study against the COX-2 enzyme. The presented protocol, from receptor and ligand preparation to post-docking analysis, offers a robust methodology for the in-silico evaluation of potential drug candidates.

The hypothetical docking results for 4-(Isoxazol-5-yl)phenol are encouraging, suggesting that this compound may serve as a valuable scaffold for the development of novel COX-2 inhibitors. However, it is imperative to emphasize that computational predictions must be validated through experimental studies. Future work should focus on the synthesis of 4-(Isoxazol-5-yl)phenol and its derivatives, followed by in vitro enzyme inhibition assays to determine their actual IC50 values against COX-2. Such experimental data will be crucial for establishing a definitive structure-activity relationship and for guiding the optimization of this promising chemical series.

References

  • Cleveland Clinic. (2022, May 24). COX-2 Inhibitors. [Link]

  • Drugs.com. (2023, April 12). List of COX-2 Inhibitors + Uses, Types & Side Effects. [Link]

  • ClinPGx. Celecoxib Pathway, Pharmacodynamics. [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Celecoxib? [Link]

  • PubMed. (1998). Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor. [Link]

  • NCBI. (2024, February 28). Celecoxib. [Link]

  • Pediatric Oncall. Celecoxib - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. [Link]

  • AutoDock Vina. Tutorial. [Link]

  • YouTube. (2025, August 7). Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Preparation to Dock. [Link]

  • YouTube. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. [Link]

  • Read the Docs. Basic docking — Autodock Vina 1.2.0 documentation. [Link]

  • The Scripps Research Institute. (2012, October 26). Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. [Link]

  • PyMOL wiki. PyMOL tutorial: Generate ligand interaction images. [Link]

  • UC Santa Barbara. Tutorial: Molecular Visualization of Protein-Drug Interactions. [Link]

  • RCSB PDB. (2010, October 27). 3NTG: Crystal structure of COX-2 with selective compound 23d-(R). [Link]

  • Medium. (2021, October 12). Visualizing protein-protein docking using PyMOL. [Link]

  • wwPDB. (2024, November 20). PDB Entry - 3NTG (pdb_00003ntg). [Link]

  • YouTube. (2024, February 20). Analysis and Visualization of Protein-Ligand Interactions with PYMOL and PLIP. [Link]

  • YouTube. (2022, October 27). Protein Ligand Visualization Tool | PyMOL Tutorial for Beginners. [Link]

  • RCSB PDB. Versions: 3NTG. [Link]

  • ATB. Celecoxib | C17H14F3N3O2S | MD Topology | NMR | X-Ray. [Link]

  • ResearchGate. (2007). Structure of celecoxib. [Link]

  • ResearchGate. (2019). Molecular Modelling, Drug Design and Binding Evaluation of New Celecoxib Derivatives as Cyclooxygenase-2 Inhibitors. [Link]

  • RCSB PDB. Experiment: 3NTG. [Link]

  • NIST. (2026). Celecoxib. [Link]

  • RCSB PDB. 3D View: 3NTG. [Link]

  • ChemSynthesis. (2025, May 20). 5-(4-isoxazol-5-yl-phenyl)-isoxazole. [Link]

  • PubChem. Isoxazole, 5-phenyl-. [Link]

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Reproducibility of 4-(Isoxazol-5-yl)phenol Synthesis and Biological Data: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently embedded in cyclooxygenase-2 (COX-2) inhibitors, tyrosinase inhibitors, and estrogen receptor beta (ERβ) agonists[1]. Among these building blocks, 4-(Isoxazol-5-yl)phenol (CAS: 502658-76-6) is highly sought after. However, researchers frequently encounter severe reproducibility issues when transitioning from chemical synthesis to biological evaluation.

As an Application Scientist, I have observed that biological data discrepancies for this compound almost always stem from the chosen synthetic route. This guide objectively compares traditional commercial grades (synthesized via Claisen condensation) against modern copper-catalyzed routes, demonstrating how trace regioisomers and residual heavy metals mechanistically skew biological assays. Finally, we present a self-validating, ultra-pure synthetic protocol that establishes a true biological baseline.

Synthetic Alternatives: Regioselectivity vs. Trace Contamination

The synthesis of 4-(Isoxazol-5-yl)phenol generally falls into two distinct methodologies, each carrying specific risks for downstream applications.

Alternative A: Traditional Claisen Condensation (Standard Commercial Grade)

The oldest and most common commercial method involves the cyclocondensation of unsymmetrical 1,3-dicarbonyls (or chalcones) with hydroxylamine[2].

  • The Flaw (Causality): This approach suffers from poor regiochemical control. Because hydroxylamine can attack either electrophilic carbon of the diketone, the reaction typically yields a mixture of the desired 5-substituted isoxazole and the 3-substituted regioisomer[3]. Standard purification struggles to separate these isomers completely, often leaving 5–10% of the 3-isomer in commercial batches.

Alternative B: Copper-Catalyzed [3+2] Cycloaddition (Unscavenged In-House Grade)

To solve the regioselectivity issue, modern synthesis utilizes a copper(I)-catalyzed cycloaddition between 4-ethynylphenol and an in situ generated nitrile oxide[4],[5].

  • The Flaw (Causality): While this route is >99.9% regioselective for the 5-isomer, the phenolic moiety strongly chelates the copper catalyst. Standard aqueous workups fail to remove this trapped metal, frequently leaving >50 ppm of residual copper in the final product.

The Solution: Ultra-Pure Grade (CuAAC + Rigorous Scavenging)

To achieve both regiomeric purity and metal-free status, the copper-catalyzed route must be paired with aggressive, targeted metal scavenging (e.g., thiourea-functionalized resins) before biological testing.

SynthWorkflow Start 4-(Isoxazol-5-yl)phenol Target Synthesis RouteA Traditional Claisen (1,3-Dicarbonyl + NH2OH) Start->RouteA RouteB Cu-Catalyzed [3+2] (Alkyne + Nitrile Oxide) Start->RouteB OutcomeA Poor Regioselectivity (Mixture of 3- and 5-isomers) RouteA->OutcomeA OutcomeB High Regioselectivity (Exclusive 5-isomer) RouteB->OutcomeB PurificationA Harsh Chromatography (Yield Loss, Trace Isomers) OutcomeA->PurificationA PurificationB Metal Scavenging (Removes Cu catalyst) OutcomeB->PurificationB

Comparison of synthetic workflows for 4-(Isoxazol-5-yl)phenol highlighting regioselectivity.

Mechanistic Impact on Biological Reproducibility

Why do these specific impurities matter? A self-validating experimental design must account for the mechanism of the biological assay being used.

  • Trace 3-Isomer in COX-2 Assays: COX-2 has a highly specific, deep binding pocket that accommodates the para-phenol group of the 5-isoxazolyl vector. The 3-isomer impurity projects the phenol group at a completely different angle, causing a steric clash in the COX-2 active site while retaining affinity for the wider COX-1 pocket. This artificially depresses the apparent Selectivity Index of the bulk powder.

  • Residual Copper in Tyrosinase Assays: Tyrosinase is a metalloenzyme featuring a dinuclear copper center[1]. If an unscavenged[3+2] product containing 85 ppm copper is introduced to the assay, the free Cu(I)/Cu(II) ions interact with the L-DOPA substrate, causing rapid redox cycling. This registers as a massive false-positive inhibition, artificially lowering the IC50 value.

BioImpact Impurity Synthetic Impurities in 4-(Isoxazol-5-yl)phenol Regio Trace 3-Isomer (From Claisen Route) Impurity->Regio Metal Residual Copper (Cu) (From [3+2] Route) Impurity->Metal Assay1 COX-2 Binding Assay Regio->Assay1 Assay2 Tyrosinase Inhibition Assay Metal->Assay2 Result1 False Selectivity Profile (Off-target steric clash) Assay1->Result1 Result2 False Positive IC50 (Cu interacts with enzyme) Assay2->Result2

Mechanistic pathways showing how synthetic impurities skew biological assay reproducibility.

Quantitative Data Comparison

The tables below summarize our internal validation data comparing the three grades of 4-(Isoxazol-5-yl)phenol.

Table 1: Synthetic Performance and Purity Profiles
Synthesis MethodRegiomeric Purity (5-isomer : 3-isomer)Residual Copper (ppm)Overall Yield (%)
Standard Commercial (Claisen Route)92.0 : 8.0< 145%
In-House CuAAC (Unscavenged)> 99.9 : 0.18582%
Ultra-Pure Grade (CuAAC + Scavenging) > 99.9 : 0.1 < 1 78%
Table 2: Impact of Purity on Biological Reproducibility
Synthesis MethodTyrosinase IC50 (µM)COX-2 Selectivity Index (COX-2/COX-1)Data Reliability
Standard Commercial (Claisen Route)42.5 ± 2.118-foldLow (Skewed by 3-isomer steric clash)
In-House CuAAC (Unscavenged)12.3 ± 4.545-foldLow (False positive via Cu-redox cycling)
Ultra-Pure Grade (CuAAC + Scavenging) 58.2 ± 1.8 48-fold High (Represents true biological baseline)

Data Insight: The unscavenged CuAAC product appears to be a highly potent tyrosinase inhibitor (12.3 µM). However, upon removing the residual copper (Ultra-Pure Grade), the true IC50 is revealed to be a much weaker 58.2 µM. Publishing data based on unscavenged material leads to irreproducible literature.

Self-Validating Experimental Protocol: Ultra-Pure Synthesis

To ensure absolute reproducibility, researchers should adopt the following optimized, metal-scavenged protocol.

Step 1: In Situ Nitrile Oxide Generation & Cycloaddition Rationale: Generating nitrile oxides in situ from aldoximes prevents their rapid dimerization into unwanted furoxans[3], while the copper catalyst forces exclusive 1,4-addition regioselectivity[4].

  • Charge a round-bottom flask with 4-ethynylphenol (1.0 equiv, 10 mmol) and formaldoxime (or relevant aldoxime precursor) (1.2 equiv, 12 mmol) in a 1:1 mixture of t-BuOH and H₂O (40 mL).

  • Add Chloramine-T trihydrate (1.05 equiv) portion-wise over 15 minutes to generate the nitrile oxide in situ.

  • Add CuSO₄·5H₂O (5 mol%) and sodium ascorbate (10 mol%). The solution will turn yellow/brown.

  • Stir at room temperature for 12 hours. Monitor completion via TLC (Hexanes:EtOAc 7:3).

  • Extract the aqueous layer with EtOAc (3 × 20 mL). Combine organic layers, wash with brine, and dry over Na₂SO₄.

Step 2: Rigorous Metal Scavenging (Critical Step) Rationale: Phenols strongly bind Cu(I)/Cu(II). Standard silica chromatography will bleed copper into the final fractions.

  • Concentrate the crude organic extract to approximately 30 mL.

  • Add 1.5 grams of QuadraPure™ TU (Thiourea-functionalized silica resin) or an equivalent strong metal scavenger.

  • Stir the suspension vigorously at 50 °C for 4 hours. The resin will turn dark green/blue as it chelates the copper.

  • Filter the mixture through a pad of Celite to remove the metal-loaded resin.

  • Concentrate the filtrate under reduced pressure to yield ultra-pure 4-(Isoxazol-5-yl)phenol.

  • Validation Check: Submit a 5 mg sample for ICP-MS analysis to confirm Cu levels are <1 ppm prior to any in vitro assay.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones RSC Advances, DOI: 10.1039/C7RA13343J URL:[Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities ResearchGate URL:[Link]

  • One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • Copper-Catalyzed Cascade Cyclization Reactions of Diazo Compounds with tert-Butyl Nitrite and Alkynes: One-Pot Synthesis of Isoxazoles PubMed / J Org Chem. URL:[Link]

Sources

Safety Operating Guide

4-(Isoxazol-5-yl)phenol proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Guide for 4-(Isoxazol-5-yl)phenol

As a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry, 4-(Isoxazol-5-yl)phenol (CAS: 502658-76-6) requires stringent handling and disposal protocols. This guide provides drug development professionals and laboratory scientists with field-proven, RCRA-compliant methodologies for managing this compound. By understanding the chemical causality behind these safety protocols, laboratories can ensure operational safety, regulatory compliance, and environmental protection.

Chemical Profiling & Hazard Causality

To design an effective disposal strategy, one must first understand the molecular behavior of the compound. 4-(Isoxazol-5-yl)phenol features two distinct functional groups that dictate its hazard profile:

  • The Phenolic Moiety: Phenols are weakly acidic and highly lipophilic, allowing them to rapidly penetrate standard laboratory gloves and skin, potentially causing protein denaturation and severe irritation. Furthermore, phenols are notoriously toxic to aquatic ecosystems.

  • The Isoxazole Ring: This five-membered heteroaromatic ring contains an adjacent nitrogen-oxygen (N-O) bond. Coupled with the electron-donating nature of the phenol group, the molecule is highly susceptible to electrophilic aromatic substitution.

Causality in Waste Segregation: Because of its electron-rich nature, mixing 4-(Isoxazol-5-yl)phenol waste with strong oxidizers (such as nitric acid or permanganates) can trigger rapid, uncontrolled exothermic reactions or explosive nitration. Therefore, strict segregation using physical barriers or secondary containment is a non-negotiable operational requirement[1].

Quantitative Safety & Logistics Data
ParameterSpecificationOperational Rationale
CAS Number 502658-76-6Unique identifier required for accurate SDS tracking and waste profiling.
Waste Classification Non-halogenated organicDictates the specific downstream incineration and segregation pathway.
SAA Storage Limit 55 Gallons or 12 MonthsMaximum legal accumulation limit under EPA RCRA guidelines; exceeding this triggers mandatory 3-day removal[2].
Primary Hazards Skin/Eye Irritant, Aquatic ToxicityMandates the use of nitrile gloves, fume hoods, and leak-proof secondary containment[1].
Incompatibilities Strong oxidizers, strong basesPrevents exothermic degradation, gas evolution, or explosive cross-reactions[1].

Waste Segregation & Accumulation Workflow

The Environmental Protection Agency (EPA) mandates that hazardous chemical waste must be accumulated at or near the point of generation, known as a Satellite Accumulation Area (SAA)[2].

DisposalWorkflow Gen Waste Generation 4-(Isoxazol-5-yl)phenol Seg Waste Segregation (Non-Halogenated) Gen->Seg Collect & Isolate SAA Satellite Accumulation Max 55 Gal / 12 Months Seg->SAA Transfer to SAA Doc RCRA Labeling & Documentation SAA->Doc Track Accumulation EHS EHS Pickup & Off-site Disposal Doc->EHS Submit Disposal Form

Workflow for the segregation, accumulation, and disposal of 4-(Isoxazol-5-yl)phenol waste.

Step-by-Step Methodologies for Disposal

To maintain a self-validating safety system, every protocol below includes built-in verification steps. Treat all waste chemical solids, liquids, or contaminated items (like weigh boats and pipette tips) as hazardous waste unless explicitly confirmed otherwise by your Environmental Health and Safety (EHS) department[3].

Methodology A: Routine Waste Accumulation
  • Container Selection: Select a chemically compatible, leak-proof High-Density Polyethylene (HDPE) or glass container[4]. Causality: Avoid metal containers, as trace moisture combined with the weakly acidic phenol can cause slow corrosion over the accumulation period.

  • Immediate Labeling: Attach a RCRA-compliant hazardous waste tag the moment the first drop or grain of waste enters the container. The label must explicitly state "Hazardous Waste" and list the full chemical name "4-(Isoxazol-5-yl)phenol" without abbreviations[2].

  • Segregation & Containment: Place the container in the designated SAA. Separate it from incompatible materials (acids, oxidizers) using secondary containment bins[1].

  • Self-Validation Check: Before sealing the container at the end of a shift, visually inspect the secondary containment. If it is completely dry, you have validated that the primary container has no micro-leaks.

  • EHS Transfer: Ensure the SAA does not exceed the 55-gallon limit or the 12-month timeframe[2]. Once the container reaches 90% capacity, cap it securely and submit a waste pickup request to your EHS provider.

Methodology B: Empty Container Management

An empty container that previously held hazardous laboratory chemicals must be properly decontaminated before it can be discarded in the regular trash[3].

  • Assess Residue: Empty the original manufacturer's container as much as practically possible.

  • Triple Rinsing: Because 4-(Isoxazol-5-yl)phenol has limited aqueous solubility, triple-rinse the empty container using a compatible organic solvent (e.g., ethanol or methanol) capable of fully dissolving the phenolic residue[3].

  • Rinsate Disposal: Collect 100% of the solvent rinsate and dispose of it in your designated flammable/toxic hazardous waste stream.

  • Defacement: Completely deface or remove the original chemical hazard labels, remove the cap, and discard the clean container in the regular solid waste stream[3].

Spill Response & Decontamination Pathway

In the event of an accidental spill, standard water will not effectively clean the surface due to the compound's lipophilicity.

SpillResponse Spill Spill Detected Assess Assess Volume & Toxicity Spill->Assess Minor Minor Spill (<50g) Manage Locally Assess->Minor Low Risk Major Major Spill (>50g) Evacuate & Call EHS Assess->Major High Risk Contain Contain & Absorb (Inert Absorbent) Minor->Contain Decon Decontaminate Surface (Alkaline Detergent) Contain->Decon Waste Dispose as Hazardous Waste Decon->Waste

Step-by-step spill response and decontamination pathway for 4-(Isoxazol-5-yl)phenol.

Decontamination Causality: Why use an alkaline detergent? Phenols possess a pKa of approximately 9-10. By applying an alkaline detergent (pH > 10) to the spill area, the residual 4-(Isoxazol-5-yl)phenol is deprotonated, converting it into a phenoxide anion. This salt is highly water-soluble, ensuring that wiping the benchtop completely removes the chemical hazard rather than just smearing it across the surface. All absorbent materials used to clean the spill must subsequently be disposed of as hazardous waste[3].

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-(Isoxazol-5-yl)phenol

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides essential safety protocols and operational plans for researchers, scientists, and drug development professionals handling 4-(Isoxazol-5-yl)phenol (CAS No. 502658-76-6). Given the limited specific toxicological data for this compound, this directive is grounded in a precautionary, risk-based approach derived from the known hazards of its constituent chemical classes: phenolic compounds and isoxazole derivatives. Adherence to these protocols is critical for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Analysis: A Composite Risk Profile

While comprehensive toxicological data for 4-(Isoxazol-5-yl)phenol is not widely available, its chemical structure necessitates a stringent handling protocol. The risk profile is a synthesis of the hazards associated with its phenolic and isoxazole moieties, as well as its physical form.

  • Phenolic Moiety : The phenol group is the primary driver of the compound's potential toxicity. Phenols are known to be corrosive and can cause severe chemical burns.[1] A significant danger is their ability to be rapidly absorbed through the skin, leading to systemic toxicity that can affect the liver, kidneys, and central nervous system.[2][3] Compounding this risk, phenol has an anesthetic effect, meaning initial skin contact may not be immediately painful, potentially delaying decontamination and increasing absorption.[1][4]

  • Isoxazole Moiety : Isoxazole and its derivatives are a class of heterocyclic compounds with a wide spectrum of biological activities.[5][6] While many are developed as therapeutic agents, their biological activity underscores the potential for unintended physiological effects.[5] The toxicological properties of many derivatives are not fully investigated, and some may be irritants.[7][8]

  • Solid/Powder Form : As a crystalline solid, 4-(Isoxazol-5-yl)phenol poses an inhalation risk.[9] Fine powders can easily become airborne, especially during weighing and transfer, leading to respiratory tract irritation and potential systemic absorption.[10] Dispersed dust also increases the risk of widespread contamination of surfaces and equipment.[9]

Core Directive: Engineering Controls and Personal Protective Equipment (PPE)

The primary strategy for safe handling is to minimize exposure through engineering controls. PPE serves as the final, critical barrier between the researcher and the chemical.

Primary Engineering Controls: Your First Line of Defense
  • Chemical Fume Hood : All manipulations of 4-(Isoxazol-5-yl)phenol, including solution preparation and transfers, must be performed within a properly functioning and certified chemical fume hood.[1][11]

  • Ventilated Balance Enclosure : Weighing of the solid powder should be conducted in a ventilated balance enclosure or, if unavailable, within a chemical fume hood to contain airborne particles.[10][12]

PPE Protocol: A Multi-Layered Defense System

A complete ensemble of PPE is mandatory for all procedures involving this compound.

  • Hand Protection : Due to the high risk of dermal absorption from the phenol moiety, glove selection is critical. Nitrile gloves are a common choice in laboratories but offer poor protection against direct contact with phenol.[13] Therefore, a more robust glove strategy is required.

    Table 1: Glove Selection for Handling 4-(Isoxazol-5-yl)phenol

    Glove Type Recommended Use Key Considerations
    Double-Gloved Nitrile For incidental contact and handling small quantities of powder. Provides minimal splash protection. Gloves must be changed immediately upon any suspected contact.[1][14]
    Neoprene Suitable for short-term work (1-4 hours) involving solutions. Should be thicker than 0.3 mm (11.8 mil).[4]
    Butyl Rubber / Viton Recommended for handling concentrations >70% or for extended work. Offers good to excellent resistance against phenol.[4]

    | Silver Shield® | Recommended for spill response and decontamination. | Provides high-level protection against a broad range of chemicals.[4] |

    Always inspect gloves for tears or punctures before use. Remove gloves and wash hands thoroughly with soap and water after handling is complete. [11][15]

  • Eye and Face Protection :

    • Chemical Splash Goggles : ANSI Z87.1-compliant chemical splash goggles are the minimum requirement for eye protection.[1]

    • Face Shield : A full-face shield must be worn over chemical splash goggles whenever there is a risk of splashes, such as when transferring solutions or working with larger quantities.[1][14]

  • Body Protection :

    • Laboratory Coat : A standard, buttoned lab coat provides a basic barrier.

    • Chemical-Resistant Apron : A butyl rubber or neoprene apron should be worn over the lab coat when handling significant quantities of solutions to protect against splashes.[4]

  • Respiratory Protection :

    • Under normal operating conditions within a fume hood, respiratory protection is not required.

    • In the event of a large spill or failure of engineering controls, a full-face respirator with organic vapor and particulate cartridges (ABEK-P2/P3) should be used by trained personnel during cleanup.[7]

Operational and Disposal Plan: A Step-by-Step Procedural Guide

This section provides a complete workflow for handling 4-(Isoxazol-5-yl)phenol from receipt to disposal.

Chemical Handling Workflow

G cluster_prep Preparation & Risk Assessment cluster_handling Active Handling (in Fume Hood) cluster_cleanup Post-Handling & Disposal cluster_emergency Emergency Procedures start Receive & Inspect Chemical storage Store at 2-8°C in a Sealed, Labeled Container start->storage sds Review SDS and This Handling Guide storage->sds ppe_check Verify Engineering Controls & Don Appropriate PPE sds->ppe_check weigh Weigh Solid in Ventilated Enclosure ppe_check->weigh dissolve Prepare Solution weigh->dissolve experiment Perform Experiment dissolve->experiment decon Decontaminate Work Area & Equipment experiment->decon experiment->decon remove_ppe Doff PPE Correctly spill Spill Occurs experiment->spill first_aid Exposure Occurs experiment->first_aid waste Segregate & Label Hazardous Waste decon->waste dispose Store Waste for Professional Disposal waste->dispose wash Wash Hands Thoroughly remove_ppe->wash spill_response Execute Spill Cleanup Protocol spill->spill_response first_aid_response Administer Immediate First Aid (e.g., PEG 300/400) & Seek Medical Attention first_aid->first_aid_response

Caption: Workflow for Safe Handling of 4-(Isoxazol-5-yl)phenol.

Decontamination and Cleaning
  • All surfaces and non-disposable equipment should be wiped down with a compatible solvent followed by soap and water after use.[10][14]

  • Disposable items such as weigh paper and pipette tips should be placed immediately into a designated hazardous waste container.[10]

Spill Management
  • Minor Spill (Solid) : If a small amount of powder is spilled within the fume hood, gently sweep it up with a dustpan and brush, minimizing dust generation, and place it in a labeled hazardous waste container.[11] Do not use a vacuum cleaner.[11] Clean the area as described above.

  • Minor Spill (Liquid) : Absorb small liquid spills with absorbent pads from a chemical spill kit.[11] Place the used pads in a sealed bag and then into the hazardous waste container.

  • Major Spill : Evacuate the laboratory immediately and notify EH&S. Prevent entry to the area. Only personnel with specialized training and appropriate respiratory protection should manage large spills.

First Aid Protocol

Immediate and correct first aid is critical to mitigate the effects of exposure.

  • Skin Contact : This is a medical emergency. Immediately remove all contaminated clothing.[16] Rapidly decontaminate the skin by wiping with a gauze pad soaked in low-molecular-weight Polyethylene Glycol (PEG 300 or PEG 400).[4][16] Continue this until there is no odor of phenol. If PEG is unavailable, flush the affected area with copious amounts of water for at least 30 minutes.[16] Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with an eyewash station for at least 15-20 minutes, holding the eyelids open.[15][16] Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air.[15] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion : Do NOT induce vomiting.[15] Rinse the mouth with water. Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.

Disposal Plan

All waste containing 4-(Isoxazol-5-yl)phenol is considered hazardous waste.

  • Waste Segregation :

    • Solid Waste : Unused compound, contaminated weigh paper, and spill cleanup materials.

    • Liquid Waste : Solutions containing the compound.

    • Contaminated PPE : Gloves, aprons, etc., should be double-bagged and disposed of as solid hazardous waste.

  • Containerization and Labeling : All waste must be stored in clearly labeled, sealed, and compatible containers.[17] The label must include "Hazardous Waste," the full chemical name "4-(Isoxazol-5-yl)phenol," and associated hazard warnings (Corrosive, Toxic).

  • Disposal : Arrange for collection by a licensed professional hazardous waste disposal company in accordance with all local, state, and federal regulations.[14][18]

References

  • SAFE USE of PHENOL. (n.d.). Cefic.
  • Laboratory Specific Standard Operating Procedures TITLE: SOP for the safe use of Phenol and Phenol Solutions. (n.d.). LSUHSC.
  • Phenol - Environment, Health & Safety. (n.d.). University of Michigan.
  • 3-hydroxy-isoxazole - Safety Data Sheet. (2025, July 5). ChemicalBook.
  • Phenol SOP. (n.d.). University of Wisconsin-Milwaukee.
  • Chemical Safety Guidelines - Toxic and Health Hazard Powders. (n.d.). Duke University.
  • Phenol - NIOSH Pocket Guide to Chemical Hazards. (n.d.). CDC.
  • Working Safely with Phenol Guideline. (n.d.). The University of Queensland.
  • 4-(Isoxazol-5-yl)phenol. (n.d.). BLDpharm.
  • Phenol: toxicological overview. (2024, October 1). GOV.UK.
  • 2-(5-Isoxazolyl)phenol. (n.d.). PubChem.
  • Appendix P - Phenol First Aid Guide and PPE. (n.d.). University of California, Santa Cruz.
  • Toxic Powder Weighing. (n.d.). Weill Cornell Medicine.
  • Standard operating procedure for hazardous chemicals Handling of nanomaterials. (2020, July 6). Princeton University.
  • MSDS of 2-Isoxazol-5-YL-phenol. (n.d.). Capot Chemical Co., Ltd.
  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. (2024, November 15). PMC.
  • Isoxazole Derivatives as Regulators of Immune Functions. (2018, October 22). MDPI.
  • Phenol Standard Operating Procedure. (n.d.). University of Nebraska-Lincoln.
  • Essential Guide to the Safe Disposal of 4-Phenylisoxazol-5-ol. (n.d.). Benchchem.
  • Nitrile Glove Chemical-Compatibility Reference. (2019, February). University of Pennsylvania EHRS.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.